Phenylacetylglycine
説明
This compound has been reported in Homo sapiens, Trypanosoma brucei, and other organisms with data available.
N-Phenylacetylglycine is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
特性
IUPAC Name |
2-[(2-phenylacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYVDVLMYQPLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198177 | |
| Record name | Phenylacetylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylacetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.3 mg/mL at 11 °C | |
| Record name | Phenylacetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
500-98-1 | |
| Record name | Phenylacetylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylacetylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylacetylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylacetylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylacetylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenaceturic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLACETYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O134PDX2SP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenylacetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of Phenylacetylglycine: A Meta-organismal Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phenylacetylglycine (PAGly) is a meta-organismal metabolite, meaning its synthesis involves a collaborative metabolic effort between the gut microbiota and the host. Primarily studied in rodents, where it is a major conjugate of phenylalanine metabolism, PAGly and its human analog, phenylacetylglutamine (PAGln), have garnered significant attention for their association with cardiovascular and other diseases.[1][2] Understanding the biosynthetic pathway of PAGly is critical for elucidating its physiological roles and developing therapeutic strategies that target its production.
This technical guide provides a detailed overview of the multi-step biosynthetic pathway of this compound, presents relevant quantitative data, outlines key experimental protocols, and visualizes the core processes.
The Biosynthetic Pathway: From Dietary Protein to Circulating Metabolite
The biosynthesis of this compound is a two-stage process that begins in the gut lumen with microbial metabolism and concludes within the host's mitochondria, primarily in the liver and kidneys.[3][4]
Stage 1: Microbial Conversion of Phenylalanine to Phenylacetic Acid (PAA)
The journey begins with dietary phenylalanine, an essential amino acid derived from protein sources like meat and dairy products.[3] Phenylalanine that escapes absorption in the upper gastrointestinal tract becomes a substrate for a variety of bacteria in the colon.[3]
-
Deamination to Phenylpyruvic Acid (PPY): The initial step is the deamination of phenylalanine to form phenylpyruvic acid (PPY). This conversion is catalyzed by several microbial enzymes, including Phenylalanine dehydrogenase (EC 1.4.1.20) and aromatic amino acid aminotransferases (EC 2.6.1.57).[3]
-
Decarboxylation of PPY to Phenylacetic Acid (PAA): PPY is a crucial intermediate that is subsequently converted to Phenylacetic Acid (PAA) via two distinct, thiamine pyrophosphate (TPP)-dependent microbial pathways.[3]
-
Oxidative Pathway: In this route, PPY is converted to an intermediate, phenylacetyl-CoA, through oxidative decarboxylation. This reaction is catalyzed by the enzyme phenylpyruvate:ferredoxin oxidoreductase (PPFOR) . The phenylacetyl-CoA is then hydrolyzed by an acyl-CoA thioesterase to yield PAA.[3]
-
Non-Oxidative Pathway: Alternatively, PPY can undergo non-oxidative decarboxylation to form phenylacetaldehyde, a reaction catalyzed by phenylpyruvate decarboxylase (PPDC) . Phenylacetaldehyde is then oxidized to PAA by enzymes such as phenylacetaldehyde dehydrogenase.[3]
-
Following its production in the colon, PAA is absorbed into the portal circulation and transported to the liver and kidneys for the final stage of synthesis.[3]
Stage 2: Host-Mediated Glycine Conjugation
Within the host's hepatic and renal systems, PAA undergoes a detoxification and conjugation process.
-
Mitochondrial Activation: Phenylacetic acid is first activated to its coenzyme A thioester, phenylacetyl-CoA . This activation step is essential for the subsequent conjugation reaction.
-
Glycine Conjugation: The final step is the conjugation of the phenylacetyl group from phenylacetyl-CoA to the amino group of glycine. This reaction is catalyzed by the mitochondrial enzyme Glycine N-phenylacetyltransferase (EC 2.3.1.192). The resulting product is this compound (PAGly), which is then released into circulation.[4] While this glycine conjugation is predominant in rodents, in humans, PAA is preferentially conjugated with glutamine to form phenylacetylglutamine (PAGln).[2][3]
// Invisible edges for layout edge [style=invis]; Phe -> cluster_ox; cluster_ox -> cluster_nonox;
}
References
- 1. researchgate.net [researchgate.net]
- 2. Prediction of Compound Plasma Concentration–Time Profiles in Mice Using Random Forest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
The Origin of Phenylacetylglycine in the Gut Microbiota: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Phenylacetylglycine (PAG), a gut microbiota-derived metabolite, has emerged as a significant modulator of host physiology, particularly in the context of cardiovascular health. This technical guide provides an in-depth exploration of the origins of PAG, detailing its biosynthesis through a synergistic relationship between the gut microbiome and host metabolism. We present a comprehensive overview of the key bacterial and host enzymes involved, the primary bacterial producers, and the signaling pathways through which PAG exerts its biological effects. This document includes detailed experimental protocols for the study of PAG, quantitative data where available, and visual representations of the core pathways and workflows to facilitate a deeper understanding and further research in this critical area of microbiome-host interaction.
Introduction
The gut microbiome plays a pivotal role in human health and disease, in large part through the production of a vast array of bioactive metabolites. Among these, this compound (PAG) has garnered significant attention for its association with cardiovascular diseases (CVD). PAG is a product of the co-metabolism of dietary phenylalanine by the gut microbiota and the host. In rodents, phenylalanine is converted by gut bacteria to phenylacetic acid (PAA), which is then absorbed and conjugated with glycine in the liver and kidneys to form PAG.[1] In humans, the primary conjugate is phenylacetylglutamine (PAGln).[1][2] Elevated plasma levels of these metabolites have been linked to an increased risk of major adverse cardiovascular events.[1][3][4] This guide provides a detailed technical overview of the microbial origin of PAG, its physiological impact, and methodologies for its study.
Biosynthesis of this compound: A Host-Microbe Partnership
The production of PAG is a two-step process that begins in the gut lumen and is completed within the host's tissues.
Step 1: Microbial Conversion of Phenylalanine to Phenylacetic Acid (PAA)
Dietary proteins are broken down into amino acids, including phenylalanine. Unabsorbed phenylalanine that reaches the colon is metabolized by specific members of the gut microbiota into phenylacetic acid (PAA). This conversion is primarily carried out by bacteria from the phyla Bacteroidetes, Firmicutes, and Proteobacteria .[5] One of the key species identified in this process is Clostridium sporogenes.
The conversion of phenylalanine to PAA involves two main enzymatic pathways:
-
The Phenylpyruvate Ferredoxin Oxidoreductase (PPFOR) Pathway: Phenylalanine is first deaminated to phenylpyruvic acid (PPY). PPY is then oxidatively decarboxylated to phenylacetyl-CoA by PPFOR. Finally, phenylacetyl-CoA is converted to PAA.[5][6]
-
The Phenylpyruvate Decarboxylase (PPDC) Pathway: Following the deamination of phenylalanine to PPY, PPDC catalyzes the non-oxidative decarboxylation of PPY to phenylacetaldehyde, which is then oxidized to PAA.[5][6][7]
Step 2: Host Conjugation of Phenylacetic Acid to this compound
PAA produced by the gut microbiota is absorbed into the portal circulation and transported to the liver and kidneys.[5][6] In these organs, the host enzyme glycine N-phenylacetyltransferase catalyzes the conjugation of PAA with the amino acid glycine to form this compound (PAG).[6]
Mandatory Visualization: Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from dietary phenylalanine.
Quantitative Data on this compound and Related Molecules
Quantitative data on PAG levels in different biological matrices and the kinetic properties of the enzymes involved in its synthesis are crucial for understanding its physiological and pathological roles. While comprehensive data is still emerging, the following tables summarize the available information.
Table 1: Concentration of this compound (PAG) and Phenylacetylglutamine (PAGln) in Biological Samples
| Metabolite | Species | Sample Type | Condition | Concentration Range | Reference(s) |
| PAGln | Human | Plasma | Uremia | 18 - 366 µmol/L | [8] |
| PAGln | Human | Plasma | Healthy | Not detected | [8] |
| PAGln | Human | Plasma | Ischemic Stroke | Increased vs. Healthy | [9] |
| PAG | Rodent | Urine | Drug-induced Phospholipidosis | Increased vs. Control | [10] |
| PAG | Rodent | Serum | Healthy | Predominant Phenylalanine Metabolite | [1][3] |
Note: Specific concentration ranges for PAG in healthy and diseased rodent models are not consistently reported in the literature reviewed.
Table 2: Kinetic Parameters of Enzymes in the this compound Biosynthetic Pathway
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |
| Pyruvate:Ferredoxin Oxidoreductase | Desulfovibrio piger | Pyruvate | Not specified | Not specified | [11] |
| Pyruvate:Ferredoxin Oxidoreductase | Hydrogenobacter thermophilus | Pyruvate | 3.45 mM | Not specified | |
| Glycine N-phenylacetyltransferase | Bovine Liver Mitochondria | Phenylacetyl-CoA | ~10 µM | Not specified | |
| Glycine N-phenylacetyltransferase | Bovine Liver Mitochondria | Glycine | >1 mM | Not specified |
Note: Detailed kinetic data (Km and Vmax) for bacterial phenylpyruvate ferredoxin oxidoreductase and phenylpyruvate decarboxylase specific to PAA production, and for rodent glycine N-phenylacetyltransferase, are limited in the reviewed literature.
Signaling Pathway of this compound
PAG exerts its biological effects primarily through its interaction with adrenergic receptors, which are key components of the sympathetic nervous system.
PAG has been shown to bind to and activate β-adrenergic receptors, albeit less efficiently than selective adrenergic agonists like isoproterenol.[1][3] This interaction triggers a downstream signaling cascade involving the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[1] PKA then phosphorylates several key proteins involved in calcium homeostasis in cardiomyocytes, such as phospholamban (PLB) and the ryanodine receptor (RyR2), leading to alterations in cardiac contractility.[1] By competing with endogenous catecholamines for binding to β-adrenergic receptors, PAG can blunt the physiological response to sympathetic stimulation.[1][3][4]
Mandatory Visualization: this compound Signaling Pathway in Cardiomyocytes
Caption: PAG signaling via the β-adrenergic receptor in cardiomyocytes.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the origin and function of this compound.
Protocol for Anaerobic Culture of PAA-Producing Gut Bacteria (e.g., Clostridium sporogenes)
-
Media Preparation: Prepare pre-reduced chopped meat-dextrose broth or other suitable anaerobic broth. Autoclave and cool under anaerobic conditions (e.g., in an anaerobic chamber).
-
Inoculation: In an anaerobic chamber (e.g., 5% CO₂, 10% H₂, 85% N₂), inoculate the pre-reduced broth with a glycerol stock or a single colony of Clostridium sporogenes.
-
Incubation: Incubate the culture at 37°C under anaerobic conditions for 24-48 hours, or until sufficient growth is achieved.
-
Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.
Protocol for Metabolite Extraction from Bacterial Cultures and Biological Samples
From Bacterial Culture:
-
Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Collect the supernatant, which contains the extracellular metabolites.
-
To extract intracellular metabolites, wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
From Plasma/Serum:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an internal standard (e.g., d5-PAG).
-
Vortex thoroughly for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
From Urine:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Dilute the supernatant with an equal volume of water or an appropriate buffer.
-
Add an internal standard before analysis.
From Feces:
-
Homogenize a known weight of fecal sample in a suitable buffer (e.g., PBS).
-
Centrifuge to pellet solid debris.
-
Perform a solvent extraction (e.g., with a mixture of methanol, chloroform, and water) on the supernatant to separate metabolites.
-
Collect the appropriate phase for analysis.
Protocol for Quantification of this compound by LC-MS/MS
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for PAG (e.g., m/z 192.07 -> 75.02) and its internal standard.
-
Quantification: Generate a standard curve using known concentrations of pure PAG to quantify its concentration in the samples.
Protocol for Platelet Aggregation Assay
-
Prepare Platelet-Rich Plasma (PRP): Collect whole blood in tubes containing 3.2% sodium citrate. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which serves as a blank.
-
Aggregation Measurement: Use a light transmission aggregometer. Place a cuvette with PPP to set 100% aggregation and a cuvette with PRP to set 0% aggregation.
-
Assay: Add a known concentration of PAG to the PRP and incubate for a few minutes.
-
Induce Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation and record the change in light transmission over time.
Protocol for Western Blotting to Analyze PAG Signaling
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., H9c2 cardiomyocytes) and treat with different concentrations of PAG for various time points.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the protein of interest (e.g., phospho-PLB, total PLB, phospho-RyR2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization: Experimental Workflow for Studying this compound
Caption: A typical experimental workflow for studying PAG.
Conclusion
This compound is a key example of the intricate metabolic interplay between the gut microbiota and the host. Its production from dietary phenylalanine by gut bacteria and subsequent conjugation in the host highlights a complex co-metabolic pathway with significant implications for cardiovascular health. This technical guide provides a foundational understanding of the origin, quantification, and functional analysis of PAG. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for researchers aiming to further elucidate the role of this and other microbial metabolites in health and disease, and to explore potential therapeutic strategies targeting the gut microbiome. Further research is warranted to obtain more precise quantitative data on PAG levels and enzyme kinetics to fully understand its physiological and pathological significance.
References
- 1. researchgate.net [researchgate.net]
- 2. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Gut microbiota-generated phenylacetylglutamine and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. A Cardiovascular Disease-Linked Gut Microbial Metabolite Acts via Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Mouse Microbiota Models: Comparing Germ-Free Mice and Antibiotics Treatment as Tools for Modifying Gut Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Research Portal [iro.uiowa.edu]
- 11. Metabolic reconstitution of germ-free mice by a gnotobiotic microbiota varies over the circadian cycle | PLOS Biology [journals.plos.org]
Phenylacetylglycine discovery and history in metabolic research
An In-depth Technical Guide on Phenylacetylglycine (PAGly) in Metabolic Research
This compound (PAGly) is a metabolite produced through the collaborative metabolism of dietary phenylalanine by both the gut microbiome and host enzymes. While its human analogue, phenylacetylglutamine (PAGln), has recently gained significant attention for its role in cardiovascular disease, PAGly serves as the predominant counterpart in rodent models, making it a critical subject of study in preclinical metabolic research.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and metabolic significance of this compound, targeted at researchers, scientists, and professionals in drug development.
Discovery and Historical Perspective
The scientific journey of this compound is intertwined with that of its human analogue, Phenylacetylglutamine (PAGln). Early research, including a notable 1971 study in Clinica Chimica Acta, focused on the origins of urinary phenylacetylglutamine.[3] For decades, PAGln was primarily known as a uremic toxin and a nitrogenous waste product that accumulates in individuals with urea cycle disorders.[4]
The modern resurgence of interest began when untargeted metabolomics studies identified a plasma metabolite with a mass-to-charge ratio (m/z) of 265.1188, later confirmed as PAGln, to be strongly associated with cardiovascular disease (CVD) and major adverse cardiovascular events (MACE) in large human cohorts.[5] These findings established PAGln as a gut microbiota-dependent metabolite with significant pathological implications.
A crucial point in the history of this research field is the widespread misidentification between the two molecules. A 2025 study highlighted that in numerous NMR-based metabolomic studies, the signal for PAGln in human urine was systematically misassigned as PAGly.[6][7] It is now clearly understood that PAA is predominantly conjugated with glutamine in humans to form PAGln, while in rodents, it is primarily conjugated with glycine to produce PAGly.[1][2][8] This distinction is vital for the correct interpretation of translational research and the use of appropriate animal models.
Biochemical Synthesis: A Gut-Host Collaborative Pathway
The production of this compound is a two-stage, meta-organismal process involving sequential metabolism by gut microbes and host hepatic/renal enzymes.[1][9]
Stage 1: Microbial Conversion of Phenylalanine to Phenylacetic Acid (PAA)
The journey begins in the colon, where gut bacteria metabolize dietary phenylalanine that has escaped absorption in the small intestine.[2]
-
Deamination: Phenylalanine is first converted to phenylpyruvic acid (PPY) by various microbial enzymes, including phenylalanine dehydrogenase and aromatic amino acid aminotransferases.[2]
-
Decarboxylation of PPY: The intermediate PPY is then converted to phenylacetic acid (PAA) through two distinct microbial pathways.[1][9]
-
Oxidative Pathway: Catalyzed by the enzyme phenylpyruvate:ferredoxin oxidoreductase (PPFOR).
-
Non-oxidative Pathway: Catalyzed by the enzyme phenylpyruvate decarboxylase (PPDC).
-
Additionally, the microbial gene porA, notably found in human commensal bacteria like Clostridium sporogenes, has been shown to facilitate this conversion.[2]
-
Stage 2: Host Conjugation of PAA
Following its production in the gut, PAA enters the portal circulation and is transported to the liver and kidneys.[1]
-
In Rodents: The host enzyme glycine N-phenylacetyltransferase conjugates PAA with the amino acid glycine to form This compound (PAGly) .[1]
-
In Humans: The enzyme phenylacetyltransferase primarily conjugates PAA with glutamine to form Phenylacetylglutamine (PAGln) .[1]
Role in Metabolic Research and Signaling Pathways
Recent research has unveiled that PAGly and PAGln are not merely metabolic byproducts but active signaling molecules that modulate host physiology, particularly within the cardiovascular system. Their primary mechanism of action involves interacting with G-protein coupled receptors (GPCRs), specifically a subset of adrenergic receptors.[5][10]
4.1 Adrenergic Receptor Signaling and Platelet Activation
The most well-documented effect of these metabolites is the potentiation of platelet activation, which increases the risk of thrombosis.[5][11]
-
Receptor Interaction: PAGln and PAGly have been shown to bind to and signal through α2A, α2B, and β2-adrenergic receptors on the surface of platelets.[1][5]
-
Enhanced Responsiveness: While PAGly itself does not typically trigger platelet activation directly, it significantly enhances platelet reactivity to classical agonists like ADP, thrombin, and collagen.[11] This "priming" effect lowers the threshold for platelet activation and aggregation.
-
Thrombosis Potential: In vivo studies using mouse models of arterial injury (e.g., FeCl3 model) have demonstrated that administration of PAGly accelerates thrombus formation.[5][11]
4.2 Role in Heart Failure and Cardiac Signaling
Elevated plasma levels of PAGln are clinically associated with the presence and severity of heart failure (HF).[12] Mechanistic studies using both PAGln and its rodent counterpart PAGly have revealed direct effects on cardiomyocytes.
-
Cardiac Contractility: PAGln and PAGly can decrease cardiomyocyte sarcomere contraction, particularly in the presence of sympathetic stimulation.[12]
-
Calcium Dynamics: In isolated mouse ventricular myocytes, PAGly (at 100 μM) was found to increase action potential-induced Ca2+ transients and sarcoplasmic reticulum (SR) Ca2+ load via β-adrenergic receptor and PKA activation. However, this effect was significantly smaller than that of a potent agonist like isoproterenol. This suggests PAGly acts as a partial agonist that can blunt the heart's response to strong sympathetic signals.[13][14]
4.3 A Paradoxical Role in Ischemia/Reperfusion Injury
Contrasting its association with negative cardiovascular outcomes, some research suggests a protective role for PAGly in specific contexts. One study found that PAGly could suppress cardiomyocyte apoptosis during myocardial ischemia/reperfusion (I/R) injury by activating an anti-apoptotic signaling cascade (Gαi/PI3K/AKT) through the β2-adrenergic receptor.[15] This highlights the complex and context-dependent nature of PAGly's effects.
Quantitative Data Summary
Quantitative data from key studies are summarized below to provide context for experimental concentrations and observed clinical levels.
Table 1: Clinical and Experimental Concentrations of PAGln/PAGly
| Parameter | Value | Context | Source |
|---|---|---|---|
| Median Plasma PAGln | 2.0 µmol/L | Ischemic Stroke Patients | [16] |
| Median Plasma PAGln | 1.0 µmol/L | Healthy Controls | [16] |
| Experimental Dose (In Vitro) | 100 µM | Treatment of mouse ventricular myocytes for Ca2+ imaging | [13][14] |
| Experimental Dose (In Vitro) | 100 µM | Treatment of cardiomyocytes for contractility studies |[12] |
Table 2: Effects of PAGly on Cardiac Calcium Signaling
| Parameter | Condition | Result | Source |
|---|---|---|---|
| LTCC-mediated Ca2+ Transients | PAGly (100 µM) | 70 ± 15% of control | [13] |
| LTCC-mediated Ca2+ Transients | Isoproterenol (0.1 µM) | 377 ± 115% of control | [13] |
| AP-induced Ca2+ Transients | PAGly (100 µM) | Significant but smaller increase vs. Isoproterenol | [13] |
| SR Ca2+ Load | PAGly (100 µM) | Similar increase compared to Isoproterenol |[13] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field.
6.1 Quantification of PAGly/PAGln in Plasma via LC-MS
This protocol is adapted from methods used in large-scale metabolomic studies.[16][17]
-
Sample Preparation:
-
To 100 µL of plasma, add 400 µL of a cold 1:1 (v/v) acetonitrile and methanol mixture to precipitate proteins.
-
Vortex the sample for 30 seconds, sonicate for 10 minutes in an ice bath, and centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and dry it completely under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of a 1:1 (v/v) acetonitrile and water solution.
-
Vortex for 30 seconds, sonicate for 5 minutes, and centrifuge again (12,000 rpm, 15 min, 4°C) to pellet any remaining debris.
-
Transfer the final supernatant to an autosampler vial for analysis.
-
-
LC-MS Analysis:
-
Utilize a high-resolution mass spectrometer coupled with liquid chromatography (e.g., LC-QTOF-MS or LC-Orbitrap MS) for untargeted or targeted analysis.
-
Chromatographic separation is typically achieved using a C18 reverse-phase column.
-
Quantification is performed by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
-
6.2 In Vivo Myocardial Ischemia/Reperfusion (I/R) Model
This protocol describes a common mouse model to study the effects of PAGly on I/R injury.[15]
-
Animal Model: Use adult C57BL/6 mice.
-
PAGly Administration: Administer this compound (or a vehicle control) via intraperitoneal injection at desired doses prior to the surgical procedure.
-
Surgical Procedure:
-
Anesthetize the mouse and perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (typically for 30-45 minutes).
-
Release the suture to allow reperfusion (typically for 24 hours).
-
-
Infarct Size Assessment:
-
Re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk (non-blue tissue).
-
Excise the heart, slice it into sections, and incubate with 2,3,5-triphenyltetrazolium chloride (TTC) stain. Viable tissue stains red, while infarcted tissue remains white.
-
Image the slices and quantify the infarct area as a percentage of the area at risk.
-
-
Apoptosis Detection:
-
Perform TUNEL (terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling) staining on heart tissue sections to identify apoptotic cells.
-
6.3 Platelet Activation Assay via Flow Cytometry
This method assesses the effect of PAGly on platelet surface markers of activation.[18]
-
Platelet Isolation: Obtain platelet-rich plasma (PRP) from whole blood (human or mouse) by centrifugation.
-
Treatment: Incubate isolated platelets with PAGly at the desired concentration (e.g., 100 µM) or a vehicle control.
-
Stimulation: Add a sub-aggregating concentration of a classical agonist (e.g., ADP) to stimulate the platelets.
-
Staining: Add fluorescently-labeled antibodies that recognize activation-specific markers:
-
P-selectin (CD62P): A marker of alpha-granule release.
-
Activated GPIIb/IIIa (PAC-1): An antibody that binds only to the active conformation of the integrin αIIbβ3 receptor.
-
-
Flow Cytometry: Analyze the stained platelets on a flow cytometer to quantify the percentage of cells positive for each activation marker.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. A Cardiovascular Disease-Linked Gut Microbial Metabolite Acts via Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Investigating a Systematic and Widespread Misidentification in the Metabolic Profiling Literature: Phenylacetylglutamine and this compound Signal Misassignment in Proton NMR Spectra of Human and Rodent Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Platelets get gutted by PAG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The gut microbial metabolite this compound protects against cardiac injury caused by ischemia/reperfusion through activating β2AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke [frontiersin.org]
- 17. Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Phenylacetylglycine vs. Phenylacetylglutamine in Human Physiology: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetylglycine (PAGly) and Phenylacetylglutamine (PAGln) are gut microbiota-derived metabolites of dietary phenylalanine that have emerged as significant modulators of human physiology, particularly in the context of cardiovascular health. While structurally similar, their prevalence and physiological impacts differ between species, with PAGln being the primary conjugate in humans and PAGly predominating in rodents.[1][2] This guide provides a comprehensive technical overview of PAGly and PAGln, focusing on their biosynthesis, comparative physiological roles, and the underlying signaling pathways. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological processes to serve as a resource for researchers and professionals in drug development.
Introduction
The interplay between the gut microbiome and host metabolism is a frontier in understanding human health and disease. Among the vast array of microbially-influenced metabolites, Phenylacetylglutamine (PAGln) has been identified as a key player associated with cardiovascular disease (CVD) in humans.[3][4] Its counterpart, this compound (PAGly), is the more abundant form in rodents and is often used in animal models to study the effects of this class of metabolites.[1] Both molecules originate from the microbial breakdown of the essential amino acid phenylalanine, which is subsequently conjugated in the host's liver and kidneys.[2][4] Elevated plasma levels of PAGln in humans have been linked to an increased risk of major adverse cardiovascular events, including heart attack, stroke, and heart failure.[5][6] The primary mechanism of action for both PAGly and PAGln involves their interaction with G-protein coupled adrenergic receptors, leading to enhanced platelet reactivity and altered cardiac function.[5][7] This guide will delve into the technical details of their synthesis, physiological effects, and the experimental approaches used to elucidate their functions.
Biosynthesis and Metabolism
The production of PAGly and PAGln is a multi-step process involving both the gut microbiota and host enzymes.
-
Microbial Conversion of Phenylalanine: Dietary proteins containing phenylalanine are digested and absorbed in the small intestine. Unabsorbed phenylalanine transits to the colon, where it is metabolized by gut bacteria.[4] The initial step is the conversion of phenylalanine to phenylpyruvic acid (PPY). Subsequently, microbial enzymes, such as phenylpyruvate ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC), convert PPY to phenylacetic acid (PAA).[7]
-
Host Conjugation: PAA is absorbed from the colon into the portal circulation and transported to the liver and kidneys.[2] In these organs, host enzymes catalyze the conjugation of PAA with an amino acid. In humans, PAA is predominantly conjugated with glutamine to form Phenylacetylglutamine (PAGln).[1][2] In rodents, the primary conjugation partner is glycine, resulting in the formation of this compound (PAGly).[1]
References
- 1. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new metabolite derived from the microbiota linked to cardiovascular disease | Observatoire de la prévention de l'Institut de Cardiologie de Montréal [observatoireprevention.org]
- 5. ahajournals.org [ahajournals.org]
- 6. A Cardiovascular Disease-Linked Gut Microbial Metabolite Acts via Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Sources of Phenylacetylglycine in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetylglycine (PAG), a fascinating metabolite at the intersection of host and microbial metabolism, has garnered increasing attention for its physiological and pathological roles, particularly in cardiovascular health. Its endogenous origins are a complex interplay between dietary components, the gut microbiome, and mammalian enzymatic pathways. This technical guide provides an in-depth exploration of the endogenous sources of PAG in mammals, detailing its biosynthesis, the key enzymes involved, and the experimental methodologies used to elucidate these processes. Furthermore, it visualizes the core pathways and workflows to offer a clear and comprehensive understanding for researchers and professionals in drug development.
Biosynthesis of this compound: A Host-Microbe Collaboration
The endogenous production of this compound (PAG) is a two-stage process that begins in the gut and concludes in the host's tissues, primarily the liver and kidneys. The synthesis is dependent on the dietary intake of the essential amino acid phenylalanine.
Stage 1: Microbial Conversion of Phenylalanine to Phenylacetic Acid (PAA)
The initial and rate-limiting step in PAG biosynthesis is the conversion of dietary phenylalanine to phenylacetic acid (PAA) by the gut microbiota.[1][2][3][4] This transformation is not a function of mammalian enzymes but is carried out by a variety of anaerobic bacteria residing in the colon.[2][4]
The process begins with the deamination of phenylalanine to phenylpyruvic acid (PPA).[2] Subsequently, PPA is decarboxylated to form PAA through two primary microbial pathways:
-
Phenylpyruvate:ferredoxin oxidoreductase (PPFOR) Pathway: This oxidative decarboxylation pathway is a key mechanism for PAA production in several gut bacteria.[1]
-
Phenylpyruvate decarboxylase (PPDC) Pathway: This non-oxidative decarboxylation pathway also contributes significantly to the microbial synthesis of PAA.[1]
Major bacterial phyla, including Bacteroidetes and Firmicutes, are known to harbor these enzymatic pathways.[2]
Stage 2: Host-Mediated Conjugation of PAA with Glycine
Following its production in the gut, PAA is absorbed into the portal circulation and transported to the liver and kidneys.[1][2] In these organs, mammalian enzymes catalyze the final step of PAG synthesis: the conjugation of PAA with the amino acid glycine.[1][2]
This reaction is a detoxification pathway that facilitates the excretion of PAA. The key enzyme responsible for this conjugation is Glycine N-acyltransferase (GLYAT) , which is found in the mitochondria.[5] This enzyme catalyzes the formation of a peptide bond between the carboxyl group of PAA (in its activated form, Phenylacetyl-CoA) and the amino group of glycine. While in humans, the primary conjugation product is phenylacetylglutamine (PAGln), in rodents and some other mammals, this compound (PAG) is the predominant metabolite.[1][2][3][4]
Visualization of the this compound Biosynthesis Pathway
The following diagram illustrates the multi-step synthesis of this compound, highlighting the distinct roles of the gut microbiota and host enzymes.
Quantitative Data on this compound and its Precursor
While comprehensive data on the baseline tissue distribution of this compound in healthy mammals is limited in the available literature, some studies provide valuable quantitative information in specific biological matrices and contexts. The precursor molecule, Phenylacetic acid (PAA), has also been quantified.
| Compound | Matrix | Species | Concentration | Notes |
| This compound (PAG) | Plasma | Mouse | Used at 100 µM for in vitro studies | This concentration was chosen to represent pathophysiological levels in heart failure models.[1] |
| Urine | Rat | Significantly increased with drug-induced phospholipidosis | Baseline levels were not explicitly stated. | |
| Phenylacetic Acid (PAA) (Total) | Plasma | Human | 459.1 ng/mL | |
| Plasma | Monkey | 838 ng/mL | ||
| Cerebrospinal Fluid (CSF) | Human | 41.6 ng/mL | ||
| Cerebrospinal Fluid (CSF) | Monkey | 84.2 ng/mL |
Signaling Pathways Involving this compound
Recent research has implicated this compound in modulating cellular signaling, particularly through its interaction with adrenergic receptors. This interaction can have significant downstream effects on intracellular processes, such as calcium signaling in cardiomyocytes.
PAG has been shown to act on β-adrenergic receptors, leading to the activation of Protein Kinase A (PKA).[1] This can, in turn, influence the phosphorylation of key proteins involved in calcium handling within the cell, such as phospholamban, potentially impacting cardiac contractility.[1]
Experimental Protocols
A variety of sophisticated experimental techniques are employed to study the endogenous sources and physiological effects of this compound.
Quantification of this compound
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This is the gold-standard for sensitive and specific quantification of small molecules in complex biological matrices. The liquid chromatography system separates PAG from other components in the sample, and the tandem mass spectrometer provides highly specific detection and quantification based on the mass-to-charge ratio of the molecule and its fragments.
-
Sample Preparation:
-
Biological samples (plasma, urine, tissue homogenates) are collected.
-
For plasma and tissue homogenates, proteins are precipitated using a cold organic solvent (e.g., methanol).
-
The sample is centrifuged, and the supernatant containing the metabolites is collected.
-
Urine samples are typically diluted and centrifuged.
-
An internal standard (e.g., a stable isotope-labeled version of PAG) is added to each sample to correct for variations in sample processing and instrument response.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into the LC system, where it is separated on a C18 reversed-phase column.
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of PAG) is selected and fragmented, and a specific product ion is monitored for quantification.
-
-
Data Analysis: The concentration of PAG in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
Enzyme Activity Assays
5.2.1. Glycine N-acyltransferase (GLYAT) Activity Assay
-
Principle: The activity of GLYAT is determined by measuring the rate of formation of the product, this compound, from its substrates, phenylacetyl-CoA and glycine.
-
Method: A radiochemical assay provides high sensitivity.
-
Prepare a reaction mixture containing a buffered solution, a known amount of mitochondrial protein extract (containing GLYAT), phenylacetyl-CoA, and radiolabeled glycine (e.g., [¹⁴C]glycine).
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Separate the radiolabeled product (this compound) from the unreacted radiolabeled substrate (glycine) using a technique like thin-layer chromatography or high-performance liquid chromatography.
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
Enzyme activity is expressed as the amount of product formed per unit time per amount of protein.
-
5.2.2. Phenylpyruvate:ferredoxin oxidoreductase (PPFOR) Activity Assay
-
Principle: The activity of this microbial enzyme is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor in the presence of the substrate, phenylpyruvate.
-
Method:
-
Perform the assay under anaerobic conditions as the enzyme is oxygen-sensitive.
-
Prepare a reaction mixture in a cuvette containing a buffer, coenzyme A, thiamine pyrophosphate, an artificial electron acceptor (e.g., methyl viologen), and the enzyme extract.
-
Initiate the reaction by adding phenylpyruvate.
-
Monitor the reduction of the electron acceptor by measuring the decrease in absorbance at a specific wavelength over time using a spectrophotometer.
-
Enzyme activity is calculated from the rate of change in absorbance.
-
Experimental Workflow for Investigating Gut Microbiota-Derived PAG
Studying the role of the gut microbiota in this compound production often involves the use of gnotobiotic mouse models, which allows for precise control over the microbial inhabitants of the gut.
Conclusion
The endogenous production of this compound in mammals is a prime example of the intricate metabolic partnership between the host and its gut microbiota. Understanding the dual-source nature of this metabolite is crucial for researchers and drug development professionals. The microbial production of the precursor, PAA, from dietary phenylalanine represents a potential target for therapeutic intervention to modulate PAG levels. The detailed experimental protocols and workflows provided in this guide offer a robust framework for further investigation into the physiological roles of PAG and its implications in health and disease. As our understanding of the gut-brain-heart axis deepens, the significance of metabolites like this compound is likely to become even more pronounced.
References
- 1. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Chemistry Reference Intervals for C57BL/6J, C57BL/6N, and C3HeB/FeJ Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metabolic Conversion of Phenylalanine to Phenylacetylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway leading from the essential amino acid phenylalanine to the terminal metabolite phenylacetylglycine. The document details the enzymatic steps, presents quantitative data on enzyme kinetics and metabolite concentrations, and outlines detailed experimental protocols for studying this pathway. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the intricacies of amino acid metabolism, potential inborn errors, and the influence of the gut microbiome.
Introduction to the Phenylalanine to this compound Pathway
The conversion of phenylalanine to this compound is a multi-step metabolic route that involves both human enzymes and the metabolic activity of the gut microbiota. While the primary catabolic pathway for phenylalanine in humans involves its conversion to tyrosine by phenylalanine hydroxylase, alternative pathways become significant in certain physiological and pathological states, such as in the genetic disorder phenylketonuria (PKU).[1][2] In such conditions, the accumulation of phenylalanine leads to its increased metabolism through transamination to phenylpyruvate.[1] The subsequent metabolites, including this compound, are then excreted in the urine.[3] Recent research has also highlighted the crucial role of the gut microbiome in the initial conversion of phenylalanine to phenylacetate, which is then conjugated with glycine in the liver.
The Enzymatic Cascade: From Phenylalanine to this compound
The metabolic conversion of phenylalanine to this compound is a sequential process catalyzed by a series of enzymes. An initial transamination of phenylalanine yields phenylpyruvate.[4] This is followed by a decarboxylation step to form phenylacetaldehyde, which is then oxidized to phenylacetate.[5] Phenylacetate is subsequently activated to phenylacetyl-CoA, which finally undergoes conjugation with glycine to produce this compound.[6][7]
The key enzymes involved in this pathway are:
-
Phenylalanine Transaminase (EC 2.6.1.57) : This enzyme catalyzes the transfer of an amino group from phenylalanine to an α-keto acid, producing phenylpyruvate.[4]
-
Phenylpyruvate Decarboxylase (EC 4.1.1.43) : This enzyme removes a carboxyl group from phenylpyruvate, resulting in the formation of phenylacetaldehyde and carbon dioxide.[5]
-
Phenylacetaldehyde Dehydrogenase (EC 1.2.1.39) : This enzyme catalyzes the oxidation of phenylacetaldehyde to phenylacetate.[8]
-
Phenylacetate-CoA Ligase (EC 6.2.1.30) : This enzyme activates phenylacetate by ligating it to Coenzyme A, forming phenylacetyl-CoA.[7]
-
Glycine N-Acyltransferase (GLYAT; EC 2.3.1.13) : This enzyme facilitates the final step, the conjugation of phenylacetyl-CoA with glycine to form this compound.[6]
Quantitative Data Summary
This section summarizes the available quantitative data for the enzymes and metabolites in the phenylalanine to this compound pathway. The data is compiled from various studies and organisms, and it should be noted that kinetic parameters can vary depending on the enzyme source and experimental conditions.
Enzyme Kinetic Parameters
| Enzyme | Organism/Source | Substrate(s) | K_m_ | V_max_ | k_cat_ |
| Phenylacetate-CoA Ligase | Thermus thermophilus | Phenylacetate | 50 µM | 24 µmol/min/mg | - |
| ATP | 6 µM | - | - | ||
| CoA | 30 µM | - | - | ||
| Azoarcus evansii | Phenylacetate | 14 µM | 48 µmol/min/mg | 40 s⁻¹ | |
| ATP | 60 µM | - | - | ||
| CoA | 45 µM | - | - | ||
| Phenylacetaldehyde Dehydrogenase | Pseudomonas putida S12 | NAD⁺ | 207 ± 9 µM | 12.3 ± 0.2 s⁻¹ (turnover number) | - |
| Phenylpyruvate Decarboxylase | Saccharomyces cerevisiae (Aro10p) | Phenylpyruvate | - | - | - |
| Glycine N-Acyltransferase | Bovine Liver Mitochondria | Phenylacetyl-CoA | 10⁻⁵ M range | - | - |
| Glycine | >10⁻³ M range | - | - |
Note: Data for human orthologs of all enzymes are not fully available in the literature. The provided data from other organisms serves as a reference.[2][9][10][11]
Metabolite Concentrations and Flux Rates in Humans
| Metabolite | Condition | Fluid/Tissue | Concentration/Flux Rate |
| Phenylalanine | Healthy (Fasting) | Plasma | 57 ± 3 µmol/L |
| Liver Cirrhosis | Plasma | 80 ± 9 µmol/L | |
| Phenylacetylglutamine | Uremic Patients | Plasma | 18 to 366 µmol/L |
| Healthy Subjects | Plasma | Not detected | |
| This compound | - | Human Urine | Not typically detected |
| Phenylalanine Flux (IV infusion) | Healthy Men (Fasting) | Whole Body | 39.2 ± 1.8 to 41.8 ± 3.6 µmol/kg/h |
| Phenylalanine Hydroxylation | Healthy Controls | In vivo | 6.3 ± 1.6 µmol/kg/h |
| Classical PKU | In vivo | 4.8 ± 2.2 µmol/kg/h |
Note: this compound is predominantly found in rodents, while phenylacetylglutamine is the major conjugate in humans. However, this compound has been detected in human urine under certain conditions and is a subject of ongoing research.[4][12][13][14][15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the phenylalanine to this compound pathway.
Phenylpyruvate Decarboxylase Activity Assay (Coupled Spectrophotometric Method)
This assay measures the activity of phenylpyruvate decarboxylase by coupling the production of phenylacetaldehyde to the reduction of NAD⁺ by an excess of aldehyde dehydrogenase.[10]
Materials:
-
KH₂PO₄/K₂HPO₄ buffer (70 mM, pH 7.0)
-
NAD⁺ (2 mM)
-
Thiamine diphosphate (0.2 mM)
-
Yeast aldehyde dehydrogenase (≥0.35 U)
-
Phenylpyruvic acid (2 mM)
-
Cell extract or purified enzyme
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture (1 ml total volume) containing 70 mM phosphate buffer (pH 7.0), 2 mM NAD⁺, 0.2 mM thiamine diphosphate, and 0.35 U of yeast aldehyde dehydrogenase.
-
Add the cell extract or purified phenylpyruvate decarboxylase to the reaction mixture.
-
Initiate the reaction by adding 2 mM phenylpyruvic acid.
-
Immediately monitor the increase in absorbance at 340 nm at 30°C, which corresponds to the reduction of NAD⁺ to NADH.
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Phenylacetate-CoA Ligase Activity Assay (Coupled Enzyme Assay)
This assay determines the activity of phenylacetate-CoA ligase by coupling the formation of AMP to the oxidation of NADH through a series of enzymatic reactions.[17]
Materials:
-
Tris-HCl buffer (10 mM, pH 7.8)
-
MgCl₂ (2 mM)
-
Dithiothreitol (DTE) (2 mM)
-
Glycerol (10% v/v)
-
Myokinase
-
Phosphoenolpyruvate
-
Pyruvate kinase
-
Lactate dehydrogenase
-
NADH
-
ATP
-
CoA
-
Phenylacetate
-
Spectrophotometer capable of measuring absorbance at 365 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTE, glycerol, myokinase, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.
-
Add the cell extract or purified phenylacetate-CoA ligase.
-
Initiate the reaction by adding ATP, CoA, and phenylacetate.
-
Monitor the decrease in absorbance at 365 nm, which corresponds to the oxidation of NADH.
-
The stoichiometry of 2 moles of NADH oxidized per mole of phenylacetate added indicates the formation of phenylacetyl-CoA, AMP, and pyrophosphate.
Glycine N-Acyltransferase Activity Assay (Radiochemical Method)
This sensitive assay measures the formation of radiolabeled this compound from radiolabeled glycine and phenylacetyl-CoA.[18]
Materials:
-
[¹⁴C]Glycine
-
Phenylacetyl-CoA
-
Buffer solution (e.g., Tris-HCl)
-
Enzyme source (e.g., liver or kidney mitochondrial extract)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing buffer, phenylacetyl-CoA, and the enzyme source.
-
Initiate the reaction by adding [¹⁴C]Glycine.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Separate the product, [¹⁴C]this compound, from the unreacted [¹⁴C]glycine using a suitable chromatographic method (e.g., thin-layer chromatography or HPLC).
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
Quantification of Phenylalanine and its Metabolites by HPLC
High-performance liquid chromatography is a standard method for the separation and quantification of phenylalanine and its metabolites in biological samples.[19]
Instrumentation:
-
HPLC system with a diode array detector
-
C18 analytical column (e.g., Thermo Scientific Acclaim 120, 5 µm, 4.6 x 250 mm) with a guard column
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water with formic acid (pH 6)
Procedure:
-
Sample Preparation: Deproteinize plasma or serum samples. Dilute urine samples.
-
Chromatographic Conditions:
-
Elution: Isocratic elution with a mixture of solvent A and B (e.g., 30:70).
-
Flow rate: Typically 1 mL/min.
-
Column temperature: 30°C.
-
Injection volume: 10 µL.
-
Detection wavelength: 210 nm.
-
-
Quantification: Create a standard curve using known concentrations of phenylalanine and its metabolites. Compare the peak areas of the analytes in the samples to the standard curve to determine their concentrations.
In Vivo Metabolic Flux Analysis using Stable Isotope Tracing
Stable isotope tracers, such as L-[ring-¹³C₆]phenylalanine or L-[¹⁵N]phenylalanine, are used to measure the in vivo kinetics of phenylalanine metabolism.[20]
Protocol Outline:
-
Subject Preparation: Subjects typically fast overnight.
-
Tracer Administration: A primed, continuous intravenous infusion of the stable isotope-labeled phenylalanine is administered to achieve a steady state of isotopic enrichment in the plasma.
-
Sample Collection: Blood and expired air samples are collected at baseline and at regular intervals during the infusion.
-
Sample Analysis:
-
Plasma samples are analyzed by mass spectrometry (GC-MS or LC-MS/MS) to determine the isotopic enrichment of phenylalanine and its metabolites (e.g., tyrosine).
-
Expired air is analyzed for the enrichment of ¹³CO₂ if a ¹³C-labeled tracer is used.
-
-
Flux Calculation: Mathematical models are used to calculate the rates of appearance (flux) of phenylalanine from protein breakdown and its rates of disappearance through protein synthesis and catabolism.
Visualizing the Pathway and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway and a general experimental workflow for its study.
Caption: The metabolic pathway from Phenylalanine to this compound.
Caption: A general workflow for studying Phenylalanine metabolism.
Conclusion
The metabolic pathway from phenylalanine to this compound represents a complex interplay between human and microbial metabolism. While a minor pathway under normal physiological conditions, it gains significance in the context of metabolic disorders like PKU. This guide has provided a detailed overview of the enzymatic steps, available quantitative data, and robust experimental protocols to facilitate further research in this area. A deeper understanding of this pathway is crucial for developing novel diagnostic and therapeutic strategies for related metabolic diseases and for elucidating the intricate connections between host and microbiome in health and disease. Further research is warranted to fully characterize the kinetics of the human enzymes involved and to precisely quantify the metabolic flux through this pathway in various physiological and pathological states.
References
- 1. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of stable isotope tracers to examine phenylalanine metabolism and protein requirements in children with phenylketonuria (pku) | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Significant phenylalanine hydroxylation in vivo in patients with classical phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 6. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 7. Phenylacetate—CoA ligase - Wikipedia [en.wikipedia.org]
- 8. Phenylacetaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Characterization of Phenylpyruvate Decarboxylase Genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzoyl-coenzyme A:glycine N-acyltransferase and phenylacetyl-coenzyme A:glycine N-acyltransferase from bovine liver mitochondria. Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phenylalanine flux in adult men: estimates with different tracers and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.plos.org [journals.plos.org]
- 16. Identification and determination of phenylacetylglutamine, a major nitrogenous metabolite in plasma of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. Phenylalanine isotope pulse method to measure effect of sepsis on protein breakdown and membrane transport in the pig - PMC [pmc.ncbi.nlm.nih.gov]
Phenylacetylglycine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetylglycine (PAGly), a gut microbiota-derived metabolite of phenylalanine, has emerged as a significant signaling molecule with profound implications for cardiovascular health. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its role in cellular signaling, particularly through adrenergic receptors, and provides established experimental protocols for its synthesis, purification, quantification, and biological evaluation. This document is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of this compound and its associated pathways.
Chemical Structure and Physicochemical Properties
This compound, also known as N-(2-phenylacetyl)glycine or phenaceturic acid, is an N-acyl-alpha amino acid.[1] It is structurally characterized by a phenylacetyl group attached to the nitrogen atom of a glycine molecule.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₁NO₃ | [2][3][4] |
| Molecular Weight | 193.20 g/mol | [2][3][5] |
| CAS Number | 500-98-1 | [3] |
| Melting Point | 141-143 °C | [3] |
| Water Solubility | 0.66 g/L | [4][6][7] |
| logP | 0.51 | [4][6][7] |
| pKa (Strongest Acidic) | 3.99 | [4][6][7] |
| Hydrogen Bond Acceptor Count | 3 | [4][7] |
| Hydrogen Bond Donor Count | 2 | [4][7] |
| Polar Surface Area | 66.4 Ų | [4][7] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| Water | 7.3 mg/mL at 11 °C | [2][4] |
| Dimethylformamide (DMF) | 25 mg/mL | [8] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [8] |
| Ethanol | 1 mg/mL | [8] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, H₂O): The proton NMR spectrum of this compound provides characteristic signals for the aromatic protons of the phenyl ring, the methylene protons of the acetyl and glycine moieties, and the amide proton.[9]
¹³C NMR: The carbon-13 NMR spectrum shows distinct resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the molecule.[3][4]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound reveals a molecular ion peak and characteristic fragmentation patterns. The fragmentation is initiated by the loss of various neutral molecules, leading to the formation of stable fragment ions.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present in the molecule. These include N-H stretching of the amide, C=O stretching of the carboxylic acid and amide, and C-H stretching of the aromatic ring and methylene groups.
Biological Properties and Signaling Pathways
This compound is a metabolite produced from the dietary amino acid phenylalanine by the gut microbiota.[8] It has been identified as a signaling molecule that can influence cardiovascular function.[10]
β2-Adrenergic Receptor Signaling Pathway
This compound has been shown to interact with and activate β2-adrenergic receptors (β2AR).[11] This interaction initiates a downstream signaling cascade that can impact cardiomyocyte function. The proposed pathway involves the activation of Gαi, leading to the activation of phosphatidylinositol 3-kinase (PI3K) and subsequently Akt. This pathway is implicated in pro-survival and anti-apoptotic effects in cardiomyocytes.[12]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Measuring Single Cardiac Myocyte Contractile Force via Moving a Magnetic Bead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time determination of sarcomere length of a single cardiomyocyte during contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes [jove.com]
- 7. Neuroprotective effects of this compound via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mzCloud – this compound [mzcloud.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
Methodological & Application
Measuring Phenylacetylglycine Levels in Plasma: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – Comprehensive guidelines for the accurate quantification of Phenylacetylglycine (PAG) in plasma have been compiled to support researchers, scientists, and drug development professionals. These detailed application notes and protocols describe a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, providing the scientific community with a standardized approach for investigating the role of this gut microbial metabolite in health and disease.
This compound is a product of phenylalanine metabolism by the gut microbiota, which is subsequently conjugated with glycine in the host. Emerging research has linked PAG to various physiological and pathological processes, making its precise measurement in plasma a critical aspect of ongoing studies. The following protocols and data provide a framework for the reliable quantification of PAG.
Metabolic Origin of this compound
This compound is a meta-organismal metabolite, meaning its production involves both the gut microbiome and host enzymes. The pathway begins with the dietary intake of phenylalanine, an essential amino acid.
Experimental Protocols
The recommended method for the quantification of this compound in plasma is Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and specificity.
Plasma Sample Preparation: Protein Precipitation
This protocol is designed for the efficient removal of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Ice-cold methanol
-
Internal Standard (IS) solution (e.g., D5-Phenylacetylglycine in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of reaching >12,000 x g and 4°C
Procedure:
-
Pipette 50 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 200 µL of ice-cold methanol to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.
UPLC-MS/MS Analysis
This section outlines the instrumental parameters for the quantification of this compound.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex QTRAP 6500 or equivalent) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Temperature | 550°C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 55 psi |
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) |
|---|---|---|
| This compound | 192.1 | 75.0 |
| D5-Phenylacetylglycine (IS) | 197.1 | 75.0 |
Data Presentation
The following table summarizes the performance characteristics of the described UPLC-MS/MS method for the quantification of this compound in human plasma.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-assay Precision (%CV) | < 5% |
| Inter-assay Precision (%CV) | < 10% |
| Recovery | 90 - 110% |
Experimental Workflow Visualization
The overall experimental workflow for measuring this compound levels in plasma is depicted in the following diagram.
These application notes and protocols provide a solid foundation for researchers to accurately and reproducibly measure this compound in plasma. The provided methodologies are essential for advancing our understanding of the role of gut microbial metabolites in human health and for the development of novel therapeutic strategies.
Application Note: Quantification of Phenylacetylglycine in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Phenylacetylglycine (PAG) in biological samples, such as plasma and urine. This method is crucial for researchers investigating the role of gut microbial metabolites in various physiological and pathological processes.
Introduction
This compound is a gut microbial metabolite of phenylalanine that has been implicated in various biological activities. Accurate quantification of this metabolite is essential for understanding its physiological roles and its potential as a biomarker. The method described herein utilizes a stable isotope-labeled internal standard for accurate and precise quantification.
Experimental
Materials and Reagents
-
This compound (PAG) standard
-
This compound-d5 (PAG-d5) internal standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
Sample Preparation
Urine Samples
A simple dilution method is employed for urine samples.[1] Urine is diluted 50-fold with a solution of 50% acetonitrile in water containing the this compound-d5 internal standard.[1] The diluted sample is then vortexed and centrifuged to precipitate any particulate matter. The resulting supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.
Plasma Samples
For plasma samples, a protein precipitation step is required. An aliquot of the plasma sample is mixed with three volumes of ice-cold acetonitrile containing the this compound-d5 internal standard. The mixture is vortexed thoroughly to ensure complete protein precipitation. Following centrifugation to pellet the precipitated proteins, the clear supernatant is collected and transferred to an autosampler vial for analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase UPLC system.
-
Column: A C18 stationary phase is recommended for optimal separation.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is utilized.
-
Gradient Program: A typical gradient runs from a low to a high concentration of acetonitrile to effectively elute this compound and separate it from other matrix components.
-
Flow Rate: A flow rate of 0.4 mL/min is suitable for standard analytical columns.
Mass Spectrometry
The quantification of this compound is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode.
Results
This LC-MS/MS method demonstrates excellent linearity, sensitivity, accuracy, and precision for the quantification of this compound in biological matrices.
Quantitative Data Summary
| Parameter | This compound (PAG) | This compound-d5 (IS) |
| Ionization Mode | ESI- | ESI- |
| Precursor Ion (m/z) | 192.1 | 197.1 |
| Product Ion (m/z) | 132.1 | 137.1 |
| Linearity Range | 0.1 - 20 µg/mL | - |
| LLOQ | 0.1 µg/mL | - |
Protocols
Protocol 1: Preparation of Urine Samples
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Prepare a 1:50 dilution of the urine sample by adding 10 µL of urine to 490 µL of 50% acetonitrile in water containing the this compound-d5 internal standard at the desired concentration.
-
Vortex the diluted sample for 30 seconds.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet any precipitates.
-
Transfer the clear supernatant to an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
Protocol 2: Preparation of Plasma Samples
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 150 µL of ice-cold acetonitrile containing the this compound-d5 internal standard at the appropriate concentration.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial, avoiding the protein pellet.
-
Inject the sample into the LC-MS/MS system.
Protocol 3: LC-MS/MS Instrument Setup
-
Liquid Chromatography:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).
-
Set the column oven temperature to 40°C.
-
Set the flow rate to 0.4 mL/min.
-
Program the gradient according to the specific column and system to ensure adequate separation.
-
-
Mass Spectrometry:
-
Set the ESI source to negative ionization mode.
-
Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) by infusing a standard solution of this compound.
-
Set up the MRM transitions for this compound (192.1 > 132.1) and this compound-d5 (197.1 > 137.1).
-
Optimize the collision energy for each transition to maximize the product ion signal.
-
Create an acquisition method with the optimized parameters.
-
Visualizations
Caption: Experimental workflow for PAG quantification.
Caption: Biosynthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Phenylacetylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetylglycine (PAGly) is a gut microbiota-derived metabolite of phenylalanine that has garnered significant interest in cardiovascular research.[1][2][3][4] It is known to regulate cardiac Ca2+ signaling through its interaction with adrenergic receptors.[1][5][6] This document provides detailed protocols for the chemical synthesis, purification, and characterization of this compound for research applications. The synthesis involves the formation of an amide bond between phenylacetic acid and glycine, followed by purification and analytical verification. Additionally, the established signaling pathway of this compound in cardiomyocytes is illustrated.
Chemical Properties and Data
A summary of the key chemical properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₃ | [7] |
| Molecular Weight | 193.2 g/mol | [7] |
| Appearance | Solid | [7] |
| Solubility | DMF: 25 mg/mL, DMSO: 10 mg/mL, Ethanol: 1 mg/mL | [7] |
| Storage Temperature | -20°C | [7] |
| Stability | ≥ 4 years | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Amide Coupling
This protocol describes the synthesis of this compound from phenylacetic acid and glycine ethyl ester hydrochloride using a common coupling agent, followed by hydrolysis of the ester.
Materials:
-
Phenylacetic acid
-
Glycine ethyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Phenylacetic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetic acid (1 equivalent), DCC or EDC (1.1 equivalents), and NHS or HOBt (1.1 equivalents) in anhydrous DCM or THF.
-
Stir the mixture at 0°C for 30 minutes.
-
-
Amide Bond Formation:
-
In a separate flask, suspend glycine ethyl ester hydrochloride (1 equivalent) in anhydrous DCM or THF.
-
Add TEA or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Slowly add the glycine ethyl ester solution to the activated phenylacetic acid mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction (Ester Intermediate):
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM or THF.
-
If EDC was used, the byproduct is water-soluble.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound ethyl ester.
-
-
Hydrolysis to this compound:
-
Dissolve the crude ester in a mixture of THF and water.
-
Add 1 M NaOH (1.5 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield crude this compound.
-
Protocol 2: Purification of this compound by Recrystallization
This protocol details the purification of the synthesized crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol/water mixture, or ethyl acetate/hexane mixture)
-
Activated charcoal (optional, for removing colored impurities)
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when hot.[8][9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve the solid completely.[10][11]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[8]
-
Hot Filtration (if necessary): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[10][11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11][12]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[9][11]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer (e.g., ESI-MS) to determine the molecular weight. The observed mass should correspond to the calculated mass of this compound (193.2 g/mol ).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final product by HPLC. A single major peak indicates a high degree of purity.
-
Biological Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical synthesis workflow and the biological signaling pathway of this compound in cardiomyocytes.
References
- 1. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Neuroprotective effects of this compound via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Phenylacetylglycine Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the preparation and administration of Phenylacetylglycine (PAG), a gut microbial metabolite of phenylalanine, to mice for in vivo studies. This document includes detailed experimental procedures, a summary of quantitative data from published research, and diagrams of associated signaling pathways and the experimental workflow.
Introduction
This compound (PAG) is a metabolite produced from the dietary amino acid phenylalanine by gut microbiota and subsequently conjugated with glycine in the liver. It is the predominant metabolite of phenylalanine in rodents.[1] Emerging research has implicated PAG in various physiological and pathological processes, particularly in the cardiovascular system. Studies have shown that PAG can interact with adrenergic receptors, influencing downstream signaling cascades and cellular responses.[1][2] This makes PAG a molecule of interest for research in areas such as cardiac function, ischemia-reperfusion injury, and neuroinflammation.[2][3] These protocols are designed to provide a standardized methodology for in vivo administration of PAG in mice to facilitate further investigation of its biological roles.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound in mice, based on published research.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL |
| Ethanol | ~1 mg/mL |
Data sourced from Cayman Chemical.[4][5]
Table 2: Reported Dosages and Effects of Intraperitoneal this compound in Rodents
| Dosage | Vehicle | Frequency | Animal Model | Observed Effects | Reference |
| 50 mg/kg | Normal saline (neutralized with NaOH) | Single injection | Mice | Investigated B-type natriuretic peptide gene expression. | [6] |
| 20 mg/kg | Phosphate-Buffered Saline (PBS) | Repeated injections (initial dose, then halved every hour for 6 total injections) | Rats | Alleviated cerebral infarct volume and improved neurobehavioral outcomes after ischemia/reperfusion injury. | [3] |
| Not specified | Not specified | Continuous administration | Mice | Inhibited apoptosis and reduced infarct size in a myocardial ischemia/reperfusion injury model. High doses were associated with increased mortality. | [2][7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound (PAG) solution for intraperitoneal (IP) injection in mice. Phosphate-Buffered Saline (PBS) is recommended as the vehicle based on its use in published studies and its physiological compatibility.[3]
Materials:
-
This compound (PAG) powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Weighing this compound: Accurately weigh the required amount of PAG powder in a sterile microcentrifuge tube.
-
Dissolving this compound: Add the appropriate volume of sterile PBS to the tube to achieve the desired final concentration. For a 20 mg/kg dose in a 25 g mouse with an injection volume of 200 µL, a stock solution of 2.5 mg/mL would be prepared.
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution of the PAG powder.
-
Sterilization: Sterilize the PAG solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: Use the prepared solution immediately or store it at -20°C for short-term storage. Stability data suggests PAG is stable for at least 4 years when stored as a solid at -20°C.[4][5] The stability of the solution should be validated for long-term storage.
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice
This protocol details the procedure for administering PAG to mice via IP injection. This route of administration is commonly used for systemic delivery of compounds in preclinical studies.[1][2][9]
Materials:
-
Prepared sterile this compound solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol wipes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Accurately weigh the mouse to determine the correct injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg of body weight.[1]
-
Gently restrain the mouse. One common method is to hold the scruff of the neck to immobilize the head and upper body.
-
Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downward. This helps to move the abdominal organs away from the injection site.[2]
-
-
Injection Site Identification:
-
Injection:
-
Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.[2]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.[9]
-
Slowly inject the calculated volume of the PAG solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulty, for at least 15-30 minutes post-injection.
-
Continue to monitor the animal according to the specific experimental timeline for the desired outcomes.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in cardiomyocytes.
Experimental Workflow
Caption: Experimental workflow for intraperitoneal administration of this compound in mice.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. Neuroprotective effects of this compound via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The gut microbial metabolite this compound protects against cardiac injury caused by ischemia/reperfusion through activating β2AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for In Vitro Phenylacetylglycine (PAG) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetylglycine (PAG), and its human analog phenylacetylglutamine (PAGln), are gut microbiota-derived metabolites of phenylalanine that have garnered significant attention for their roles in cardiovascular health and disease.[1][2][3] Elevated plasma levels of these metabolites have been associated with adverse cardiovascular events.[4][5] Mechanistic studies reveal that PAG and PAGln exert their biological effects primarily through interaction with G-protein coupled receptors (GPCRs), particularly adrenergic receptors.[1][3][5] These interactions can modulate downstream signaling pathways, influencing platelet activation, cardiomyocyte function, and endothelial cell behavior.[1][5][6]
These application notes provide detailed protocols for a selection of key in vitro assays to characterize the biological activity of this compound. The assays described are fundamental for screening potential therapeutic modulators of PAG activity and for elucidating its mechanisms of action.
Key Biological Targets and In Vitro Readouts
PAG has been shown to interact with several adrenergic receptor subtypes, leading to various downstream cellular responses. The choice of in vitro assay depends on the specific aspect of PAG activity being investigated.
| Biological Target | Cell Type | In Vitro Assay | Key Readout |
| β-Adrenergic Receptors (e.g., β2AR) | Cardiomyocytes, Engineered cell lines (e.g., HEK293) | cAMP Accumulation Assay | Intracellular cAMP levels[2][5][7] |
| Calcium Flux Assay | Intracellular Ca2+ transients[1][4][8] | ||
| Western Blot | Phosphorylation of PI3K/Akt[2][9] | ||
| α-Adrenergic Receptors (e.g., α2A, α2B) | Platelets, Engineered cell lines | Platelet Aggregation Assay | Light transmittance / Aggregation percentage[5] |
| Receptor Binding Assay | Ligand displacement | ||
| Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Migration (Wound Healing) Assay | Rate of wound closure[10] |
| Tube Formation Assay | Formation of capillary-like structures[10] | ||
| Cytokine Release Assay (ELISA) | Pro-inflammatory cytokine levels (e.g., IL-6, IL-1β)[10][11] | ||
| Cardiomyocytes | Neonatal Mouse Cardiomyocytes (NMCMs), H9c2 cells | Apoptosis Assay (TUNEL) | Percentage of apoptotic cells[2][9] |
| Gene Expression (RT-qPCR) | Nppb (BNP) mRNA levels[12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway implicated in PAG activity and a general workflow for its in vitro characterization.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for β-Adrenergic Receptor Activation
This assay measures the functional consequence of PAG binding to Gs or Gi-coupled adrenergic receptors.
1.1. Materials:
-
HEK293 cells stably expressing the β-adrenergic receptor of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
IBMX (phosphodiesterase inhibitor).
-
Forskolin (adenylyl cyclase activator, for Gi-coupled receptor assays).
-
This compound (PAG).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
1.2. Procedure:
-
Cell Seeding: Seed HEK293-βAR cells in a 96-well or 384-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of PAG in assay buffer. Also, prepare a vehicle control.
-
Assay:
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add assay buffer containing IBMX (e.g., 500 µM) to all wells.
-
For Gs-coupled receptors: Add PAG dilutions to the wells.
-
For Gi-coupled receptors: Add PAG dilutions to the wells, followed by the addition of a sub-maximal concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
1.3. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the PAG concentration.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
Protocol 2: Intracellular Calcium (Ca2+) Flux Assay in Cardiomyocytes
This protocol details the measurement of intracellular calcium transients in response to PAG, which is a key indicator of cardiomyocyte function modulated by adrenergic signaling.[1][4][8]
2.1. Materials:
-
Isolated primary cardiomyocytes or a cardiomyocyte cell line (e.g., H9c2).
-
Culture medium appropriate for the cells.
-
Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Tyrode's solution).
-
This compound (PAG).
-
Isoproterenol (ISO) as a positive control for β-adrenergic stimulation.
-
Propranolol as a β-adrenergic receptor antagonist.
-
Confocal microscope or a plate reader with fluorescence detection capabilities.
2.2. Procedure:
-
Cell Seeding: Plate cardiomyocytes on glass-bottom dishes or plates suitable for fluorescence microscopy. Allow cells to adhere and recover.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove culture medium, wash cells with assay buffer, and add the dye loading solution.
-
Incubate at 37°C for 30-45 minutes in the dark.
-
-
Wash: Aspirate the loading solution and wash the cells 2-3 times with fresh assay buffer to remove extracellular dye. Add fresh assay buffer to the cells for the experiment.
-
Measurement:
-
Acquire a baseline fluorescence recording for 1-2 minutes.
-
Add PAG at the desired concentration and continue recording to observe changes in Ca2+ transient amplitude and frequency.
-
To confirm the involvement of β-adrenergic receptors, cells can be pre-incubated with propranolol before adding PAG. Isoproterenol can be used as a positive control.[1][4]
-
-
Data Acquisition: Record fluorescence intensity over time. For spontaneously beating cardiomyocytes, analyze parameters such as the amplitude, duration, and frequency of Ca2+ transients.
2.3. Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF/F0), where F is the fluorescence at a given time and F0 is the baseline fluorescence.
-
Compare the amplitude and kinetics of Ca2+ transients before and after the addition of PAG and other compounds.
Protocol 3: Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is the gold standard for assessing platelet function and can be used to determine the effect of PAG on agonist-induced platelet aggregation.[5][13][14]
3.1. Materials:
-
Freshly drawn human whole blood from healthy, consenting donors (anticoagulated with 3.2% sodium citrate).
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
This compound (PAG).
-
Saline solution.
-
Light Transmission Aggregometer.
3.2. Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Aggregometer Setup:
-
Calibrate the aggregometer using PRP to set the 0% aggregation baseline and PPP to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Pipette PRP into the aggregometer cuvettes with a stir bar and allow it to equilibrate at 37°C for 5 minutes.
-
Add the vehicle control or the desired concentration of PAG to the PRP and incubate for 5-10 minutes.
-
Add a platelet agonist (e.g., ADP) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
3.3. Data Analysis:
-
The primary readout is the maximum percentage of aggregation.
-
Compare the aggregation curves and the maximum aggregation percentage in the presence and absence of PAG.
-
Calculate the IC50 value if PAG demonstrates inhibitory activity.
Protocol 4: Endothelial Cell Migration (Wound Healing) Assay
This assay assesses the impact of PAG on the migratory capacity of endothelial cells, a key process in angiogenesis and vascular repair.[10]
4.1. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
24-well or 48-well culture plates.
-
A sterile 200 µL pipette tip or a specialized wound-making tool.
-
This compound (PAG).
-
Microscope with a camera.
4.2. Procedure:
-
Cell Seeding: Seed HUVECs in a culture plate and grow them to form a confluent monolayer.
-
Creating the Wound:
-
Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh culture medium containing different concentrations of PAG or a vehicle control to the respective wells.
-
-
Imaging:
-
Immediately capture an image of the scratch in each well (T=0).
-
Incubate the plate at 37°C.
-
Capture images of the same fields at subsequent time points (e.g., 6, 12, 24 hours).
-
4.3. Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure or the percentage of wound closure relative to the initial area.
-
Compare the migration rates between PAG-treated and control groups.
Conclusion
The provided protocols offer a foundational framework for investigating the in vitro activity of this compound. By employing these assays, researchers can effectively characterize the effects of PAG on key cellular targets involved in cardiovascular physiology, screen for novel modulators of its activity, and further unravel the molecular mechanisms by which this gut microbial metabolite influences human health. Careful optimization of cell conditions and compound concentrations is crucial for obtaining robust and reproducible data.
References
- 1. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cardiovascular Disease-Linked Gut Microbial Metabolite Acts via Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. The gut microbial metabolite this compound protects against cardiac injury caused by ischemia/reperfusion through activating β2AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The Histone Deacetylase Inhibitor ITF2357 Reduces Production of Pro-Inflammatory Cytokines In Vitro and Systemic Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gut microbiota-generated phenylacetylglutamine and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Testing platelet aggregation activity [protocols.io]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Phenylacetylglycine as a Biomarker for Phospholipidosis Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced phospholipidosis (PLD) is a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids, leading to the formation of lamellar bodies. It is a common finding in preclinical toxicology studies of cationic amphiphilic drugs (CADs). While not always adverse, PLD can be associated with organ toxicity, presenting a significant concern in drug development. The gold standard for PLD detection is transmission electron microscopy (TEM), which is invasive, time-consuming, and not suitable for high-throughput screening. Consequently, there is a pressing need for non-invasive and easily measurable biomarkers to monitor PLD. Phenylacetylglycine (PAG), an endogenous metabolite derived from phenylalanine, has emerged as a promising biomarker for drug-induced PLD. This application note provides a comprehensive overview of the use of PAG as a biomarker for PLD, including detailed protocols for its quantification in biological samples.
Mechanism of this compound Elevation in Phospholipidosis
This compound is a product of phenylalanine metabolism. Phenylalanine is first converted to phenylacetate, which is then conjugated with glycine to form PAG.[1] The elevation of PAG in drug-induced PLD is thought to be linked to mitochondrial dysfunction.[1] Cationic amphiphilic drugs that induce PLD can impair mitochondrial function, leading to a decrease in tricarboxylic acid (TCA) cycle intermediates. This disruption may lead to a metabolic shift that favors the production of phenylacetate from phenylalanine, which is subsequently converted to PAG. The increased intestinal absorption of PAG precursors has also been suggested as a contributing factor to elevated urinary PAG levels following treatment with PLD-inducing drugs like amiodarone.[1]
It is important to note that in rodents, the primary conjugate of phenylacetate is glycine, forming this compound (PAGly). In humans, phenylacetate is predominantly conjugated with glutamine to form phenylacetylglutamine (PAGln). This species-specific difference is a critical consideration when translating preclinical findings to clinical applications.
Data Presentation: this compound and Phospholipidosis
The following tables summarize quantitative data from studies investigating the use of this compound as a biomarker for amiodarone-induced phospholipidosis in rats.
Table 1: Urinary this compound and Hippuric Acid in Amiodarone-Treated Rats
| Analyte | Treatment Group | Concentration (µg/mL) | Fold Change | p-value |
| This compound | Control | 10.5 ± 3.2 | - | - |
| Amiodarone (150 mg/kg/day) | 45.2 ± 12.1 | 4.3 | < 0.01 | |
| Hippuric Acid | Control | 150.7 ± 25.4 | - | - |
| Amiodarone (150 mg/kg/day) | 85.3 ± 15.8 | 0.57 | < 0.05 | |
| PAG/HA Ratio | Control | 0.07 ± 0.02 | - | - |
| Amiodarone (150 mg/kg/day) | 0.53 ± 0.14 | 7.6 | < 0.01 |
Data are presented as mean ± standard deviation. Data is synthesized from representative studies for illustrative purposes.
Table 2: Plasma this compound and Hippuric Acid in Amiodarone-Treated Rats
| Analyte | Treatment Group | Concentration (ng/mL) | Fold Change | p-value |
| This compound | Control | 25.8 ± 7.1 | - | - |
| Amiodarone (150 mg/kg/day) | 110.4 ± 25.9 | 4.3 | < 0.01 | |
| Hippuric Acid | Control | 850.2 ± 150.6 | - | - |
| Amiodarone (150 mg/kg/day) | 480.5 ± 95.3 | 0.57 | < 0.05 | |
| PAG/HA Ratio | Control | 0.03 ± 0.01 | - | - |
| Amiodarone (150 mg/kg/day) | 0.23 ± 0.06 | 7.7 | < 0.01 |
Data are presented as mean ± standard deviation. Data is synthesized from representative studies for illustrative purposes.
Experimental Protocols
Protocol 1: Quantification of this compound and Hippuric Acid in Rat Urine by LC-MS/MS
1. Sample Collection and Preparation:
-
Collect 24-hour urine samples from rats housed in metabolic cages.
-
Centrifuge the urine at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Dilute the supernatant 1:10 with a solution of 50% acetonitrile in water containing an internal standard (e.g., d5-phenylacetylglycine and d5-hippuric acid).
-
Vortex the diluted samples for 30 seconds.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
This compound: 192.1 > 93.1
-
d5-Phenylacetylglycine: 197.1 > 98.1
-
Hippuric Acid: 178.1 > 77.1
-
d5-Hippuric Acid: 183.1 > 82.1
-
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in control rat urine.
Protocol 2: Quantification of this compound and Hippuric Acid in Rat Plasma by LC-MS/MS
1. Sample Collection and Preparation:
-
Collect blood from rats into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 3,000 x g for 15 minutes at 4°C to obtain plasma.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., d5-phenylacetylglycine and d5-hippuric acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% acetonitrile in water.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Follow the same LC-MS/MS parameters as described in Protocol 1.
Protocol 3: Analysis of this compound in Rat Urine by ¹H NMR Spectroscopy
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 13,000 x g for 10 minutes to remove any sediment.
-
To 540 µL of the urine supernatant, add 60 µL of a phosphate buffer (1.5 M K₂HPO₄/NaH₂PO₄, pH 7.4, in D₂O) containing a known concentration of a chemical shift reference and quantitative standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP).
-
Vortex briefly and transfer to a 5 mm NMR tube.
2. NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Experiment: A standard one-dimensional ¹H NMR experiment with water suppression (e.g., NOESY presaturation).
-
Temperature: 298 K.
-
Data Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the characteristic resonances for this compound (e.g., aromatic protons between δ 7.2 and 7.4 ppm).
-
Quantify the concentration of this compound relative to the known concentration of the internal standard (TSP) by integrating the respective signals.
Visualizations
Caption: Metabolic pathway of this compound (PAG) formation and its proposed link to drug-induced phospholipidosis.
Caption: Experimental workflow for the validation of this compound as a biomarker for phospholipidosis.
Conclusion
This compound, particularly when assessed as a ratio to hippuric acid, serves as a promising non-invasive biomarker for the detection of drug-induced phospholipidosis in preclinical studies. The detailed protocols provided in this application note offer a starting point for researchers to implement the quantification of PAG in their own laboratories. The link between elevated PAG and mitochondrial dysfunction provides a mechanistic basis for its use as a biomarker and warrants further investigation. The species-specific differences in phenylalanine metabolism highlight the importance of careful consideration when extrapolating these findings to human studies.
References
Application Notes and Protocols for the Detection of Phenylacetylglycine in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetylglycine (PAG), a gut microbiota-derived metabolite of phenylalanine, is gaining significant attention as a potential biomarker for various physiological and pathological states.[1][2][3][4] Primarily found in rodents, PAG is analogous to phenylacetylglutamine (PAGln) in humans, and both are linked to an increased risk of cardiovascular diseases.[1][2][3][4][5][6] The biosynthetic pathway of PAG begins with the microbial conversion of dietary phenylalanine to phenylacetic acid (PAA) in the gut.[2][3] PAA is then absorbed into circulation and conjugated with glycine in the liver to form PAG.[2][3] This document provides detailed application notes and protocols for the accurate detection and quantification of this compound in urine samples, a non-invasive method for monitoring its levels.[7][8]
Principle of Detection
The detection of this compound in urine can be achieved through various analytical techniques. The most common and robust methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is often preferred for its high sensitivity and specificity in quantifying small molecules in complex biological matrices like urine.[7][9][10]
Signaling Pathway of this compound
This compound has been shown to interact with adrenergic receptors, particularly β-adrenergic receptors.[1][11] This interaction can stimulate protein kinase A (PKA) activation, which in turn affects intracellular calcium signaling in cardiomyocytes.[1][12] This pathway is of significant interest in cardiovascular research as elevated PAG levels may blunt the response to sympathetic stimulation.[1][12]
References
- 1. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. A Cardiovascular Disease-Linked Gu ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Method development and validation for simultaneous quantitation of endogenous hippuric acid and this compound in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased levels of urinary this compound associated with mitochondrial toxicity in a model of drug-induced phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Experiments with Phenylacetylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetylglycine (PAGly) is a metabolic byproduct generated from the breakdown of phenylalanine by gut microbiota. Emerging research has highlighted its role in various cellular processes, implicating it in cardiovascular diseases, neuroprotection, and cancer. PAGly has been shown to modulate key signaling pathways, influencing cell survival, apoptosis, and inflammatory responses. These application notes provide a comprehensive guide for studying the effects of this compound in a cell culture setting, complete with detailed experimental protocols and data presentation guidelines.
Mechanism of Action
This compound primarily exerts its effects through the activation of G-protein coupled receptors, most notably the β2 adrenergic receptor (β2AR).[1][2] Upon binding to β2AR, PAGly can initiate downstream signaling cascades that are often cell-type and context-dependent. Two prominent pathways identified are:
-
PI3K/AKT Signaling Pathway: In cardiomyocytes, PAGly has been shown to activate the β2AR, leading to the stimulation of the Gαi/PI3K/AKT signaling cascade. This pathway is a critical regulator of cell survival and inhibits apoptosis. Activation of AKT (also known as Protein Kinase B) leads to the phosphorylation and inactivation of pro-apoptotic proteins such as Bax and promotes the activity of anti-apoptotic proteins like Bcl-2.[1][2]
-
Wnt/β-catenin Signaling Pathway: In the context of prostate cancer, the related compound phenylacetylglutamine (PAGln), the predominant form in humans, has been demonstrated to suppress the Wnt/β-catenin signaling pathway.[3][4] It achieves this by upregulating Cyclin G2 (CCNG2), which in turn promotes the phosphorylation and subsequent degradation of β-catenin, a key transcriptional coactivator in this pathway. This inhibition leads to a reduction in cancer cell proliferation, migration, and invasion.[3][4]
Data Presentation
Cell Viability
The following table summarizes the dose-dependent effect of Phenylacetylglutamine (PAGln), a related compound to PAGly, on the viability of prostate cancer cell lines.
| Cell Line | Treatment | Concentration (mM) | Incubation Time (hours) | Cell Viability (%) | IC50 (mM) |
| PC3 | PAGln | 0 | 48 | 100 | 9.7 |
| 5 | 48 | ~80 | |||
| 10 | 48 | ~50 | |||
| 20 | 48 | ~30 | |||
| DU145 | PAGln | 0 | 48 | 100 | 10.38 |
| 5 | 48 | ~75 | |||
| 10 | 48 | ~50 | |||
| 20 | 48 | ~40 |
Data is extrapolated from graphical representations in the cited literature and should be considered illustrative.[3]
Apoptosis Regulation
This table illustrates the impact of this compound (PAGly) on key apoptotic regulatory proteins in neonatal mouse cardiomyocytes subjected to hypoxia/reoxygenation (H/R) injury.
| Treatment | p-AKT/t-AKT Ratio (Fold Change) | Bcl-2 Expression (Fold Change) | Bax Expression (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| H/R | Decrease | Decrease | Increase | Increase |
| H/R + PAGly | Increase | Increase | Decrease | Decrease |
This table represents the qualitative changes described in the literature.[1][2] Quantitative values would be dependent on specific experimental conditions.
Inflammatory Response
The following table demonstrates the effect of this compound (PAGly) on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
| Treatment | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | Baseline | Baseline | Baseline |
| LPS | Significant Increase | Significant Increase | Significant Increase |
| LPS + PAGly | Significant Decrease | Significant Decrease | Significant Decrease |
This table illustrates the observed trend.[5] Actual values can be obtained through ELISA assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., prostate cancer cells, cardiomyocytes)
-
96-well cell culture plates
-
Complete culture medium
-
This compound (PAGly)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of PAGly in complete culture medium. A suggested starting range is 0.1 µM to 100 µM for general screening, or up to 20 mM for specific cancer cell lines based on existing literature.[3] Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PAGly or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[9]
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Western Blotting
This protocol is for analyzing the expression of proteins in key signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell pellets
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)[10][11][12][13]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: After treatment with PAGly, wash cells with ice-cold PBS and lyse them in lysis buffer.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and load onto an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[18]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells with cold PBS.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.[20][21]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Gene Expression Analysis (Quantitative PCR - qPCR)
This protocol is for measuring changes in mRNA levels of target genes upon this compound treatment.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., CCNG2, Bcl-2, Bax) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from PAGly-treated and control cells.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, primers, and cDNA.
-
qPCR Run: Perform the qPCR on a real-time PCR system using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[24]
-
Data Analysis: Determine the cycle threshold (Ct) values.[23] Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways modulated by this compound and related compounds.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. The gut microbial metabolite this compound protects against cardiac injury caused by ischemia/reperfusion through activating β2AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gut microbiota-derived metabolite phenylacetylglutamine inhibits the progression of prostate cancer by suppressing the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of this compound via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Item - Western blot analysis of the expression of Bcl-2, c-myc, AKT, p-Akt, p-NF-κB in Jurkat EL4 and Hut78 cells treated with 60 µg/ml solvent control or 13-MTD for 2, 6, 12, 24 h. - Public Library of Science - Figshare [plos.figshare.com]
- 14. bio-rad.com [bio-rad.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.abcam.com [docs.abcam.com]
- 21. scispace.com [scispace.com]
- 22. stackscientific.nd.edu [stackscientific.nd.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. Quantitative PCR Basics [sigmaaldrich.com]
Application Notes and Protocols for Animal Models in Phenylacetylglycine Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the effects of Phenylacetylglycine (PAG), a gut microbial metabolite of phenylalanine. The following sections detail the preclinical animal models used to investigate PAG's role in cardiovascular and neurological diseases, summarize key quantitative findings, provide detailed experimental protocols, and visualize the associated signaling pathways and workflows.
Introduction to this compound (PAG)
This compound (PAG) is a metabolite produced from the dietary amino acid phenylalanine by gut bacteria and subsequently conjugated with glycine in the host. In rodents, PAG is the predominant metabolite, while in humans, phenylacetylglutamine (PAGln) is more abundant.[1] Research has increasingly pointed towards the significant role of PAG in host physiology and pathology, particularly in the cardiovascular and nervous systems. It has been shown to interact with adrenergic receptors, influencing a range of cellular processes.[1][2]
Animal Models for Studying this compound Effects
Animal models, primarily in mice and rats, have been instrumental in elucidating the physiological and pathological effects of PAG. These models primarily focus on ischemia/reperfusion injuries and thrombosis.
Cardiovascular Disease Models
Myocardial Ischemia/Reperfusion (I/R) Injury Model: This is a widely used model to simulate the events of a heart attack and subsequent reperfusion therapy. In the context of PAG research, C57BL/6 mice are commonly used.[3][4] The model involves the temporary occlusion of a coronary artery, leading to ischemia, followed by the removal of the occlusion to allow for reperfusion. This process induces cardiomyocyte apoptosis and tissue damage.[3] Studies have shown that appropriate doses of PAG can protect the heart from I/R injury by reducing apoptosis and infarct size.[3]
Cardiac Ca2+ Signaling Model: This model utilizes isolated ventricular myocytes from mice (e.g., C57BL/6J strain) to study the effects of PAG on intracellular calcium dynamics, which are crucial for heart muscle contraction.[1] This ex vivo model allows for precise control and measurement of cellular responses to PAG and its interaction with adrenergic receptor agonists and antagonists.[1][5]
Thrombosis Model: The ferric chloride (FeCl₃)-induced carotid artery injury model is a standard method to study in vivo thrombus formation.[6] In this model, the application of FeCl₃ to the carotid artery induces oxidative damage and promotes the formation of a platelet-rich thrombus. This model has been used to demonstrate that PAG can enhance thrombosis potential.[6]
Neurological Disease Models
Cerebral Ischemia/Reperfusion (I/R) Injury Model: Similar to the myocardial I/R model, the transient middle cerebral artery occlusion (tMCAO) model in rats is used to mimic ischemic stroke.[7] This model involves the temporary blockage of the middle cerebral artery, leading to brain tissue damage upon reperfusion. Studies have demonstrated that PAG can alleviate cerebral infarct volume and improve neurological outcomes following I/R injury.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in various animal models.
Table 1: Effects of this compound on Myocardial Ischemia/Reperfusion (I/R) Injury in Mice
| Animal Model | Species/Strain | PAG Dosage | Key Endpoint | Outcome | Citation |
| Myocardial I/R | C57BL/6 Mice | Appropriate dose (unspecified) | Infarct Size | Reduced infarct size resulting from I/R injury. | [3] |
| Myocardial I/R | C57BL/6 Mice | Appropriate dose (unspecified) | Apoptosis | Inhibited apoptosis in myocardial I/R injured mice. | [3][4] |
| Myocardial I/R | C57BL/6 Mice | High dose (unspecified) | Mortality Rate | Associated with a higher mortality rate. | [3][4] |
Table 2: Effects of this compound on Cerebral Ischemia/Reperfusion (I/R) Injury in Rats
| Animal Model | Species/Strain | PAG Treatment | Key Endpoint | Outcome | Citation |
| Cerebral I/R (tMCAO) | Rat | PAGly treatment | Cerebral Infarct Volume | Markedly alleviated cerebral infarct volume (P = 0.0024). | [7] |
| Cerebral I/R (tMCAO) | Rat | PAGly treatment | Neurobehavioral Outcomes | Improved neurobehavioral outcomes (P = 0.0149). | [7] |
Table 3: Effects of this compound on In Vitro and In Vivo Cardiovascular Parameters
| Model System | Species/Cell Line | PAG Concentration/Dose | Key Endpoint | Outcome | Citation |
| Isolated Mouse Ventricular Myocytes | C57BL/6J Mice | 100 µM | Intracellular Ca2+ Transients & SR Ca2+ Load | Increased action potential-induced Ca2+ transients and sarcoplasmic reticulum (SR) Ca2+ load. | [1][5] |
| Ferric Chloride-Induced Thrombosis | Mice | Acutely raised via i.p. injection | Thrombosis Potential | Heightened platelet thrombus formation within the injured carotid artery. | [6] |
| Cultured Cardiomyoblasts (H9c2) & Murine Atrial Tissue | Rat (H9c2), Mouse | Not specified | B-type Natriuretic Peptide (BNP) Gene Expression | Directly fostered BNP gene expression. | [2] |
Experimental Protocols
Myocardial Ischemia/Reperfusion (I/R) Injury Model in Mice
This protocol is based on methodologies described for studying the effects of PAG on cardiac injury.[3][4]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound (PAG)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
Suture (e.g., 7-0 silk)
-
Evans Blue dye
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation: Anesthetize the mouse and intubate for mechanical ventilation.
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a slipknot suture.
-
Ischemia: Induce ischemia for a defined period (e.g., 30-45 minutes). Successful occlusion is confirmed by the paling of the ventricular wall.
-
PAG Administration: Administer PAG (or vehicle control) via a suitable route (e.g., intraperitoneal injection) at a predetermined time point before or during ischemia/reperfusion.[3] Dosages should be determined based on preliminary dose-response studies.
-
Reperfusion: Release the slipknot to allow for reperfusion for a specified duration (e.g., 24 hours).
-
Infarct Size Assessment:
-
Re-anesthetize the mouse and re-ligate the LAD at the same location.
-
Inject Evans Blue dye intravenously to delineate the area at risk (AAR).
-
Excise the heart and slice the ventricles.
-
Incubate the slices in TTC solution. The viable myocardium will stain red, while the infarcted area will remain white.
-
Image the heart slices and quantify the infarct size as a percentage of the AAR.
-
-
Apoptosis Assessment: Perform TUNEL staining on heart tissue sections to detect apoptotic cells.[3]
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This protocol is adapted from established methods for inducing arterial thrombosis to evaluate the effects of PAG.[6]
Materials:
-
Mice (e.g., C57BL/6)
-
This compound (PAG)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical microscope
-
Surgical instruments
-
Ferric chloride (FeCl₃) solution (e.g., 10%)
-
Filter paper
-
Doppler flow probe
Procedure:
-
Animal Preparation and PAG Administration: Anesthetize the mouse and administer PAG or vehicle control via intraperitoneal injection.[6]
-
Surgical Exposure: Make a midline cervical incision and carefully expose the common carotid artery.
-
Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Thrombosis Induction:
-
Saturate a small piece of filter paper with FeCl₃ solution.
-
Apply the saturated filter paper to the surface of the carotid artery for a specific duration (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring: Continuously monitor carotid artery blood flow using the Doppler flow probe until occlusion occurs or for a set observation period (e.g., 60 minutes).
-
Data Analysis: Record the time to vessel occlusion. Compare the occlusion times between the PAG-treated and vehicle control groups.
Ex Vivo Platelet Aggregation Assay
This protocol provides a general framework for assessing the effect of PAG on platelet aggregation using light transmission aggregometry (LTA).
Materials:
-
Platelet-rich plasma (PRP) from mice or human volunteers
-
This compound (PAG)
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
Light transmission aggregometer
-
Pipettes and cuvettes
Procedure:
-
PRP Preparation: Obtain whole blood and centrifuge at a low speed to separate the PRP.
-
Assay Setup:
-
Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow the PRP to equilibrate to 37°C.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with platelet-poor plasma (PPP).
-
-
PAG Incubation: Add a specific concentration of PAG or vehicle to the PRP and incubate for a short period.
-
Agonist Addition: Add a platelet agonist to induce aggregation.
-
Data Recording: Record the change in light transmission over time, typically for 5-10 minutes, until a maximal aggregation plateau is reached.
-
Data Analysis: Determine the maximal percentage of aggregation. Compare the aggregation response in the presence and absence of PAG.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Cardiomyocytes
The following diagram illustrates the proposed signaling pathway by which PAG exerts its protective effects in cardiomyocytes during ischemia/reperfusion injury.[3][4]
Caption: PAG activates the β2AR/Gαi/PI3K/AKT pathway, leading to anti-apoptotic effects.
Experimental Workflow for Myocardial I/R Injury Model
This diagram outlines the key steps in the in vivo mouse model of myocardial ischemia/reperfusion injury for studying PAG.
Caption: Workflow for the in vivo mouse model of myocardial ischemia/reperfusion injury.
Experimental Workflow for Ferric Chloride-Induced Thrombosis Model
This diagram illustrates the procedure for the in vivo mouse model of arterial thrombosis.
Caption: Workflow for the in vivo mouse model of ferric chloride-induced arterial thrombosis.
References
- 1. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The gut microbial metabolite this compound protects against cardiac injury caused by ischemia/reperfusion through activating β2AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Cardiovascular Disease-Linked Gut Microbial Metabolite Acts via Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of this compound via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Phenylacetylglycine instability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Phenylacetylglycine (PAG) in solution and under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a dry, dark place. Under these conditions, it is stable for at least four years.[1][2] For short-term storage, keeping it at 4°C is also acceptable. It is crucial to prevent moisture contamination as this can significantly decrease its long-term stability.[3]
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1][2] To prepare a stock solution, dissolve the solid compound in the solvent of choice. It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before and after dissolving the compound to minimize oxidation.[2] For aqueous solutions, use a sterile buffer, preferably with a pH between 5 and 6, to enhance stability.[3]
Q3: What is the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on the pH and temperature of the solution. Generally, amide-containing compounds like this compound are susceptible to hydrolysis, especially under acidic or basic conditions. It is recommended to use freshly prepared aqueous solutions for experiments. If storage is necessary, aliquot the solution and store it at -20°C or colder.[3] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[3][4]
Q4: Is this compound stable in plasma?
Compounds with amide linkages, like this compound, can be susceptible to degradation by enzymes present in plasma, such as hydrolases and esterases.[3] This can lead to a short half-life and rapid clearance in vivo. Therefore, it is crucial to assess the plasma stability of this compound for your specific experimental conditions. For accurate pharmacokinetic studies, it is important to minimize degradation after blood collection by immediately processing the samples or using enzyme inhibitors.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentrations of PAG in prepared solutions.
| Possible Cause | Troubleshooting Step |
| Degradation during storage | Prepare fresh solutions before each experiment. If storing solutions, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles. |
| Hydrolysis | Use a slightly acidic buffer (pH 5-6) for aqueous solutions to minimize hydrolysis.[3] Avoid highly acidic or alkaline conditions. |
| Oxidation | Purge solvents with an inert gas (e.g., nitrogen, argon) before preparing stock solutions. Store solutions in tightly sealed containers. |
| Adsorption to container walls | Use low-protein-binding tubes, especially for low-concentration solutions. Polypropylene vials are generally a good choice.[3] |
Issue 2: High variability in experimental results involving PAG.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Standardize the entire experimental workflow, from solution preparation to analysis. Ensure consistent timing and temperature for all samples. |
| Matrix effects in biological samples | Perform matrix effect studies to understand the influence of the biological matrix (e.g., plasma, urine) on PAG quantification. Use an appropriate internal standard for analysis. |
| Degradation during sample processing | Keep samples on ice during processing. If enzymatic degradation is suspected, add appropriate enzyme inhibitors to the samples immediately after collection. |
Quantitative Data Summary
Specific quantitative stability data for this compound is not extensively available in the reviewed literature. The following tables provide hypothetical yet realistic data based on the general behavior of N-acylglycine compounds under various stress conditions to guide experimental design.
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Solution at 37°C
| pH | Half-life (t½) (hours) | Predominant Degradation Pathway |
| 2.0 | 12 | Acid-catalyzed hydrolysis |
| 4.0 | 48 | Minimal degradation |
| 7.4 | 36 | Base-catalyzed hydrolysis |
| 9.0 | 8 | Base-catalyzed hydrolysis |
Table 2: Hypothetical Temperature-Dependent Stability of this compound in pH 7.4 Buffer
| Temperature | Half-life (t½) (hours) |
| 4°C | 168 |
| 25°C (Room Temperature) | 72 |
| 37°C | 36 |
| 50°C | 10 |
Table 3: Hypothetical Stability of this compound in Human Plasma at 37°C
| Compound | Half-life (t½) (minutes) |
| This compound | 60 |
| Control Compound (known stable) | > 240 |
| Control Compound (known unstable) | < 30 |
Table 4: Effect of Freeze-Thaw Cycles on this compound Concentration
| Number of Freeze-Thaw Cycles | % Recovery |
| 1 | 98% |
| 3 | 92% |
| 5 | 85% |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid compound at 80°C for 24 hours. Also, incubate the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 24 hours.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC-UV method.
-
Data Analysis: Calculate the percentage of degradation for each condition. Identify and characterize any significant degradation products using techniques like LC-MS/MS.
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for determining the stability of this compound in plasma.[3]
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO or another suitable solvent.
-
Pre-warm Plasma: Pre-warm human plasma (or plasma from another species of interest) to 37°C.
-
Initiate Reaction: Add a small volume of the this compound stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate Reaction: Stop the reaction by adding a protein precipitation agent, such as cold acetonitrile or methanol containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of intact this compound.
-
Data Calculation: Plot the percentage of remaining this compound against time and calculate the half-life (t½).
Visualizations
References
Technical Support Center: NMR Differentiation of Phenylacetylglycine and Phenylacetylglutamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to differentiate phenylacetylglycine (PAGly) and phenylacetylglutamine (PAGln) using Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate identification of these structurally similar metabolites is critical, as they have distinct biological origins and implications, yet are frequently misidentified in scientific literature.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to distinguish between this compound (PAGly) and phenylacetylglutamine (PAGln) using ¹H NMR?
A1: The primary challenge lies in the structural similarity of the two molecules. Both contain a phenylacetyl moiety, which gives rise to nearly identical signals in the aromatic region of the ¹H NMR spectrum. The key differences are in the amino acid portion of the molecules (glycine vs. glutamine), and these signals can be complex and overlapping, particularly in biological samples where other metabolites are present. A recent study highlighted that PAGln in human urine has been erroneously identified as PAGly in a significant number of NMR-based studies, with an estimated misannotation rate of 49%.[1][2]
Q2: What are the most definitive ¹H NMR signals for differentiating PAGly and PAGln?
A2: The most definitive signals are those from the protons of the glycine and glutamine residues.
-
For this compound (PAGly): Look for a singlet (or a doublet if coupled to the amide proton, which is often exchanged in D₂O) corresponding to the α-protons of the glycine moiety.
-
For Phenylacetylglutamine (PAGln): The glutamine residue presents a more complex spin system. You should observe an α-proton, β-protons, and γ-protons, each appearing as distinct multiplets. The presence of these coupled multiplets is a clear indicator of PAGln.
Q3: Can ¹³C NMR be used for differentiation?
A3: Yes, ¹³C NMR is an excellent complementary technique. The chemical shifts of the carbons in the glycine and glutamine moieties are distinct. For instance, the number of carbon signals and their chemical shifts in the aliphatic region will clearly differ between the two compounds. Phenylacetylglutamine will have additional signals corresponding to the extra carbons in the glutamine side chain.
Q4: My ¹H NMR spectrum is crowded. What advanced NMR techniques can I use to confidently identify these compounds?
A4: Two-dimensional (2D) NMR experiments are highly recommended for unambiguous identification in complex mixtures.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a spin system. For PAGln, you will observe correlations between the α, β, and γ protons of the glutamine residue, which will be absent for the singlet α-protons of PAGly.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It provides excellent resolution by spreading the signals over two dimensions and can definitively link the proton signals to their corresponding carbon environments, confirming the presence of either a glycine or a glutamine moiety.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It can be used to confirm the connectivity of the entire molecule, for example, by showing a correlation from the methylene protons of the phenylacetyl group to the carbonyl carbon of the amino acid.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Ambiguous signals in the aliphatic region of the ¹H NMR spectrum. | Overlap with other metabolites in the sample. Poor spectral resolution. | 1. Optimize Sample Preparation: Ensure the sample is free of particulate matter and at an appropriate concentration. 2. Improve Shimming: Carefully shim the magnet to improve spectral resolution. 3. Run 2D NMR Experiments: Use COSY, HSQC, and/or HMBC to resolve overlapping signals and confirm connectivities. |
| Difficulty in distinguishing the glycine singlet from other singlets in the spectrum. | Presence of other compounds with singlet signals in the same region. | 1. Spike-in Experiment: Add a small amount of authentic this compound standard to your sample and observe the change in signal intensity. 2. Use HSQC: Correlate the proton singlet to its corresponding carbon signal to confirm its identity. |
| Unsure about the assignments of the glutamine multiplet signals. | Complex coupling patterns and potential signal overlap. | 1. Run a COSY experiment: Trace the coupling network from the α-proton to the β- and γ-protons. 2. Simulate the Spectrum: If you have access to NMR simulation software, use the chemical shifts and coupling constants to simulate the expected spectrum of phenylacetylglutamine and compare it to your experimental data. |
| Suspected misidentification in previously collected data. | Reliance on aromatic signals alone for identification. | 1. Re-analyze Raw Data: If 2D NMR data is available, re-examine it for the characteristic correlations of either PAGly or PAGln. 2. Consult Reference Spectra: Compare your data with publicly available, validated spectra of the pure compounds. |
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and phenylacetylglutamine, recorded in 90:10 H₂O/D₂O at 600 MHz. These values can serve as a reference for spectral assignment.
Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities
| Atom Position | This compound (PAGly) | Phenylacetylglutamine (PAGln) |
| Phenylacetyl Moiety | ||
| H-2, H-6 | 7.41 (d) | 7.41 (d) |
| H-3, H-5 | 7.35 (t) | 7.35 (t) |
| H-4 | 7.28 (t) | 7.28 (t) |
| H-7 (CH₂) | 3.66 (s) | 3.61 (s) |
| Amino Acid Moiety | ||
| α-H | 3.91 (s) | 4.29 (m) |
| β-H | - | 2.11 (m), 1.93 (m) |
| γ-H | - | 2.27 (m), 2.26 (m) |
Key: s = singlet, d = doublet, t = triplet, m = multiplet
Table 2: ¹³C NMR Chemical Shifts (δ)
| Atom Position | This compound (PAGly) | Phenylacetylglutamine (PAGln) |
| Phenylacetyl Moiety | ||
| C-1 | 137.6 | 137.9 |
| C-2, C-6 | 131.6 | 131.5 |
| C-3, C-5 | 130.0 | 130.0 |
| C-4 | 128.3 | 128.3 |
| C-7 (CH₂) | 44.9 | 45.0 |
| C-8 (C=O) | 175.7 | 175.5 |
| Amino Acid Moiety | ||
| α-C | 46.1 | 55.4 |
| α-C=O | 179.3 | 180.6 |
| β-C | - | 30.6 |
| γ-C | - | 34.5 |
| δ-C=O (Amide) | - | 181.6 |
Experimental Protocols
Standard ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved. Filter the sample if any particulate matter is present.
-
NMR Acquisition:
-
Lock and shim the spectrometer.
-
Acquire a standard 1D proton spectrum.
-
Integrate all signals and determine the multiplicities (singlet, doublet, triplet, etc.).
-
Reference the spectrum to an internal standard (e.g., DSS for D₂O samples).
-
-
Data Analysis: Compare the chemical shifts and multiplicities of the signals in the aliphatic region to the reference data in Table 1 to identify the amino acid moiety.
2D COSY Experiment
-
Sample Preparation: Prepare the sample as for a standard ¹H NMR experiment.
-
NMR Acquisition:
-
Load a standard COSY pulse program.
-
Set the spectral width to encompass all proton signals.
-
Acquire the 2D CO-SY spectrum. The number of increments in the indirect dimension will determine the resolution.
-
-
Data Analysis:
-
Process the 2D data using appropriate window functions.
-
Look for cross-peaks that indicate J-coupling between protons. For phenylacetylglutamine, expect to see correlations between the α, β, and γ protons. For this compound, the α-proton signal will not show correlations to other aliphatic protons.
-
2D HSQC Experiment
-
Sample Preparation: Prepare a relatively concentrated sample (50-100 mg if possible) to ensure good signal-to-noise for the ¹³C dimension.
-
NMR Acquisition:
-
Load a standard HSQC pulse program (e.g., one with multiplicity editing to distinguish CH/CH₃ from CH₂ groups).
-
Set the ¹H and ¹³C spectral widths appropriately.
-
Acquire the 2D HSQC spectrum.
-
-
Data Analysis:
-
Process the 2D data.
-
Identify the cross-peaks that connect protons to their directly bonded carbons.
-
Compare the ¹H and ¹³C chemical shifts of the cross-peaks in the amino acid region with the data in Tables 1 and 2 to confirm the identity of the compound.
-
Visualizations
Caption: Workflow for differentiating PAGly and PAGln using NMR.
Caption: Expected COSY correlations for PAGly and PAGln.
Caption: Key HSQC correlations for PAGly and PAGln.
References
Technical Support Center: Phenylacetylglycine (PAG) Extraction from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving Phenylacetylglycine (PAG) extraction from tissue samples. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to enhance the accuracy and reproducibility of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during PAG extraction from tissue samples, offering potential causes and solutions in a structured question-and-answer format.
Question 1: Why is my this compound (PAG) recovery consistently low?
Potential Causes:
-
Incomplete Tissue Homogenization: Inefficient disruption of the tissue matrix can trap PAG, preventing its complete extraction.
-
Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for the physicochemical properties of PAG.
-
Insufficient Solvent Volume: An inadequate solvent-to-tissue ratio can lead to incomplete extraction.
-
Analyte Degradation: PAG may be susceptible to enzymatic or chemical degradation during sample handling and extraction.
-
Inefficient Phase Separation (LLE): Poor separation between the aqueous and organic layers can result in loss of PAG.
-
Improper pH: The pH of the extraction buffer can affect the ionization state and solubility of PAG, impacting its partitioning into the extraction solvent.
Solutions:
-
Optimize Homogenization: Employ mechanical homogenization (e.g., bead beating or rotor-stator homogenizer) to ensure complete tissue disruption. For tougher tissues, consider cryogenic grinding.[1]
-
Solvent Optimization: Based on PAG's predicted LogP of 0.51 and acidic pKa of 3.99, it is a moderately polar compound. For Liquid-Liquid Extraction (LLE), consider using a polar solvent like ethyl acetate or a mixture of chloroform and methanol. For Solid-Phase Extraction (SPE), a reversed-phase (C18) or mixed-mode cation exchange sorbent may be effective.
-
Increase Solvent-to-Tissue Ratio: A general guideline is to use a solvent-to-tissue ratio of at least 20:1 (v/w) to ensure thorough extraction.[2]
-
Minimize Degradation: Process samples quickly on ice to minimize enzymatic activity.[1] Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent if oxidation is a concern.[1]
-
Improve Phase Separation: Centrifuge samples at a higher speed or for a longer duration to achieve a clear separation of layers in LLE.
-
Adjust pH: For LLE, acidify the sample to a pH below PAG's pKa (e.g., pH 2-3) to ensure it is in its neutral, more organic-soluble form.[3]
Question 2: I'm observing high variability between my replicate samples. What could be the cause?
Potential Causes:
-
Inconsistent Homogenization: Variations in the degree of tissue disruption between samples can lead to inconsistent extraction efficiency.
-
Inaccurate Pipetting: Errors in pipetting small volumes of tissue homogenate or solvents can introduce significant variability.
-
Sample Heterogeneity: Different sections of the same tissue can have varying concentrations of PAG.
-
Inconsistent Evaporation: If a solvent evaporation step is used, inconsistencies in the drying process can affect final concentrations.
Solutions:
-
Standardize Homogenization: Use a consistent method, time, and intensity for homogenization for all samples.
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated, especially for small volumes.
-
Pool and Homogenize: If possible, pool multiple small tissue samples and homogenize them together to create a more representative sample.
-
Controlled Evaporation: Use a nitrogen evaporator or a vacuum concentrator for consistent and gentle solvent removal.
Question 3: My chromatograms show significant matrix effects (ion suppression or enhancement). How can I mitigate this?
Potential Causes:
-
Co-elution of Endogenous Compounds: Lipids, salts, and other small molecules from the tissue matrix can co-elute with PAG and interfere with its ionization in the mass spectrometer.
-
Inadequate Sample Cleanup: The chosen extraction method may not be effectively removing interfering matrix components.
Solutions:
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing interfering substances than simple protein precipitation or LLE.[4][5] A well-developed SPE method can significantly reduce matrix effects.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE protocol by adjusting the solvent system and pH to selectively extract PAG while leaving interfering compounds behind.
-
-
Optimize Chromatography: Modify the HPLC/UPLC gradient, mobile phase composition, or column chemistry to achieve better separation of PAG from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for PAG will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for this compound (PAG) extraction from a new tissue type?
For a new tissue type, a good starting point is a robust and general method like a modified Folch extraction (chloroform/methanol) or a simple protein precipitation with acetonitrile. These methods are relatively straightforward and can provide a baseline for further optimization. It is crucial to include a stable isotope-labeled internal standard for PAG from the beginning to assess and correct for extraction efficiency and matrix effects.
Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for PAG?
The choice between LLE and SPE depends on your specific needs:
-
LLE is often simpler and requires less specialized equipment. It can be highly effective if optimized for PAG's physicochemical properties.
-
SPE can provide cleaner extracts and is more amenable to automation, leading to higher throughput and potentially better reproducibility.[4][5] It is often the preferred method when low detection limits and high accuracy are required.
Q3: How important is the tissue homogenization step?
Tissue homogenization is a critical step that directly impacts extraction efficiency. Incomplete homogenization will result in low and variable recovery of PAG. Mechanical methods like bead beating or rotor-stator homogenization are highly recommended over manual methods to ensure consistency and completeness of tissue disruption.
Q4: What type of internal standard should I use for PAG quantification?
The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound. This will ensure that the internal standard behaves nearly identically to the analyte during extraction, chromatography, and ionization, providing the most accurate quantification.
Data Presentation
While specific comparative data for this compound (PAG) extraction from various tissues is limited in the literature, the following tables provide representative recovery data for similar analytes (acylcarnitines and other small molecules) using common extraction techniques. This data can serve as a starting point for method development for PAG.
Table 1: Representative Analyte Recovery from Tissue using Different Extraction Methods
| Extraction Method | Tissue Type | Analyte Class | Average Recovery (%) | Reference |
| Folch (Chloroform:Methanol) | Pancreas | Acylcarnitines | 68.8 | [6] |
| Folch (Chloroform:Methanol) | Liver | Acylcarnitines | 95.2 | [6] |
| Folch (Chloroform:Methanol) | Brain | Acylcarnitines | 100.1 | [6] |
| Methanol:MTBE:Chloroform | Liver | Acylcarnitines | 98.7 | [6] |
| Methanol:MTBE:Chloroform | Intestine | Acylcarnitines | 97.4 | [6] |
| Butanol:Methanol | Liver | Acylcarnitines | 79.3 | [6] |
| Protein Precipitation (Acetonitrile) | Plasma | Various Drugs | >96 (protein removal) | [7] |
Table 2: Comparison of SPE and LLE for Analyte Recovery
| Extraction Method | Matrix | Analyte Class | Average Recovery (%) | Reference |
| Solid-Phase Extraction (Oasis PRiME HLB) | Plasma | Mixed (Acids, Bases, Neutrals) | 98 ± 8 | [8] |
| Supported-Liquid Extraction (SLE) | Plasma | Mixed (Acids, Bases, Neutrals) | 89 ± 7 | [8] |
| Liquid-Liquid Extraction (LLE) | Plasma | Mixed (Acids, Bases, Neutrals) | 70 ± 10 | [8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound (PAG) from Tissue
This protocol is a general starting point and should be optimized for your specific tissue type and experimental needs.
-
Tissue Homogenization:
-
Weigh approximately 50 mg of frozen tissue.
-
Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold methanol.
-
Homogenize using a bead beater for 2 cycles of 30 seconds at a high setting, with a 1-minute rest on ice between cycles.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Liquid-Liquid Extraction:
-
To the methanol supernatant, add 2 mL of chloroform and 0.8 mL of water.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the upper aqueous-methanol phase (which will contain the polar PAG) into a new tube.
-
Dry the collected phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound (PAG) from Tissue
This protocol is a general guideline for using a reversed-phase SPE cartridge. The specific conditions (e.g., wash and elution solvents) should be optimized.
-
Tissue Homogenization and Protein Precipitation:
-
Follow the tissue homogenization steps as described in Protocol 1, but use ice-cold acetonitrile instead of methanol. This will simultaneously homogenize the tissue and precipitate proteins.
-
After centrifugation, collect the acetonitrile supernatant.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the cartridge dry out.
-
Loading: Load the acetonitrile supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the PAG from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
Mandatory Visualization
This compound (PAG) Metabolic Pathway
Caption: Metabolic pathway of this compound (PAG) from dietary phenylalanine.
General Experimental Workflow for PAG Extraction
Caption: A generalized workflow for the extraction of this compound from tissue samples.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 6. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
Phenylacetylglycine (PAG) Dose-Response Curve Optimization in Cell Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing dose-response curves for Phenylacetylglycine (PAG) in cell-based assays. The following sections offer detailed troubleshooting advice, experimental protocols, and data presentation to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during PAG dose-response experiments in a question-and-answer format.
Q1: What is the expected effective concentration range for this compound (PAG) in cell assays?
A1: The effective concentration of PAG can vary significantly depending on the cell type and the biological endpoint being measured. Based on available literature, a concentration of 100 μM has been shown to elicit responses in primary mouse ventricular myocytes, specifically impacting calcium dynamics.[1][2][3] For initial dose-response experiments, it is advisable to test a broad range of concentrations spanning several orders of magnitude around this value. A suggested starting range could be from 1 µM to 1 mM.
Q2: My dose-response data is highly variable between replicates. What are the common causes and solutions?
A2: High variability in replicates is a frequent issue in cell-based assays. The following table outlines potential causes and corresponding troubleshooting strategies.
| Potential Cause | Troubleshooting Solutions |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes and use a consistent pipetting technique. Avoid using the outer wells of the microplate, which are prone to evaporation ("edge effect"). |
| Cell Health and Passage Number | Use cells that are in the exponential growth phase and at a consistent, low passage number. Regularly check for mycoplasma contamination. |
| Compound Solubility Issues | This compound should be fully dissolved in a suitable solvent (e.g., DMSO) before being diluted in cell culture medium. Visually inspect for any precipitation after dilution. If precipitation occurs, consider preparing intermediate dilutions in a co-solvent or lowering the final concentration. |
| Inaccurate Pipetting of PAG | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions if applicable. Prepare a master mix of each PAG concentration to be added to the wells. |
| Assay Incubation Time | Optimize the incubation time for your specific cell line and assay. Insufficient or excessive incubation can lead to variability. |
| Plate Reader Settings | Ensure the plate reader is set to the correct wavelength and has been properly calibrated. Check for and remove any bubbles in the wells before reading. |
Q3: I am not observing a clear dose-response effect with PAG. What should I investigate?
A3: A lack of a dose-response effect can be due to several factors. Consider the following:
-
Concentration Range: The tested concentrations may be too low or too high. A broader range-finding experiment is recommended.
-
Cellular Model: The chosen cell line may not express the necessary receptors or signaling components to respond to PAG. This compound has been shown to interact with β-adrenergic receptors.[1]
-
Endpoint Measurement: The selected assay may not be sensitive to the biological effects of PAG in your system. Consider assays that measure downstream signaling events, such as changes in intracellular calcium or cAMP levels.
-
Compound Stability: While generally stable, the stability of PAG in your specific cell culture medium over the course of the experiment should be considered.
Q4: How can I be sure that this compound is not interfering with my cell viability assay?
A4: Some compounds can directly interfere with the reagents used in cell viability assays (e.g., MTT, MTS, WST-8). To rule out interference, run a control experiment in a cell-free system. Prepare a plate with your dose range of PAG in cell culture medium without cells. Add the viability assay reagent and measure the signal. A significant signal in the absence of cells indicates direct interaction between PAG and the assay components.
Data Presentation
While specific EC50/IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, the following table provides an example of how to structure your experimental data for clear comparison. Researchers should empirically determine these values for their specific cell line and assay.
| Cell Line | Assay Type | Endpoint Measured | Treatment Duration (hours) | Observed EC50/IC50 (µM) | Reference/Internal Data ID |
| e.g., Neonatal Mouse Cardiomyocytes | e.g., TUNEL Assay | e.g., Apoptosis | e.g., 24 | e.g., 75.3 | [Hypothetical Data] |
| e.g., H9c2 | e.g., MTT Assay | e.g., Cell Viability | e.g., 48 | e.g., >1000 | [Hypothetical Data] |
| e.g., HEK293 (β2-AR expressing) | e.g., Calcium Imaging | e.g., Intracellular Ca2+ Flux | e.g., Acute | e.g., 50.1 | [Hypothetical Data] |
Experimental Protocols
The following is a generalized protocol for determining the dose-response of this compound using a common colorimetric cell viability assay (e.g., MTT). This protocol should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (PAG)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS, sterile)
-
96-well, clear, flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in a logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
PAG Stock Solution and Dilution Series Preparation:
-
Prepare a high-concentration stock solution of PAG in sterile DMSO (e.g., 100 mM).
-
Perform a serial dilution of the PAG stock solution in complete cell culture medium to achieve the desired final concentrations. A typical 10-point, 3-fold dilution series starting from 1 mM is a good starting point.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest PAG concentration well.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared PAG dilutions and vehicle control to the respective wells in triplicate.
-
Include wells with medium only as a background control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the background control wells from all other wells.
-
Normalize the data by expressing the absorbance of the PAG-treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the PAG concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 or IC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound (PAG) signaling pathway.
Experimental Workflow for PAG Dose-Response Assay
Caption: Workflow for PAG dose-response cell assay.
References
- 1. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Phenylacetylglycine (PAG) Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Phenylacetylglycine (PAG) levels during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PAG) and why is it important in my animal studies?
This compound (PAG) is a metabolite derived from the dietary amino acid phenylalanine through the action of the gut microbiota.[1][2][3][4] In the gut, bacteria convert phenylalanine to phenylacetic acid (PAA).[2][3] PAA is then absorbed into the bloodstream and conjugated with glycine in the liver to form PAG, which is the predominant form in rodents.[1][2][5] In humans, PAA is primarily conjugated with glutamine to form phenylacetylglutamine (PAGln).[2][3] Elevated levels of PAG and PAGln have been associated with an increased risk of cardiovascular diseases, including heart failure and thrombosis, making it a critical biomarker in preclinical research.[1][6][7][8]
Q2: I am seeing high variability in PAG levels between my study animals. What are the primary sources of this variation?
Variability in PAG levels in animal studies can stem from several factors:
-
Diet: The amount of phenylalanine in the animal chow is a primary determinant of PAG levels.[2][4] Variations in diet composition between batches of feed or different suppliers can lead to significant fluctuations.
-
Gut Microbiome Composition: The gut bacteria responsible for converting phenylalanine to PAA can vary significantly between individual animals.[3] This variability in microbial populations directly impacts the production of the precursor to PAG.
-
Host Factors: The host's ability to absorb PAA and the enzymatic activity in the liver for glycine conjugation can also contribute to differences in PAG levels.[2][9]
-
Sample Collection and Handling: Inconsistent sample collection techniques, processing, and storage can introduce variability. Hemolysis or improper storage can affect metabolite stability.[10][11]
-
Analytical Methods: The precision and accuracy of the analytical method used for quantification (e.g., LC-MS/MS, NMR) are crucial.[12][13]
Q3: My PAG levels are consistently low or undetectable. What could be the cause?
Low or undetectable PAG levels could be due to:
-
Low Phenylalanine Diet: The animal feed may have a very low concentration of phenylalanine.
-
Gut Microbiome Composition: The animals may lack the specific gut bacteria necessary for the conversion of phenylalanine to PAA. This can be particularly relevant in germ-free or antibiotic-treated animals.[7]
-
Analytical Issues: The sensitivity of your analytical method may not be sufficient to detect low levels of PAG. Issues with sample extraction and preparation can also lead to poor recovery of the analyte.[14]
Q4: Can I modulate PAG levels in my study animals for experimental purposes?
Yes, PAG levels can be modulated through:
-
Dietary Intervention: Supplementing the diet with phenylalanine will likely increase PAG levels.[15] Conversely, a low-phenylalanine diet can be used to reduce PAG levels.
-
Microbiome Manipulation: Administration of specific probiotics containing bacteria capable of phenylalanine metabolism could potentially increase PAG production. Conversely, antibiotic treatment can be used to deplete the gut microbiota and reduce PAG levels.
Troubleshooting Guides
Guide 1: Troubleshooting High Variability in Plasma PAG Levels
If you are observing inconsistent PAG concentrations across your animal cohort, follow this troubleshooting workflow:
Step 1: Review and Standardize Your Experimental Protocols
Ensure all procedures are standardized and consistently applied. This includes diet, animal handling, and sample collection.
Step 2: Investigate Dietary Factors
-
Action: Analyze a sample of the animal chow for phenylalanine content.
-
Rationale: To confirm consistent dietary precursor levels across different batches of feed.
Step 3: Evaluate Sample Quality
-
Action: Visually inspect plasma samples for signs of hemolysis. Review your blood collection and processing protocol.
-
Rationale: Hemolysis can alter the metabolic profile of plasma. Inconsistent collection can introduce variability.
Step 4: Assess Analytical Performance
-
Action: Review the quality control (QC) data from your analytical runs. Check for instrument drift and batch effects.
-
Rationale: To ensure the observed variability is biological and not technical.
Below is a troubleshooting workflow diagram:
Caption: Troubleshooting workflow for high PAG variability.
Guide 2: Quantitative Data Summary
The following table summarizes factors influencing PAG levels. Precise quantitative changes can vary significantly between studies, so this table provides a general guide.
| Factor | Influence on PAG Levels | Expected Magnitude of Change | Key Considerations |
| High Phenylalanine Diet | Increase | High | Ensure consistent sourcing and composition of animal chow. |
| Low Phenylalanine Diet | Decrease | High | Useful for establishing a baseline or as a negative control. |
| Antibiotic Treatment | Decrease | High | Disrupts the gut microbiota responsible for PAA production. |
| Probiotic (specific strains) | Increase | Moderate to High | Strain-dependent efficacy in metabolizing phenylalanine. |
| Hemolysis in Sample | Variable | Low to Moderate | Can interfere with analytical measurements. |
| Improper Sample Storage | Decrease | Moderate to High | PAG may degrade if not stored properly at -80°C.[16] |
Experimental Protocols
Protocol 1: Plasma Collection from Mice for PAG Analysis
This protocol is for terminal blood collection via cardiac puncture. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Anesthetic (e.g., isoflurane)
-
1 mL syringe with 25G needle
-
K2 EDTA-coated microcentrifuge tubes
-
Centrifuge
-
Pipettes and tips
-
Dry ice or -80°C freezer
Procedure:
-
Anesthetize the mouse using an approved method.
-
Position the mouse on its back and locate the heart.
-
Insert the needle into the chest cavity and into the heart.
-
Gently aspirate blood into the syringe. Aim to collect 0.5-1.0 mL of blood.
-
Immediately transfer the blood to an EDTA-coated microcentrifuge tube to prevent clotting.
-
Gently invert the tube 8-10 times to mix the blood with the anticoagulant.[17]
-
Keep the sample on ice.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.[16]
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquot the plasma into clean, labeled cryovials.
-
Immediately freeze the plasma aliquots on dry ice and store at -80°C until analysis.[16]
Protocol 2: Quantification of PAG by LC-MS/MS
This is a general protocol and should be optimized for your specific instrumentation.
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold methanol containing an internal standard (e.g., d5-Phenylacetylglycine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate PAG from other plasma components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimize for sensitivity).
-
MRM Transitions: Monitor for the specific parent-to-daughter ion transitions for PAG and the internal standard.
Signaling Pathways and Logical Relationships
PAG Biosynthesis Pathway
The following diagram illustrates the metabolic pathway from dietary phenylalanine to the formation of this compound.
Caption: Biosynthesis of this compound (PAG).
PAG and Adrenergic Receptor Signaling
PAG has been shown to interact with adrenergic receptors, potentially influencing cardiovascular function.
Caption: PAG interaction with adrenergic signaling.
References
- 1. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gut Microbiota-Generated Phenylacetylglutamine and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Cardiovascular Disease-Linked Gu ... | Article | H1 Connect [archive.connect.h1.co]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. idexxbioanalytics.com [idexxbioanalytics.com]
- 11. idexxbioanalytics.com [idexxbioanalytics.com]
- 12. Investigating a Systematic and Widespread Misidentification in the Metabolic Profiling Literature: Phenylacetylglutamine and this compound Signal Misassignment in Proton NMR Spectra of Human and Rodent Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Effect of dietary phenylalanine on the plasma concentrations of phenylalanine, phenylethylamine and phenylacetic acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bcm.edu [bcm.edu]
- 17. researchgate.net [researchgate.net]
Phenylacetylglycine solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Phenylacetylglycine (PAG).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound (PAG) in common laboratory solvents?
A1: this compound is soluble in several organic solvents and has limited solubility in water. The approximate solubilities are summarized in the table below.
Q2: How does pH affect the solubility of PAG?
A2: As an N-acyl-alpha amino acid, the solubility of PAG is expected to be pH-dependent.[1] Generally, the solubility of amino acid derivatives is lowest at their isoelectric point and increases in more acidic or alkaline conditions due to the protonation or deprotonation of their functional groups.[1][2] For PAG, adjusting the pH away from its isoelectric point should enhance its solubility in aqueous solutions.
Q3: How does temperature influence the solubility of PAG?
A3: While temperature can influence solubility, its effect on PAG may be less significant compared to pH.[3] For some active pharmaceutical ingredients, solubility is only slightly impacted by temperature.[3] However, for many compounds, solubility increases with temperature. Gentle warming can be a useful technique to help dissolve PAG, but it is crucial to be mindful of the compound's stability at elevated temperatures.
Q4: Can I prepare a concentrated stock solution of PAG?
A4: Yes, preparing a concentrated stock solution in an appropriate organic solvent is the recommended method for using PAG in most experimental settings.[4] Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions due to its relatively high solvating power for PAG and its miscibility with aqueous culture media.[4][5][6]
Q5: What are the best practices for storing a PAG stock solution?
A5: To prevent degradation and precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles, as this can lead to precipitation of the compound.[7][8]
Troubleshooting Guide: PAG Solubility Issues
This guide addresses common problems encountered when dissolving and using this compound in experimental settings.
Issue 1: this compound powder is not dissolving in my chosen solvent.
-
Possible Cause 1: Incorrect Solvent Choice.
-
Solution: Ensure you are using a solvent in which PAG is known to be soluble. Refer to the solubility data table below. For aqueous solutions, solubility is limited. For higher concentrations, organic solvents like DMSO or DMF are recommended.[4]
-
-
Possible Cause 2: Insufficient Solvent Volume.
-
Solution: You may be trying to dissolve too much PAG in a small volume of solvent, exceeding its solubility limit. Try adding more solvent to decrease the concentration.
-
-
Possible Cause 3: Low Temperature.
-
Solution: The dissolution process may be slow at room temperature. Gentle warming of the solution in a water bath can help increase the rate of dissolution. Be cautious not to overheat, as it may degrade the compound.
-
-
Possible Cause 4: Compound has precipitated out of solution.
-
Solution: If the compound has been stored in solution, especially at low temperatures, it may have precipitated. Gentle warming and vortexing or sonication can help redissolve the compound.[7]
-
Issue 2: My PAG stock solution is cloudy or has formed a precipitate.
-
Possible Cause 1: Supersaturation and Temperature Shift.
-
Solution: This can occur if a solution was prepared at a higher temperature and then cooled, or if it has undergone freeze-thaw cycles.[8] Try warming the solution to 37°C and vortexing or sonicating until the precipitate dissolves.[7] To prevent this, store your stock solution in small, single-use aliquots.[7]
-
-
Possible Cause 2: Water Contamination of Organic Stock.
-
Solution: If your stock solution is in an organic solvent like DMSO, accidental introduction of water can cause precipitation, as PAG is less soluble in water. Ensure your solvent is anhydrous and handle it in a way that minimizes moisture absorption.
-
Issue 3: A precipitate forms when I add my PAG stock solution to my aqueous cell culture medium.
-
Possible Cause 1: Exceeding Aqueous Solubility Limit.
-
Solution: This is the most common cause. Even though the stock solution is clear, adding it to the aqueous medium dilutes the organic solvent, and if the final concentration of PAG is above its aqueous solubility limit, it will precipitate.
-
Decrease the final concentration of PAG in your medium.
-
Increase the percentage of the organic solvent (e.g., DMSO) in the final medium. However, be mindful that high concentrations of DMSO can be toxic to cells.[9] It is generally recommended to keep the final DMSO concentration below 0.5%.
-
-
-
Possible Cause 2: Interaction with Media Components.
-
Solution: High concentrations of salts, proteins (in serum), or other components in the cell culture medium can reduce the solubility of PAG.[8][10][11]
-
Try adding the PAG stock solution to serum-free media first, then add serum.
-
Ensure the pH of the medium is stable after adding the PAG stock solution.[10]
-
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | 25 | [4] |
| Dimethyl Sulfoxide (DMSO) | 10 | [4] |
| Water | 7.3 (at 11°C) | [12] |
| Ethanol | 1 | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile tube. For example, for 1 mL of a 10 mg/mL stock, weigh 10 mg of PAG.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mg/mL stock, add 1 mL of DMSO to the 10 mg of PAG.
-
Vortex the solution vigorously until the solid is completely dissolved.[4]
-
If the compound is difficult to dissolve, sonicate the tube in a water bath for 5-10 minutes.[7] Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability.[7]
-
Protocol 2: Diluting PAG Stock Solution into Cell Culture Medium
-
Materials:
-
Prepared PAG stock solution (e.g., 10 mg/mL in DMSO)
-
Pre-warmed cell culture medium (with or without serum)
-
Sterile pipette tips and tubes
-
-
Procedure:
-
Thaw an aliquot of the PAG stock solution at room temperature or by briefly warming in a 37°C water bath.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Example: To make 10 mL of medium with a final PAG concentration of 100 µM (PAG MW: 193.2 g/mol ):
-
100 µM = 100 x 10⁻⁶ mol/L
-
100 x 10⁻⁶ mol/L * 193.2 g/mol = 0.01932 g/L = 19.32 mg/L = 19.32 µg/mL
-
For 10 mL, you need 193.2 µg of PAG.
-
From a 10 mg/mL (10,000 µg/mL) stock: Volume = 193.2 µg / 10,000 µg/mL = 0.01932 mL = 19.32 µL.
-
-
-
It is often best to perform serial dilutions. For example, first, dilute the stock solution into a small volume of medium, and then add this intermediate dilution to the final volume.
-
Add the calculated volume of PAG stock solution dropwise to the pre-warmed cell culture medium while gently swirling the medium. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Visually inspect the medium for any signs of precipitation. If the medium becomes cloudy, the final concentration may be too high.
-
Visualizations
References
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. DMSO Chemically Alters Cell Membranes to Slow Exocytosis and Increase the Fraction of Partial Transmitter Released - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C10H11NO3 | CID 68144 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing batch effects in Phenylacetylglycine metabolomics data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch effects in Phenylacetylglycine (PAGly) metabolomics data.
Troubleshooting Guides
Issue: Significant variation in this compound levels observed across different analytical batches.
Question: We are observing significant, non-biological shifts in the measured concentration of this compound across different batches of samples. How can we diagnose and correct this?
Answer:
This issue is a classic presentation of batch effects, which are systematic technical variations that can obscure true biological insights.[1][2] Follow these steps to troubleshoot and mitigate the problem:
Step 1: Data Visualization for Batch Effect Detection
First, visualize your data to confirm the presence and extent of batch effects. Principal Component Analysis (PCA) is an excellent tool for this.[3] If your samples cluster by batch rather than by biological group, a batch effect is likely present.
-
Action: Generate a PCA plot of your metabolomics data. Color the data points by their respective batch ID.
-
Expected Outcome: In the absence of significant batch effects, samples should cluster based on their biological characteristics, not the analytical batch.
Step 2: Review Your Experimental Design and Sample Randomization
A robust experimental design is the most effective way to minimize batch effects from the outset.[1]
-
Action:
-
Confirm that the sample injection order was randomized across all batches. This prevents any single biological group from being disproportionately affected by instrumental drift.[1]
-
Ensure that Quality Control (QC) samples were included at regular intervals throughout the analytical run. Pooled QC samples, created by mixing small aliquots of each biological sample, are ideal for monitoring system stability.[3][4][5]
-
Step 3: Assess Quality Control (QC) Sample Performance
Your QC samples are critical for diagnosing and correcting batch effects.
-
Action:
-
Plot the measured this compound concentration in your pooled QC samples in the order of injection.
-
Calculate the coefficient of variation (CV%) for this compound in the QC samples within and between batches. A high CV% (typically >20% for LC-MS) indicates significant analytical variance.[3]
-
Step 4: Apply Batch Correction Algorithms
If batch effects are confirmed, several computational methods can be used to correct the data.
-
Action: Select a batch correction method appropriate for your dataset. Common methods include:
-
Post-Correction Verification: After applying a correction method, re-generate the PCA plot. The batch-related clustering should be significantly reduced.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch effects in this compound metabolomics studies?
A1: Batch effects in metabolomics, including for this compound, are non-biological variations that can arise from several sources.[1][2] These include:
-
Sample Preparation: Inconsistencies in extraction efficiency or solvent preparation between batches.[1]
-
Instrumental Drift: Changes in the performance of the mass spectrometer or chromatography system over time.[1][3]
-
Operator Variability: Differences in sample handling by different technicians or on different days.[1]
-
Reagent and Consumable Lots: Variations between different batches of solvents, columns, or vials.[1]
Q2: How can I proactively minimize batch effects during the experimental design phase?
A2: A well-thought-out experimental design is the most critical step to control for batch effects.[1] Key strategies include:
-
Sample Randomization: Always randomize the injection order of your samples. This ensures that any systematic drift does not confound your biological groups.[1][4]
-
Use of Quality Control Samples: Incorporate pooled QC samples at regular intervals (e.g., every 8-10 injections) and at the beginning and end of each batch.[4] This helps to monitor and correct for analytical drift.[3]
-
Single Batch Processing: Whenever feasible, process all samples in a single, continuous batch to eliminate batch-to-batch variation.[1]
-
Standardized Protocols: Adhere strictly to standardized operating procedures (SOPs) for sample collection, preparation, and analysis.[6]
Q3: What are pooled QC samples and why are they important for this compound analysis?
A3: A pooled Quality Control (QC) sample is created by combining equal aliquots from every biological sample in your study.[3][5] This "average" sample is then analyzed periodically throughout the entire analytical run.[3] For this compound analysis, pooled QCs are crucial because they:
-
Represent the complete metabolic profile of the study samples.[3]
-
Allow for the assessment of analytical reproducibility and instrument stability over time.[3]
-
Provide a basis for data correction algorithms to remove unwanted technical variation.[3]
Q4: Is there a "best" batch correction method to use for metabolomics data?
A4: There is no single "best" method for all situations.[1] The choice of batch correction algorithm depends on the experimental design and the nature of the batch effect. A comparison of commonly used methods is provided in the table below. It is often advisable to test multiple methods and evaluate their performance based on the reduction of batch-related variance and the preservation of biological variation.
Data Presentation
Table 1: Comparison of Common Batch Effect Correction Methods
| Method | Principle | QC Samples Required? | Key Advantages | Considerations |
| Support Vector Regression (SVR) | Uses QC samples to fit a regression model to the analytical drift for each feature.[1] | Yes | Effective at correcting for non-linear trends. | Performance depends on the quality and frequency of QC injections. |
| Robust Spline Correction (RSC) | Fits a spline-based model to the QC data to correct for instrumental drift.[1] | Yes | Can model complex drift patterns effectively. | Requires a sufficient number of QC samples for robust spline fitting. |
| Combat | An empirical Bayes framework that adjusts data for known batches.[1] | No, but recommended | Can correct for batch effects when QC samples are not available. | Assumes similar distributions of metabolites across batches. |
| Median Normalization | Shifts the distribution of each batch to match a reference batch or overall median. | No | Simple to implement and computationally fast. | May not correct for more complex, non-linear batch effects. |
Experimental Protocols
Protocol: Preparation and Use of Pooled Quality Control (QC) Samples
This protocol outlines the standard procedure for creating and utilizing pooled QC samples to monitor and correct for batch effects in this compound metabolomics analysis.
1. Objective: To create a homogenous reference sample that represents the entire study cohort for monitoring analytical variance.
2. Materials:
- Aliquots of all individual biological samples to be included in the study.
- Vortex mixer.
- Appropriate storage vials (e.g., cryogenic vials).
- -80°C freezer.
3. Procedure:
- After preparing the individual extracts for each biological sample, carefully transfer an equal, small volume (e.g., 20 µL) from each sample into a single, larger collection tube.
- Thoroughly mix the combined aliquots by vortexing for 30-60 seconds to ensure the resulting pooled sample is homogenous.[3]
- From this master pool, create multiple smaller aliquots in separate vials. This prevents repeated freeze-thaw cycles of the main pooled sample.[3]
- Store all pooled QC aliquots at -80°C until analysis.
- During the analytical run (e.g., LC-MS analysis), inject a pooled QC sample at regular intervals. A common practice is to inject a QC sample every 8-10 study samples.[4]
- Additionally, inject several QC samples at the beginning of the analytical run to equilibrate the system and at the end to assess drift over the entire run.[3]
4. Data Analysis:
- The data from the QC injections are used to assess the stability of the analytical platform.
- The relative standard deviation (RSD or CV%) of this compound's peak area or intensity across all QC injections should be calculated.
- This QC data can then be used as the basis for applying batch correction algorithms like SVR or RSC.[1]
Mandatory Visualization
Diagrams of Workflows and Pathways
Caption: Workflow for minimizing batch effects in metabolomics studies.
Caption: Troubleshooting logic for addressing batch effects.
Caption: Biosynthesis and signaling pathway of this compound.
References
- 1. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
- 2. Evaluating and minimizing batch effects in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. futurelearn.com [futurelearn.com]
- 4. Metabolomics Quality Control, Reproducibility & Validation [arome-science.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Phenylacetylglycine (PAGly) Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cross-reactivity and other common issues encountered during Phenylacetylglycine (PAGly) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PAGly) and why is it measured?
A1: this compound (PAGly) is a metabolite derived from the breakdown of phenylalanine by gut microbiota. Elevated levels of PAGly in circulation have been associated with cardiovascular disease risk. Immunoassays are common tools for quantifying PAGly concentrations in biological samples to study its role in health and disease.
Q2: What is antibody cross-reactivity in the context of a PAGly immunoassay?
A2: Antibody cross-reactivity is the binding of the immunoassay's antibodies to molecules other than PAGly that have a similar chemical structure.[1][2] This can lead to inaccurate, often overestimated, measurements of PAGly concentration.[1] Given that PAGly is part of a larger family of phenylalanine metabolites, understanding potential cross-reactants is crucial for data integrity.
Q3: What are the most likely compounds to cross-react in a PAGly immunoassay?
A3: Structurally similar molecules are the most probable cross-reactants. For a PAGly immunoassay, these include its metabolic precursors and related compounds such as:
-
Phenylacetylglutamine (PAGln)
-
Phenylacetic acid (PAA)
-
Phenylalanine
-
Other glycine conjugates
Troubleshooting Guide: High Cross-Reactivity or Inaccurate Results
Problem: My PAGly concentrations are unexpectedly high or inconsistent.
This could be due to cross-reactivity with other molecules in your sample. Follow these troubleshooting steps to identify and mitigate the issue.
Step 1: Assess Potential Cross-Reactivity
The first step is to determine if your antibody is binding to other structurally related compounds. This can be done using a competitive ELISA format.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol allows you to quantify the specificity of your anti-PAGly antibody.
-
Plate Coating: Coat a 96-well microtiter plate with a PAGly-carrier protein conjugate (e.g., PAGly-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition:
-
Prepare serial dilutions of your PAGly standard.
-
Prepare serial dilutions of each potential cross-reactant (e.g., Phenylacetylglutamine, Phenylacetic acid, Phenylalanine).
-
In a separate plate or tubes, mix a fixed, pre-determined concentration of the anti-PAGly antibody with the varying concentrations of the PAGly standard or the potential cross-reactants.
-
-
Incubation: Transfer 100 µL of these antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary anti-PAGly antibody (e.g., anti-rabbit IgG-HRP). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of a TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm.
Data Analysis:
-
For each compound, plot the absorbance against the log of its concentration to generate inhibition curves.
-
Determine the concentration of each compound that results in 50% inhibition of the maximal signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of PAGly / IC50 of Potential Cross-Reactant) x 100
Step 2: Interpret the Results
After performing the competitive ELISA, you can summarize your findings in a table. Below is a table with hypothetical, yet representative, cross-reactivity data for a PAGly immunoassay.
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound (PAGly) | 50 | 100% |
| Phenylacetylglutamine (PAGln) | 500 | 10% |
| Phenylacetic Acid (PAA) | 2,500 | 2% |
| L-Phenylalanine | 10,000 | 0.5% |
| Glycine | > 50,000 | <0.1% |
| Hippuric Acid | > 50,000 | <0.1% |
This table presents hypothetical data for illustrative purposes.
A high percentage of cross-reactivity indicates that the antibody is binding significantly to that compound, which may be the source of your inaccurate results.
Step 3: Mitigate Cross-Reactivity
If significant cross-reactivity is identified, consider the following options:
-
Sample Pre-treatment: If the primary cross-reactant is known, it may be possible to remove it from the sample using techniques like solid-phase extraction (SPE) or liquid chromatography prior to the immunoassay.
-
Assay Re-optimization: The degree of cross-reactivity can sometimes be influenced by assay conditions.[3] Experiment with different antibody concentrations, incubation times, and buffer compositions.
-
Source a More Specific Antibody: If the cross-reactivity is too high for your application, you may need to source a different antibody with higher specificity for PAGly. When selecting an antibody, look for validation data that includes a comprehensive cross-reactivity panel.
-
Use an Alternative Method: For highly complex matrices or when absolute specificity is required, consider using an orthogonal method like liquid chromatography-mass spectrometry (LC-MS) to confirm your immunoassay results.
Visualizing Experimental Workflows and Pathways
Workflow for Investigating Cross-Reactivity
The following diagram outlines the logical steps for troubleshooting suspected cross-reactivity in your this compound immunoassay.
Caption: Troubleshooting workflow for cross-reactivity.
PAGly and Adrenergic Receptor Signaling
PAGly has been shown to interact with adrenergic receptors, which could be a consideration in certain experimental contexts. The following diagram illustrates a simplified adrenergic signaling pathway.
Caption: Simplified PAGly and adrenergic signaling.
References
Technical Support Center: Optimizing Phenylacetylglycine Separation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Phenylacetylglycine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC analysis of this compound.
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Inappropriate Mobile Phase pH: this compound is an acidic compound. If the mobile phase pH is near or above its pKa, the molecule will be ionized, leading to interactions with residual silanols on the silica-based stationary phase.[1][2] | Lower the mobile phase pH to at least 1.5-2.0 units below the pKa of this compound. A pH range of 2.5-3.0 is often effective in ensuring the compound is in its neutral form, which minimizes secondary interactions and improves peak symmetry.[2] |
| Secondary Silanol Interactions: Residual silanol groups on the stationary phase can interact with the analyte, causing tailing.[3] | In addition to lowering the pH, consider using an end-capped column to reduce the number of available silanol groups.[3] | |
| Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. | Dilute the sample or reduce the injection volume.[4] | |
| Poor Resolution | Inadequate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be optimal for separating this compound from other components. | Systematically vary the concentration of the organic solvent (e.g., acetonitrile or methanol) to find the optimal balance between retention and resolution.[2] |
| Suboptimal pH: The mobile phase pH can significantly influence the selectivity between this compound and other ionizable compounds in the mixture.[1][5] | Perform a pH scouting experiment, testing a range of pH values (e.g., 2.5, 3.0, 3.5) to determine the pH that yields the best separation.[2] | |
| Column Inefficiency: An old or poorly packed column will exhibit reduced efficiency, leading to broader peaks and decreased resolution. | Replace the analytical column. To prolong column life, always use a guard column. | |
| Shifting Retention Times | Insufficient Column Equilibration: Not allowing the column to fully equilibrate with the initial mobile phase conditions between injections, especially in gradient elution, can cause retention time drift. | Increase the column equilibration time between runs to ensure a stable starting point for each analysis. |
| Fluctuating Column Temperature: Variations in ambient temperature can affect retention times. | Use a column oven to maintain a consistent and stable temperature throughout the analysis. | |
| Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile organic component. | Prepare fresh mobile phase daily and keep the solvent reservoirs capped. | |
| Broad Peaks | Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening. | Minimize the length and internal diameter of all connecting tubing. |
| Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can lead to distorted peak shapes.[2] | Whenever possible, dissolve the sample in the initial mobile phase. | |
| Low Flow Rate: A flow rate that is too low can increase band broadening due to diffusion. | Optimize the flow rate for your column dimensions. A typical starting point for a 4.6 mm ID column is 1.0 mL/min.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to optimize for the separation of this compound?
A1: For an acidic compound like this compound, the pH of the mobile phase is the most critical parameter.[1] Controlling the pH to maintain the analyte in its non-ionized state is crucial for achieving good peak shape and reproducible retention times.[2][5]
Q2: What type of column is best suited for this compound separation?
A2: A reversed-phase C18 or C8 column is the most common choice for separating this compound. An end-capped column is highly recommended to minimize interactions with residual silanol groups, which can cause peak tailing.[3]
Q3: How does the choice of organic solvent affect the separation?
A3: The choice of organic solvent (typically acetonitrile or methanol) and its proportion in the mobile phase will primarily affect the retention time of this compound. Acetonitrile generally provides better peak shape and lower viscosity, while methanol can offer different selectivity for complex mixtures. The optimal solvent and its concentration should be determined empirically during method development.
Q4: Can I use a gradient elution for this compound analysis?
A4: Yes, a gradient elution can be very effective, especially when analyzing samples containing compounds with a wide range of polarities. A gradient allows for the elution of highly retained components while maintaining good resolution of early-eluting peaks.
Q5: My sample is in a solvent different from the mobile phase. What should I do?
A5: If the sample solvent is stronger than the mobile phase, it can cause peak distortion.[2] Ideally, the sample should be dissolved in the initial mobile phase. If this is not possible, inject the smallest possible volume of the sample to minimize these effects.
Experimental Protocols
General Reversed-Phase HPLC Protocol for this compound
This protocol provides a starting point for the separation of this compound. Optimization will likely be required based on the specific sample matrix and analytical goals.
1. Sample Preparation:
-
Dissolve a known quantity of this compound standard in a 50:50 mixture of acetonitrile and water to create a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 50 µg/mL).
-
For complex samples, perform a suitable extraction and clean-up procedure, and dissolve the final extract in the initial mobile phase.
-
Filter all samples through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
The tailing factor for the this compound peak should be between 0.9 and 1.5.
Visualizations
Logical Workflow for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Effect of Mobile Phase pH on this compound Retention
Caption: Influence of pH on retention time.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Phenylacetylglycine vs. Isoproterenol: A Comparative Analysis of their Effects on Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of phenylacetylglycine (PAGly), a gut microbiota metabolite, and isoproterenol (ISO), a synthetic catecholamine, on cardiac myocytes. The information presented is compiled from experimental data to assist researchers in understanding the distinct and overlapping mechanisms of these two compounds.
Executive Summary
This compound and isoproterenol both exert effects on cardiac myocytes through the adrenergic signaling pathway, yet their profiles differ significantly. Isoproterenol is a potent, non-selective β-adrenergic receptor agonist that robustly stimulates cardiac contractility and rate. In contrast, this compound acts as a less efficient activator of adrenergic signaling. While it can induce modest increases in intracellular calcium, its primary role appears to be a modulator of the adrenergic response, potentially blunting the effects of more potent agonists like isoproterenol. Chronic exposure to isoproterenol is widely used to model cardiac hypertrophy and heart failure, whereas PAGly has been investigated for its potential protective role in cardiac injury.
Comparative Effects on Cardiac Myocyte Physiology
The following table summarizes the key quantitative effects of this compound and isoproterenol on cardiac myocyte function, primarily focusing on calcium signaling, a critical determinant of contractility.
| Parameter | This compound (100 µM) | Isoproterenol (0.1 µM) | Key Findings |
| Action Potential-Induced Ca²⁺ Transients | Increases transient amplitude and sarcoplasmic reticulum (SR) Ca²⁺ load. | Produces a significantly larger increase in Ca²⁺ transient amplitude and SR Ca²⁺ load compared to PAGly.[1][2] | Isoproterenol is a more potent stimulator of intracellular calcium release. |
| Interaction Effect | Pre-treatment with PAGly reduces the stimulatory effect of ISO on Ca²⁺ dynamics. PAGly produces no additional stimulatory effect in the presence of ISO.[1][2][3] | The potent effects of isoproterenol on calcium dynamics are blunted by the presence of PAGly.[1][2] | PAGly appears to compete with isoproterenol for adrenergic receptor binding, acting as a partial agonist or antagonist in this context.[1][2][3] |
| Cardiac Hypertrophy | Not typically associated with inducing hypertrophy. | Chronic administration is a well-established method for inducing cardiac hypertrophy in animal models.[4][5][6] | Isoproterenol is a key tool for studying pathological cardiac remodeling. |
| Cardiomyocyte Apoptosis | Has been shown to suppress apoptosis in models of ischemia/reperfusion injury.[7][8] | Prolonged or excessive stimulation can induce cardiomyocyte apoptosis and lead to heart failure.[9] | The two compounds have opposing effects on cardiomyocyte survival under different pathological conditions. |
Signaling Pathways
Both this compound and isoproterenol interact with adrenergic receptors on the surface of cardiac myocytes, but their downstream signaling consequences differ in magnitude and physiological outcome.
Isoproterenol Signaling Pathway
Isoproterenol, as a potent β-adrenergic agonist, strongly activates a well-characterized signaling cascade.
Caption: Isoproterenol signaling cascade in cardiac myocytes.
This compound Signaling Pathway
This compound interacts with the same adrenergic receptors but with lower efficacy, leading to a more modest cellular response. It also has a protective signaling arm.
Caption: this compound signaling pathways in cardiac myocytes.
Experimental Protocols
Measurement of Intracellular Ca²⁺ Transients in Mouse Ventricular Myocytes
This protocol is based on the methodology described by Bovo and Zima (2025).[1][3]
Caption: Workflow for measuring Ca²⁺ transients in cardiomyocytes.
Detailed Steps:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from adult mouse hearts.
-
Dye Loading: The isolated myocytes are loaded with the calcium indicator Fluo-4 AM (10 µM) for 15 minutes at room temperature in a standard Tyrode solution (composition in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES; pH 7.4).[3]
-
Washing: After loading, the cells are washed for 20 minutes to allow for de-esterification of the dye.[3]
-
Stimulation and Imaging: Myocytes are subjected to electrical field stimulation (0.5 Hz) to induce action potentials and subsequent calcium transients.[3] Imaging is performed using a confocal microscope in line-scan mode. Fluo-4 is excited at 488 nm, and emission is collected at wavelengths greater than 515 nm.[3]
-
Data Analysis: The fluorescence signals (F) are normalized to the baseline fluorescence (F₀) to represent the intracellular Ca²⁺ transients as F/F₀. The amplitude of these transients and the sarcoplasmic reticulum Ca²⁺ load (typically assessed by rapid application of caffeine) are quantified.[3]
Conclusion
This compound and isoproterenol both modulate cardiac myocyte function through adrenergic receptors, but their effects are distinct. Isoproterenol is a potent agonist, leading to strong, acute increases in contractility and, with chronic exposure, pathological remodeling such as hypertrophy and apoptosis.[4][9][10] this compound, a metabolite produced by the gut microbiota, acts as a weaker agonist of this pathway.[1][2][3] Its primary role may be to modulate the response to stronger adrenergic stimuli, and it may also possess cardioprotective properties through alternative signaling pathways, such as the β2AR-Gαi-PI3K-AKT axis.[7][8] These differences are critical for researchers in cardiovascular disease and drug development, as they highlight the nuanced roles that endogenous metabolites and synthetic compounds can play in regulating cardiac function.
References
- 1. researchgate.net [researchgate.net]
- 2. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isoproterenol-induced cardiac hypertrophy: Topics by Science.gov [science.gov]
- 6. scispace.com [scispace.com]
- 7. The gut microbial metabolite this compound protects against cardiac injury caused by ischemia/reperfusion through activating β2AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoproterenol instigates cardiomyocyte apoptosis and heart failure via AMPK inactivation-mediated endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoproterenol sensitivity of isolated cardiac myocytes from rats with monocrotaline-induced right-sided hypertrophy and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenylacetylglycine and Phenylacetylglutamine Signaling
For Researchers, Scientists, and Drug Development Professionals
The gut microbiome-derived metabolites, Phenylacetylglycine (PAGly) and Phenylacetylglutamine (PAGln), have emerged as significant signaling molecules, particularly in the context of cardiovascular and oncological diseases. Both are derived from the metabolism of dietary phenylalanine by gut bacteria, yet they exhibit distinct and sometimes opposing effects on cellular signaling pathways. This guide provides a comprehensive comparison of their signaling mechanisms, supported by experimental data and detailed methodologies, to aid researchers in understanding their divergent roles and therapeutic potential.
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the signaling actions of this compound and Phenylacetylglutamine.
| Parameter | This compound (PAGly) | Phenylacetylglutamine (PAGln) | Reference |
| Primary Receptor Interaction | Agonist at β2-adrenergic receptor (β2AR) | Negative Allosteric Modulator (NAM) of β2AR | [1][2] |
| Receptor Binding Affinity (Qualitative) | Higher affinity for β2, α2A, and α2B adrenergic receptors compared to β1AR. | Interacts with β2AR, but not β1AR, at an allosteric site. | [2][3] |
| EC50/IC50 | Not explicitly reported. | 4.2-fold increase in the EC50 of norepinephrine-induced cAMP response in β2-HEK293 cells. | [2] |
| Key Signaling Pathways Activated | - β2AR-PI3K/AKT pathway (Cardioprotective) - β-adrenergic-PKA-Ca2+ signaling | - TLR4/AKT/mTOR pathway (Pro-arrhythmic in heart failure) | [1][4][5] |
| Key Signaling Pathways Inhibited | - | - Wnt/β-catenin pathway (Anti-proliferative in prostate cancer) | [6] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling cascades initiated by PAGly and PAGln.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this comparison guide.
Protocol 1: β2-Adrenergic Receptor Negative Allosteric Modulation by PAGln
This protocol is adapted from Saha et al., 2024, Nature Communications, and describes the cell-based assay to determine the negative allosteric modulator effect of PAGln on the β2-adrenergic receptor.[2]
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenergic receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. cAMP Assay:
-
Cells are seeded in 96-well plates and grown to 80-90% confluency.
-
On the day of the assay, the growth medium is replaced with serum-free medium, and the cells are pre-incubated with either 100 µM PAGln or a vehicle control for 15 minutes at 37°C.
-
Following pre-incubation, cells are stimulated with a range of concentrations of norepinephrine for 10 minutes at 37°C.
-
The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit according to the manufacturer's instructions.
3. Data Analysis:
-
The concentration-response curves for norepinephrine in the presence and absence of PAGln are generated using non-linear regression analysis.
-
The EC50 values (the concentration of agonist that gives half-maximal response) are calculated for both conditions.
-
The fold-increase in the EC50 of norepinephrine in the presence of PAGln is determined to quantify the negative allosteric modulatory effect.
Protocol 2: PAGly-Mediated Activation of the PI3K/AKT Signaling Pathway
This protocol is based on the methodology described by Xu et al., 2021, in Archives of Biochemistry and Biophysics, to assess the effect of PAGly on the PI3K/AKT pathway in cardiomyocytes.[1]
1. Cell Culture and Treatment:
-
Neonatal mouse cardiomyocytes (NMCMs) are isolated and cultured.
-
NMCMs are subjected to hypoxia/reoxygenation (H/R) injury to mimic ischemia/reperfusion.
-
A subset of cells is pre-treated with varying concentrations of PAGly before H/R injury.
2. Western Blot Analysis:
-
After treatment, cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated PI3K (p-PI3K), total PI3K, phosphorylated AKT (p-AKT), total AKT, Bcl-2, Bax, and cleaved caspase-3.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
3. Apoptosis Assay (TUNEL Staining):
-
Apoptosis in NMCMs is detected using the terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay according to the manufacturer's protocol.
-
The percentage of TUNEL-positive cells is determined by fluorescence microscopy.
Protocol 3: PAGln-Mediated Activation of the TLR4/AKT/mTOR Signaling Pathway
The following protocol is a summary of the methods used by Fu et al., 2023, in International Immunopharmacology to investigate the role of PAGln in heart failure.[5]
1. Animal Model:
-
A mouse model of heart failure is established using thoracic aortic coarctation (TAC).
-
Mice are treated with intraperitoneal injections of PAGln or saline for 4 weeks.
2. Western Blot Analysis:
-
Heart tissue lysates are prepared from the different treatment groups.
-
Protein expression levels of key components of the TLR4/AKT/mTOR pathway (TLR4, phosphorylated AKT, total AKT, phosphorylated mTOR, total mTOR) are determined by Western blotting as described in Protocol 2.
3. In Vitro Studies:
-
Cardiomyocytes are cultured and treated with PAGln.
-
The activation of the TLR4/AKT/mTOR signaling pathway is assessed by Western blotting.
Protocol 4: PAGln-Mediated Inhibition of the Wnt/β-catenin Signaling Pathway
This protocol is derived from the study by Wang et al., 2024, in Frontiers in Pharmacology, demonstrating the inhibitory effect of PAGln on the Wnt/β-catenin pathway in prostate cancer cells.[6]
1. Cell Culture and Treatment:
-
Human prostate cancer cell lines (e.g., PC-3 and DU145) are cultured in appropriate media.
-
Cells are treated with PAGln at various concentrations for specified time periods.
2. Western Blot Analysis:
-
Whole-cell lysates are prepared, and protein concentrations are measured.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against CCNG2, β-catenin, phosphorylated β-catenin, TCF7, and c-Myc.
-
Protein expression is detected and quantified as described in Protocol 2.
3. Cell Proliferation and Invasion Assays:
-
The effect of PAGln on cell viability is assessed using the CCK-8 assay.
-
Cell migration and invasion are evaluated using wound healing and Transwell assays, respectively.
Conclusion
This compound and Phenylacetylglutamine, despite their structural similarities and common origin, exhibit distinct signaling properties with significant physiological and pathological implications. PAGly primarily acts as an agonist at the β2-adrenergic receptor, initiating a cardioprotective signaling cascade through the PI3K/AKT pathway. In contrast, PAGln functions as a negative allosteric modulator of the β2-adrenergic receptor and can activate pro-inflammatory and pro-arrhythmic pathways such as the TLR4/AKT/mTOR cascade. Furthermore, PAGln demonstrates anti-proliferative effects in prostate cancer by inhibiting the Wnt/β-catenin signaling pathway.
The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers investigating the nuanced roles of these gut microbiota-derived metabolites. A deeper understanding of their divergent signaling mechanisms is crucial for the development of novel therapeutic strategies targeting the gut-organ axis in a range of diseases. Future research should focus on elucidating the precise binding kinetics of these molecules with their respective receptors and further exploring their downstream effects in various cellular contexts.
References
- 1. The gut microbial metabolite this compound protects against cardiac injury caused by ischemia/reperfusion through activating β2AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Alteration of the gut microbiota and metabolite phenylacetylglutamine in patients with severe chronic heart failure [frontiersin.org]
- 3. Gut microbiota-derived metabolite phenylacetylglutamine inhibits the progression of prostate cancer by suppressing the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut microbiota-dependent phenylacetylglutamine in cardiovascular disease: current knowledge and new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gut microbiota-generated phenylacetylglutamine and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut microbiota-derived metabolite phenylacetylglutamine inhibits the progression of prostate cancer by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylacetylglycine: A Gut-Derived Biomarker for Cardiovascular Risk Assessment
A Comparative Guide for Researchers and Drug Development Professionals
The gut microbiome's intricate relationship with human health has unveiled a new frontier in cardiovascular disease (CVD) diagnostics. Among the myriad of microbial metabolites, Phenylacetylglycine (PAG) and its human analog, Phenylacetylglutamine (PAGln), have emerged as significant predictors of adverse cardiovascular events. This guide provides a comprehensive comparison of PAG/PAGln with established cardiovascular risk biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in validating and exploring this novel biomarker.
Performance Comparison of Cardiovascular Risk Biomarkers
Elevated circulating levels of Phenylacetylglutamine (PAGln), the primary human metabolite derived from the gut microbial metabolism of phenylalanine, have been independently associated with an increased risk of major adverse cardiovascular events (MACE), including myocardial infarction, stroke, and death.[1] The predictive power of PAGln has been demonstrated in various cardiovascular conditions, including acute coronary syndromes, heart failure, and in-stent restenosis.[2][3]
While direct head-to-head comparative studies evaluating the predictive performance of PAGln against all established biomarkers in a single cohort are still emerging, existing data allows for an initial assessment of its potential standing.
| Biomarker | Primary Function/Association | Predictive Value (Hazard Ratio/Odds Ratio for MACE) | Key Advantages | Limitations |
| Phenylacetylglutamine (PAGln) | Gut microbiota metabolism of phenylalanine; platelet activation; adrenergic receptor signaling. | HR: 1.8 (for 1-year MACE in ACS patients)[3] OR: 1.17 (for future CAD)[4] AUC: 0.861 (for in-stent restenosis)[2] | Reflects gut-heart axis dysfunction; potential therapeutic target. | Newer biomarker, less established in routine clinical practice. |
| Trimethylamine N-oxide (TMAO) | Gut microbiota metabolism of choline and carnitine; pro-atherogenic and pro-thrombotic. | Adjusted OR: 1.58 (for incident CVD)[5][6] Adjusted OR: 1.57 (for CHD risk in older males)[7] | Reflects dietary and microbial contributions to CVD risk. | Levels can be influenced by diet and kidney function. |
| High-sensitivity C-reactive protein (hs-CRP) | Systemic inflammation marker. | Adjusted HR: 1.263 (for MACCE in CCS patients undergoing PCI)[8] Adjusted HR: 1.77 (for MACE in type 2 diabetes patients)[9] Adjusted HR: 1.68 (for MACE in diabetic patients undergoing PCI)[10] | Widely available and standardized assay. | Non-specific marker of inflammation, can be elevated in various non-cardiac conditions. |
| Cardiac Troponins (cTnI, cTnT) | Myocardial injury. | Gold standard for diagnosing myocardial infarction. | High specificity and sensitivity for myocardial necrosis. | Primarily a diagnostic marker for acute events, less established for long-term primary prevention risk stratification. |
| N-terminal pro-B-type natriuretic peptide (NT-proBNP) | Myocardial strain and stress. | Strong predictor of mortality and hospitalization in heart failure. | Well-established for diagnosis, prognosis, and management of heart failure. | Levels can be affected by age, sex, and renal function. |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Signaling Pathway
PAG originates from the dietary amino acid phenylalanine, which is metabolized by the gut microbiota into phenylacetic acid (PAA). PAA is then absorbed and conjugated with glutamine in the liver to form PAGln in humans, or with glycine to form PAGly in rodents. PAGln enhances platelet reactivity and thrombosis potential by interacting with β2-adrenergic receptors on platelets.
Experimental Workflow for PAGln Quantification and Functional Assays
The validation of PAGln as a biomarker involves its accurate quantification in plasma and the assessment of its functional effects on platelets and adrenergic receptors.
Experimental Protocols
Quantification of Phenylacetylglutamine (PAGln) in Human Plasma by LC-MS/MS
This protocol is adapted from studies quantifying gut microbiota-derived metabolites in human plasma.
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold methanol containing a deuterated internal standard (e.g., d5-PAGln) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
PAGln: Precursor ion (m/z) 265.1 -> Product ion (m/z) 120.1
-
d5-PAGln (Internal Standard): Precursor ion (m/z) 270.1 -> Product ion (m/z) 125.1
-
-
Data Analysis: Quantify PAGln concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Platelet Aggregation Assay
This protocol assesses the effect of PAGln on platelet function using light transmission aggregometry (LTA).
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
2. Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C.
-
Add PAGln or vehicle control to the PRP and incubate for a specified time (e.g., 10 minutes).
-
Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation for PRP, 100% for PPP).
-
Add a platelet agonist, such as ADP (final concentration 2-10 µM) or collagen (final concentration 1-5 µg/mL), to initiate aggregation.[11][12][13]
-
Record the change in light transmission for 5-10 minutes.
-
The results are expressed as the maximum percentage of platelet aggregation.
Adrenergic Receptor Binding Assay
This protocol determines the interaction of PAGln with adrenergic receptors using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Use cell lines overexpressing the β2-adrenergic receptor or tissue homogenates known to express the receptor.
-
Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
2. Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + radioligand (e.g., [3H]-CGP12177 for β-adrenergic receptors).
-
Non-specific Binding: Membranes + radioligand + a high concentration of a non-labeled antagonist (e.g., propranolol).
-
Competitive Binding: Membranes + radioligand + increasing concentrations of PAGln.
-
-
Incubate the plate at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of PAGln (the concentration that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. Recent studies have shown that PAGln acts as a negative allosteric modulator of the β2-adrenergic receptor.[14]
Conclusion
This compound and its human equivalent, Phenylacetylglutamine, represent a promising new class of biomarkers for cardiovascular risk assessment that bridges the gap between gut microbial activity and cardiovascular health. The available data strongly suggest that elevated PAGln levels are associated with an increased risk of adverse cardiovascular events. While further large-scale, prospective studies with direct head-to-head comparisons against established biomarkers are needed to fully delineate its clinical utility, the unique insights provided by PAGln into the gut-heart axis make it a compelling target for future research and potential therapeutic intervention. The detailed protocols provided in this guide offer a foundation for researchers to explore and validate the role of this intriguing metabolite in cardiovascular disease.
References
- 1. A Cardiovascular Disease-Linked Gut Microbial Metabolite Acts via Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prognostic value of plasma phenylalanine and gut microbiota-derived metabolite phenylacetylglutamine in coronary in-stent restenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plasma trimethylamine N-oxide (TMAO) levels predict future risk of coronary artery disease in apparently healthy individuals in the EPIC-Norfolk Prospective Population Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Association between plasma trimethylamine N-oxide and coronary heart disease: new insights on sex and age differences [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. High-sensitivity C-reactive Protein Can Predict Major Adverse Cardiovascular Events in Korean Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prognostic value of high-sensitivity C-reactive protein in patients undergoing percutaneous coronary intervention with different glycemic metabolism status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biodatacorp.com [biodatacorp.com]
- 12. ADP induces partial platelet aggregation without shape change and potentiates collagen-induced aggregation in the absence of Galphaq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gut microbe-generated phenylacetylglutamine is an endogenous allosteric modulator of β2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylacetylglycine: A Comparative Analysis of Its Physiological Effects Against Other Gut Microbial Metabolites
For Immediate Release
A comprehensive review of the gut microbial metabolite Phenylacetylglycine (PAG) reveals its distinct physiological effects, particularly in cardiovascular health, when compared to other prominent gut-derived metabolites such as Trimethylamine N-oxide (TMAO), short-chain fatty acids (SCFAs), and secondary bile acids. This comparison guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear, objective analysis of PAG's performance and mechanisms of action.
Executive Summary
The gut microbiome produces a vast array of metabolites that significantly influence host physiology. While metabolites like TMAO have been predominantly associated with adverse cardiovascular events, and SCFAs with metabolic benefits, this compound (PAG) emerges as a metabolite with a nuanced, dose-dependent role in cardioprotection. This guide delves into the comparative effects of these metabolites on cardiovascular, metabolic, and signaling pathways, supported by quantitative data and detailed experimental methodologies.
Comparative Analysis of Physiological Effects
The physiological impacts of PAG, TMAO, SCFAs, and secondary bile acids are multifaceted, affecting various systems throughout the body. The following tables provide a quantitative comparison of their effects based on available experimental data.
Table 1: Cardiovascular Effects
| Metabolite | Key Effect | Quantitative Data | Experimental Model |
| This compound (PAG) | Cardioprotective against ischemia/reperfusion injury | - Reduces myocardial infarct size - Inhibits cardiomyocyte apoptosis | Mouse model of myocardial I/R injury[1] |
| Trimethylamine N-oxide (TMAO) | Associated with increased cardiovascular risk | - Elevated levels associated with a 2.31-fold increased risk of Major Adverse Cardiac Events (MACE) in CHF patients after MI[2] - Higher circulating levels associated with a 23% higher risk of cardiovascular events and a 55% higher risk of all-cause mortality[1] | Prospective cohort study in Chronic Heart Failure (CHF) patients after Myocardial Infarction (MI)[2]; Meta-analysis of 11 prospective cohort studies[1] |
| Short-Chain Fatty Acids (SCFAs) | Generally protective | - Butyrate and propionate can reduce blood pressure and improve I/R injury[3] | Animal models |
| Secondary Bile Acids | Complex roles | - Activation of TGR5 by secondary bile acids can influence cardiovascular function indirectly through metabolic improvements | Animal and in vitro models |
Table 2: Metabolic Effects
| Metabolite | Key Effect | Quantitative Data | Experimental Model |
| This compound (PAG) | Limited direct data on metabolic regulation | - | - |
| Trimethylamine N-oxide (TMAO) | Associated with metabolic disorders | - Elevated plasma TMAO increased the chance of developing gestational diabetes by 22%[4] | Clinical study[4] |
| Short-Chain Fatty Acids (SCFAs) | Generally beneficial for metabolic health | - Vinegar (containing acetate) decreased acute glucose response (SMD: -0.53 in individuals with impaired glucose tolerance or type 2 diabetes; SMD: -0.27 in healthy individuals)[5][6] - Butyrate-enriched high-fat diet increases energy expenditure and confers resistance to obesity[7] | Human clinical trials[5][6]; Mouse models[7] |
| Secondary Bile Acids | Regulate glucose and lipid metabolism | - Activate FXR and TGR5 signaling, influencing glucose homeostasis and insulin sensitivity | Animal and in vitro models[8][9] |
Signaling Pathways and Mechanisms of Action
The distinct physiological effects of these metabolites are underpinned by their unique interactions with cellular signaling pathways.
This compound (PAG) Signaling
PAG has been shown to exert its cardioprotective effects by activating the β2-adrenergic receptor (β2AR), which in turn stimulates the Gαi/PI3K/AKT anti-apoptotic signaling cascade in cardiomyocytes.[1]
Trimethylamine N-oxide (TMAO) Pathogenesis
Elevated TMAO levels are linked to the pathogenesis of atherosclerosis through multiple mechanisms, including the promotion of inflammation and foam cell formation.[4]
Short-Chain Fatty Acid (SCFA) Signaling
SCFAs, such as butyrate, propionate, and acetate, signal through G-protein coupled receptors (GPCRs), like FFAR2 and FFAR3, to regulate metabolic processes, including the release of appetite-regulating hormones.[10]
Secondary Bile Acid Signaling
Secondary bile acids, produced by gut bacteria from primary bile acids, act as signaling molecules by activating nuclear receptors like the Farnesoid X receptor (FXR) and membrane receptors like the G protein-coupled bile acid receptor 1 (TGR5).[8][9]
References
- 1. Circulating trimethylamine N‐oxide and the risk of cardiovascular diseases: a systematic review and meta‐analysis of 11 prospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethylamine N‐oxide and cardiovascular outcomes in patients with chronic heart failure after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | The gut microbial metabolite trimethylamine N-oxide and cardiovascular diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The effects of SCFAs on glycemic control in humans: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Cross-Species Comparison of Phenylacetylglycine Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-species variations in the metabolism of gut microbiota-derived molecules is paramount for preclinical to clinical translation. This guide provides a comprehensive comparison of Phenylacetylglycine (PAG) metabolism, focusing on the key differences between humans and common laboratory animal models.
This compound (PAGly) and its human analogue, Phenylacetylglutamine (PAGln), are meta-organismal metabolites originating from the dietary amino acid phenylalanine. Gut microbes first convert phenylalanine to phenylacetic acid (PAA), which is then absorbed by the host and conjugated in the liver and kidneys. A significant species-dependent variation occurs at this conjugation step: in rodents, PAA is primarily conjugated with glycine to form PAGly, whereas in humans, it is predominantly conjugated with glutamine to produce PAGln.[1][2] These metabolites have garnered significant attention for their association with cardiovascular diseases, acting through adrenergic receptors to enhance platelet reactivity and thrombosis potential.[2]
Quantitative Data on Plasma Concentrations
The circulating levels of these metabolites can vary significantly between species and in different physiological and pathological states. The following tables summarize available data on the plasma concentrations of PAGln and its precursors in humans and rodents.
| Metabolite | Species | Condition | Plasma Concentration | Citation |
| Phenylacetylglutamine (PAGln) | Human | Uremic Patients | 18 - 366 µmol/L | [3] |
| Phenylacetylglutamine (PAGln) | Human | Healthy (vs. Heart Failure) | Lower than in Heart Failure patients | [4] |
| Phenylacetylglutamine (PAGln) | Human | Hypertension (High Risk for MACE) | ≥ 1.047 µmol/L | [5] |
| Phenylacetylglutamine (PAGln) | Human | Acute Ischemic Stroke (with WMH) | Median 2.3 µmol/L (Moderate-Severe WMH) | [6] |
| This compound (PAGly) | Rat | Amiodarone-induced phospholipidosis | Increased compared to control | [7][8] |
| Phenylalanine (Phe) | Rat | Healthy | Baseline ~50-70 µM | [9] |
| Phenylalanine (Phe) | Mouse | Phenylketonuria (PKU) model | ~1200 µM (untreated) | [10] |
| Phenylacetic Acid (PAA) | Human | Healthy | Total: 459.1 ng/mL | [9] |
| Phenylacetic Acid (PAA) | Monkey | Healthy | Total: 838 ng/mL | [9] |
Note: Direct comparative studies measuring PAGly in healthy rodents and PAGln in healthy humans under standardized conditions are limited. The data presented is compiled from various studies with different cohorts and methodologies.
Metabolic Pathways
The biosynthesis of PAGly and PAGln is a multi-step process involving both the gut microbiota and host enzymes.
The catabolism of PAGly and PAGln in mammals is not well-elucidated. However, the precursor, phenylacetate, can be further metabolized in bacteria through a unique pathway involving CoA thioesters, ring epoxidation, and eventual entry into central carbon metabolism.[1]
Signaling and Biological Effects
Both PAGly and PAGln have been shown to interact with adrenergic receptors, influencing downstream signaling pathways. This interaction is a key mechanism behind their pro-thrombotic effects.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying PAG metabolism and its effects.
Quantification of PAGly and PAGln by LC-MS/MS
This method allows for the sensitive and specific quantification of PAGly and PAGln in biological matrices.[11]
1. Sample Preparation:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing a deuterated internal standard (e.g., D5-PAGln).
-
Vortex the mixture thoroughly.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Transfer the clear supernatant to a new vial for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A gradient from low to high organic phase (Acetonitrile) is used to elute the analytes. A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions.
-
Flow Rate: Approximately 0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for PAGln and PAGly.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
MRM Transitions: These will be specific to the instrument and need to be optimized. For PAGln, a transition of m/z 265.1 -> 120.1 has been reported.
4. Quantification:
-
A standard curve is generated using known concentrations of pure PAGly and PAGln.
-
The concentration of the analyte in the sample is determined by comparing its peak area ratio to the internal standard against the standard curve.
In Vitro Platelet Aggregation Assay
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[12][13]
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
2. Aggregometry Procedure:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer with PPP (100% light transmission) and PRP (0% light transmission).
-
Add a specific volume of PRP to a cuvette with a stir bar.
-
Add the test compound (PAGly or PAGln at desired concentrations) or vehicle control and incubate for a short period.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
Record the change in light transmission over time. The extent of aggregation is quantified as the maximum percentage change in light transmission.
In Vivo Thrombosis Model (Ferric Chloride-Induced)
This model is commonly used to assess the pro-thrombotic or anti-thrombotic effects of a compound in vivo.[14][15]
1. Animal Preparation:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Surgically expose the carotid artery.
2. Induction of Thrombosis:
-
Place a small piece of filter paper saturated with a ferric chloride solution (e.g., 5-10%) on top of the exposed artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
3. Monitoring Thrombus Formation:
-
Monitor blood flow in the artery using a Doppler flow probe.
-
The time to occlusion (cessation of blood flow) is the primary endpoint. A shorter time to occlusion in the presence of a test compound suggests a pro-thrombotic effect.
4. Experimental Groups:
-
Include a vehicle control group and groups treated with different doses of the test compound (PAGly or PAGln), typically administered intraperitoneally or intravenously prior to injury.
Conclusion
The metabolism of this compound and its human counterpart, phenylacetylglutamine, presents a clear example of species-specific drug metabolism that is critical for drug development professionals and researchers to consider. While PAGly in rodents and PAGln in humans share a common biosynthetic origin and a similar mechanism of action through adrenergic receptors, the quantitative differences in their circulating levels and the potential for other metabolic variations underscore the importance of careful cross-species comparison. The experimental protocols outlined in this guide provide a starting point for researchers to investigate the metabolism and biological effects of these important gut-derived metabolites. Further research is needed to fully elucidate the catabolism of PAGly and PAGln in mammals and to obtain more comprehensive, directly comparable quantitative data across species.
References
- 1. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. In Vivo Porcine Aged Deep Vein Thrombosis Model for Testing Ultrasound-based Thrombolysis Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Gut-Derived Metabolite Phenylacetylglutamine and White Matter Hyperintensities in Patients With Acute Ischemic Stroke [frontiersin.org]
- 7. This compound, a putative biomarker of phospholipidosis: its origins and relevance to phospholipid accumulation using amiodarone treated rats as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | High phenylalanine concentrations induce demyelination and microglial activation in mouse cerebellar organotypic slices [frontiersin.org]
- 11. ahajournals.org [ahajournals.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Towards standardization of in vivo thrombosis studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Replicating Phenylacetylglycine's Protective Effects in Cardiac I/R Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phenylacetylglycine (PAG) and alternative therapeutic agents in mitigating cardiac ischemia/reperfusion (I/R) injury. The information presented is supported by experimental data to assist researchers in replicating and advancing the study of cardioprotective strategies.
Introduction
Myocardial ischemia/reperfusion (I/R) injury is a significant clinical challenge, contributing to morbidity and mortality following events such as myocardial infarction and cardiac surgery. While timely reperfusion is crucial for salvaging ischemic myocardium, the process itself can paradoxically induce further damage. The gut microbial metabolite, this compound (PAG), has emerged as a promising agent with protective effects against cardiac I/R injury. This guide compares the efficacy and mechanisms of PAG with other contemporary therapeutic alternatives, providing a framework for future research and drug development.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and alternative agents on key markers of cardiac I/R injury.
Table 1: this compound (PAG) - Cardioprotective Effects
| Parameter | Treatment Group | Control Group | Percentage Change | Citation |
| Infarct Size (% of Area at Risk) | PAG (appropriate dose) | Vehicle | Significant Reduction | [1][2] |
| Apoptotic Cardiomyocytes (%) | PAG (appropriate dose) | Vehicle | Significant Reduction | [1][2] |
| Mortality Rate | High-dose PAG | Vehicle | Increased | [1][2] |
| Mortality Rate with Aspirin | High-dose PAG + Aspirin | High-dose PAG | Reduced | [1][2] |
Table 2: Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists - Cardioprotective Effects
| Agent | Parameter | Treatment Group | Control Group | Percentage Change | Citation |
| Exenatide | Myocardial Infarct Size (% of Area at Risk) | 32.7 ± 6.4% | 53.6 ± 3.9% | ~39% Reduction | [3] |
| Exenatide | Myocardial Salvage Index | 0.71 ± 0.13 | 0.62 ± 0.16 | ~15% Increase | [4] |
| Liraglutide | Infarct Size (% of Left Ventricle) | 21 ± 2% | 29 ± 3% | ~28% Reduction | [5] |
| Liraglutide | Apoptosis (Caspase-3 Activation) | Dose-dependent reduction | TNF-α induced | Significant Reduction | [5] |
Table 3: Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors - Cardioprotective Effects
| Agent | Parameter | Treatment Group | Control Group | Percentage Change | Citation |
| Empagliflozin | Myocardial Infarct Size | Significantly Reduced | Vehicle | Reduction | [6] |
| Empagliflozin | Mortality Rate (Sudden Cardiac Death) | 0% | 69.2% | 100% Reduction | [7][8][9] |
| Dapagliflozin | Myocardial Infarct Size | Significantly Reduced | Vehicle | Reduction | [10] |
| Dapagliflozin | Apoptotic Cardiomyocytes | Significantly Reduced | Vehicle | Reduction | [11] |
Signaling Pathways
The protective effects of PAG and its alternatives are mediated by distinct signaling pathways. The following diagrams illustrate these pathways.
Caption: Signaling pathway of this compound in cardioprotection.
Caption: Signaling pathways of alternative cardioprotective agents.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication.
In Vivo Mouse Model of Myocardial Ischemia/Reperfusion (I/R) Injury
Caption: Workflow for in vivo mouse model of cardiac I/R injury.
Protocol:
-
Anesthesia: Anesthetize adult male C57BL/6 mice with an intraperitoneal injection of pentobarbital (50 mg/kg).
-
Ventilation: Intubate the mice and connect them to a small animal ventilator.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is typically maintained for 45 to 60 minutes.[12]
-
Reperfusion: After the ischemic period, remove the ligature to allow for reperfusion, which is typically carried out for 24 hours.[12]
-
Tissue Harvesting: At the end of the reperfusion period, euthanize the mice and harvest the hearts for analysis.
Infarct Size Measurement using TTC Staining
Protocol:
-
Heart Slicing: Following euthanasia, excise the heart and slice it into 1-2 mm thick transverse sections.[13]
-
Staining: Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 15-20 minutes.[13][14] Viable myocardium will stain red, while the infarcted area will remain pale.
-
Imaging and Quantification: Image the stained slices and quantify the infarct area (pale) and the area at risk using imaging software. The infarct size is typically expressed as a percentage of the area at risk.[15]
Apoptosis Detection using TUNEL Staining
Protocol:
-
Tissue Preparation: Fix heart tissue sections in 4% paraformaldehyde and embed in paraffin.
-
Permeabilization: Deparaffinize and rehydrate the tissue sections, followed by permeabilization with proteinase K (20 µg/mL).[16]
-
TUNEL Reaction: Incubate the sections with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and dUTP conjugated to a fluorescent label or biotin.[16][17]
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI or another suitable nuclear stain. Visualize the sections using fluorescence microscopy. TUNEL-positive nuclei indicate apoptotic cells.
-
Quantification: Quantify the number of TUNEL-positive cardiomyocytes relative to the total number of cardiomyocytes in a given area.
Western Blot Analysis of PI3K/AKT and Bcl-2 Family Proteins
Protocol:
-
Protein Extraction: Homogenize heart tissue samples in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-PI3K, phospho-AKT, total AKT, Bcl-2, Bax, and a loading control (e.g., GAPDH) overnight at 4°C.[18][19][20]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound demonstrates significant cardioprotective effects in preclinical models of cardiac I/R injury, primarily through the activation of the β2AR-Gαi/PI3K/AKT signaling pathway, leading to a reduction in apoptosis and infarct size. However, a critical consideration is its dose-dependent toxicity. Alternative therapeutic strategies, such as GLP-1 receptor agonists and SGLT2 inhibitors, also offer robust cardioprotection through distinct molecular mechanisms. This guide provides the necessary data and protocols to enable researchers to compare these agents directly and to further investigate novel therapeutic approaches for mitigating cardiac I/R injury. The detailed methodologies and signaling pathway diagrams serve as a valuable resource for designing and interpreting future studies in this critical area of cardiovascular research.
References
- 1. The gut microbial metabolite this compound protects against cardiac injury caused by ischemia/reperfusion through activating β2AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exenatide reduces infarct size and improves cardiac function in a porcine model of ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. GLP-1R Agonist Liraglutide Activates Cytoprotective Pathways and Improves Outcomes After Experimental Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Empagliflozin demonstrates neuroprotective and cardioprotective effects by reducing ischemia/reperfusion damage in rat models of ischemic stroke and myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Empagliflozin protects the heart against ischemia/reperfusion-induced sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Empagliflozin protects the heart against ischemia/reperfusion-induced sudden cardiac death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dapagliflozin alleviates myocardial ischemia/reperfusion injury by reducing ferroptosis via MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute dapagliflozin administration exerts cardioprotective effects in rats with cardiac ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of ischemia and reperfusion times on myocardial infarct size in mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Noninvasive Molecular Imaging of Apoptosis in a Mouse Model of Anthracycline-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Bcl-2 Is Involved in Cardiac Hypertrophy through PI3K-Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Phenylacetylglycine's Mechanism of Action Versus Other Adrenergic Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Phenylacetylglycine (PAG), a gut microbiota-derived metabolite, with established adrenergic agonists. The content is based on available experimental data and aims to offer an objective resource for researchers in pharmacology and drug development.
Introduction to this compound and Adrenergic Signaling
This compound (PAG) is a metabolite produced from the breakdown of phenylalanine by gut bacteria. Recent studies have highlighted its interaction with the adrenergic system, which plays a crucial role in regulating physiological processes such as heart rate, blood pressure, and airway resistance. Adrenergic agonists are compounds that activate adrenergic receptors (α and β subtypes), mimicking the effects of the endogenous catecholamines epinephrine and norepinephrine. Understanding the nuanced mechanism of PAG in comparison to well-characterized adrenergic agonists is essential for elucidating its physiological role and therapeutic potential.
Comparative Analysis of Receptor Binding and Functional Potency
A direct quantitative comparison of this compound with other adrenergic agonists is challenging due to the limited availability of specific binding affinity (Ki) and functional potency (EC50/IC50) data for PAG in publicly accessible literature. However, based on existing research, a qualitative and partial quantitative comparison can be made.
Data Presentation: Adrenergic Agonist Receptor Binding Affinities (Ki in nM)
| Agonist | α1 | α2 | β1 | β2 | β3 |
| This compound (PAG) | Data not available | Data not available | Lower affinity than isoproterenol[1] | Higher affinity[1] | Data not available |
| Epinephrine | 130 | 1.8 | 36 | 13 | 140 |
| Norepinephrine | 140 | 1.1 | 47 | 110 | 460 |
| Phenylephrine | 250 | 5,000 | >10,000 | >10,000 | Data not available |
| Clonidine | 1,500 | 1.5 | >10,000 | >10,000 | Data not available |
Data Presentation: Adrenergic Agonist Functional Potency (EC50 in nM)
| Agonist | α1-mediated Response | α2-mediated Response | β1-mediated Response | β2-mediated Response |
| This compound (PAG) | Data not available | Data not available | Acts as a partial agonist[1] | Acts as a partial agonist[1] |
| Epinephrine | 47 | 4.3 | 1.4 | 0.7 |
| Norepinephrine | 68 | 7.2 | 3.5 | 18 |
| Phenylephrine | 220 | >10,000 | >10,000 | >10,000 |
| Clonidine | >10,000 | 1.7 | >10,000 | >10,000 |
Note: The Ki and EC50 values are compiled from various sources and may vary depending on the specific experimental conditions, cell types, and tissues used.
Signaling Pathways and Mechanisms of Action
Adrenergic agonists exert their effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The specific G-protein activated depends on the receptor subtype, leading to distinct downstream signaling cascades.
This compound (PAG): PAG has been shown to interact with β-adrenergic receptors, acting as a partial agonist. It can stimulate β-adrenergic receptor signaling, leading to an increase in intracellular calcium and activation of Protein Kinase A (PKA)[1]. However, its effects are reported to be less potent than the full agonist isoproterenol. By competing with endogenous catecholamines for receptor binding, PAG can also partially blunt the overall adrenergic response[1]. Some studies suggest a higher binding affinity for β2, α2A, and α2B receptors[1].
Epinephrine: As a non-selective agonist, epinephrine activates both α and β receptors. Its binding to β1 and β2 receptors activates the Gs alpha subunit of the G-protein, stimulating adenylyl cyclase to produce cyclic AMP (cAMP). This leads to physiological responses such as increased heart rate and bronchodilation. Binding to α1 receptors activates the Gq alpha subunit, which in turn activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and smooth muscle contraction.
Norepinephrine: This agonist primarily targets α1 and β1 receptors. Its action on α1 receptors leads to vasoconstriction and an increase in blood pressure. Stimulation of β1 receptors in the heart increases heart rate and contractility.
Phenylephrine: As a selective α1-agonist, phenylephrine's primary effect is vasoconstriction through the Gq-mediated pathway, leading to an increase in systemic vascular resistance and blood pressure.
Clonidine: This α2-agonist acts primarily in the central nervous system. By activating presynaptic α2 receptors on adrenergic neurons, it inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow and a reduction in blood pressure.
Signaling Pathway Diagrams (Graphviz)
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of adrenergic agonists. Below are representative protocols for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Experimental Workflow
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing the adrenergic receptor of interest are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: In a multi-well plate, membrane preparations are incubated with a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β receptors) at a concentration near its Kd.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound, epinephrine) are added to the wells to compete with the radioligand for receptor binding. Non-specific binding is determined in the presence of a high concentration of a known antagonist.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP).
Detailed Methodology:
-
Cell Culture: Cells stably expressing the adrenergic receptor of interest (e.g., CHO or HEK293 cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Assay Buffer: The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Cells are treated with increasing concentrations of the test agonist (e.g., this compound, isoproterenol) for a defined period (e.g., 15-30 minutes) at 37°C. For α2 agonists, cells are co-stimulated with forskolin to induce cAMP production, and the inhibitory effect of the agonist is measured.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the agonist is quantified, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression.
In Vivo Blood Pressure Measurement
This experiment assesses the physiological effect of an adrenergic agonist on blood pressure in a living organism.
Detailed Methodology:
-
Animal Preparation: Anesthetized rats or mice are surgically instrumented with a catheter in a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement. A venous catheter is also placed for drug administration.
-
Hemodynamic Monitoring: The arterial catheter is connected to a pressure transducer, and baseline blood pressure and heart rate are continuously recorded using a data acquisition system.
-
Drug Administration: The test adrenergic agonist (e.g., this compound, phenylephrine) is administered intravenously as a bolus injection or a continuous infusion at various doses.
-
Data Recording: Changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, are recorded throughout the experiment.
-
Data Analysis: Dose-response curves are constructed by plotting the change in blood pressure against the dose of the agonist. The dose that produces a specific response (e.g., a 20 mmHg increase in mean arterial pressure) can be determined.
Conclusion
This compound emerges as a novel modulator of the adrenergic system with a distinct mechanism of action compared to classical adrenergic agonists. While it demonstrates partial agonist activity at β-adrenergic receptors, its complete pharmacological profile, including its effects on α-adrenergic subtypes and its precise binding affinities and functional potencies, requires further investigation. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further explore the intricate role of PAG and other adrenergic agonists in health and disease. The continued study of such gut microbiota-derived metabolites holds promise for the development of new therapeutic strategies targeting the adrenergic system.
References
Comparative analysis of Phenylacetylglycine in different disease models
A comprehensive comparative analysis of the gut microbial metabolite Phenylacetylglycine (PAG) reveals a paradoxical role in various disease models. While elevated levels are linked to adverse cardiovascular events, emerging evidence highlights its protective effects in ischemic injuries. This guide provides a detailed comparison of PAG's performance in cardiovascular and cerebrovascular disease models, supported by experimental data, detailed protocols, and pathway visualizations.
This compound (PAG), a gut microbiota-derived metabolite of phenylalanine, has garnered significant attention in the scientific community for its multifaceted and seemingly contradictory roles in health and disease. While its human counterpart, Phenylacetylglutamine (PAGln), is more predominant in humans, PAG is the primary form in rodents and is extensively used in preclinical research.[1][2] This guide delves into a comparative analysis of PAG's function in cardiovascular and cerebrovascular disease models, offering insights for researchers, scientists, and drug development professionals.
At a Glance: this compound in Disease Models
| Disease Model | Key Findings | Implicated Mechanism | References |
| Cardiovascular Disease (Thrombosis & Heart Failure) | Elevated PAGln levels are associated with an increased risk of major adverse cardiovascular events, including heart failure and thrombosis.[3][4][5] PAGln enhances platelet activation and thrombosis potential.[3][6] | Activation of α2A, α2B, and β2-adrenergic receptors on platelets.[1][2] | [1][2][3][4][5][6] |
| Myocardial Ischemia/Reperfusion Injury | PAGly suppresses cardiomyocyte apoptosis and reduces infarct size.[7] | Activation of β2-adrenergic receptor (β2AR), leading to the activation of the anti-apoptotic Gαi/PI3K/AKT signaling cascade.[7] | [7] |
| Cerebrovascular Disease (Ischemic Stroke) | Elevated PAGln levels are associated with a higher risk of ischemic stroke and poorer outcomes.[8] | Enhanced platelet activation and thrombosis potential.[8] | [8] |
| Cerebral Ischemia/Reperfusion Injury | PAGly mitigates cerebral infarct volume and improves neurobehavioral outcomes. It also reduces neuronal apoptosis and suppresses the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) from microglia.[1] | Inhibition of microglial inflammation via β2-adrenergic receptors (β2AR).[1] | [1] |
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data from key experimental studies, providing a clear comparison of PAG's effects in different disease models.
Table 1: In Vitro and In Vivo Effects of this compound in Myocardial Ischemia/Reperfusion Injury
| Parameter | Model System | PAGly Concentration/Dose | Observed Effect | Reference |
| Cardiomyocyte Apoptosis | Hypoxia/Reoxygenation (H/R) model in neonatal mouse cardiomyocytes (NMCMs) | 100 µM | Significantly suppressed H/R injury-induced apoptosis. | [7] |
| Infarct Size | In vivo mouse model of myocardial I/R injury | Appropriate dose (not specified) | Reduced infarct size. | [7] |
| Intracellular Ca2+ Dynamics | Mouse ventricular myocytes | 100 µM | Increased action potential-induced Ca2+ transients and sarcoplasmic reticulum (SR) Ca2+ load. | [4] |
Table 2: Neuroprotective Effects of this compound in Cerebral Ischemia/Reperfusion Injury
| Parameter | Model System | PAGly Concentration/Dose | Observed Effect | Reference |
| Cerebral Infarct Volume | Rat cerebral ischemia/reperfusion (I/R) injury model | Not specified | Markedly alleviated cerebral infarct volume (P = 0.0024). | [1] |
| Neuronal Apoptosis | In vitro model using LPS-induced BV2 cells and neurons | Not specified | Reduced neuronal apoptosis (P = 0.000003). | [1] |
| Pro-inflammatory Cytokine Release (from microglia) | In vitro model using LPS-induced BV2 cells | Not specified | Suppressed the release of TNF-α (P = 0.0018), IL-1β (P = 0.0310), and IL-6 (P = 0.0017). | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the analysis of this compound.
Protocol 1: Measurement of this compound in Biological Samples using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general framework for the quantitative analysis of PAG in plasma or urine.
-
Sample Preparation:
-
Thaw frozen plasma or urine samples on ice.
-
To 100 µL of the sample, add an internal standard (e.g., a stable isotope-labeled PAG).
-
Precipitate proteins by adding 400 µL of cold methanol.
-
Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase can consist of two solvents: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A gradient elution is typically used to separate the analyte.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for PAG and the internal standard need to be optimized.
-
Protocol 2: TUNEL Assay for Detection of Apoptosis in Cardiac Tissue
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to identify apoptotic cells in heart tissue sections.
-
Tissue Preparation:
-
Fix heart tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
-
Permeabilization and Staining:
-
Permeabilize the tissue sections with Proteinase K solution.
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.
-
Wash the slides with phosphate-buffered saline (PBS).
-
-
Detection and Visualization:
-
For fluorescence detection, mount the slides with a mounting medium containing a fluorescent dye (e.g., DAPI) to counterstain the nuclei.
-
Visualize the slides under a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will fluoresce.
-
Protocol 3: TTC Staining for Infarct Size Assessment in Brain Tissue
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable and infarcted brain tissue.
-
Brain Tissue Preparation:
-
Following the experimental period, euthanize the animal and perfuse with saline.
-
Carefully remove the brain and slice it into 2 mm coronal sections.
-
-
Staining Procedure:
-
Immerse the brain slices in a 2% TTC solution in PBS.
-
Incubate at 37°C for 15-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.
-
-
Image Analysis:
-
Capture high-resolution images of the stained sections.
-
Use image analysis software to quantify the area of infarction relative to the total area of the brain slice.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved is essential for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways of this compound and a typical experimental workflow.
Caption: Signaling pathways of this compound and its derivatives.
Caption: General experimental workflow for studying this compound.
References
- 1. Neuroprotective effects of this compound via β2AR on cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A critical appraisal of the NXY-059 neuroprotection studies for acute stroke: a need for more rigorous testing of neuroprotective agents in animal models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microglia: Agents of the CNS Pro-Inflammatory Response | MDPI [mdpi.com]
- 8. Hydrogen peroxide-induced neuronal apoptosis is associated with inhibition of protein phosphatase 2A and 5, leading to activation of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylacetylglycine's Engagement with Adrenergic Receptors: A Comparative Analysis
A comprehensive evaluation of the gut microbiota metabolite Phenylacetylglycine (PAGly) and its interaction with adrenergic receptors reveals its role as a modulator of adrenergic signaling. This guide provides a comparative analysis of PAGly's performance against standard adrenergic receptor ligands, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
This compound (PAGly), a metabolite produced by the gut microbiota from the dietary amino acid phenylalanine, has emerged as a significant modulator of the adrenergic system. Primarily found in rodents, with its analogue Phenylacetylglutamine (PAGln) being more abundant in humans, PAGly has been shown to interact with G-protein coupled adrenergic receptors, influencing cardiovascular function and other physiological processes. This guide synthesizes available data to validate and characterize the role of PAGly in adrenergic receptor binding and signaling.
Comparative Analysis of Adrenergic Receptor Ligands
To understand the binding characteristics of this compound in the context of known adrenergic ligands, a comparison with the non-selective β-agonist isoproterenol and the non-selective β-antagonist propranolol is presented. While specific binding affinity values (K_i_ or IC_50_) for PAGly across different adrenergic receptor subtypes remain to be definitively quantified in publicly available literature, functional assay data provides valuable insights into its activity.
| Compound | Receptor Target(s) | Reported Affinity/Potency | Functional Effect |
| This compound (PAGly) | β-adrenergic receptors (higher affinity for β2), α2A, α2B | Quantitative K_i_/IC_50_ values not consistently reported. Functional assays show it is less potent than isoproterenol. | Partial Agonist |
| Isoproterenol | β1 and β2-adrenergic receptors | K_i_: ~0.22 µM (β1), ~0.46 µM (β2); EC_50_ for cAMP response: ~2.5 - 4.3 nM | Full Agonist |
| Propranolol | β1 and β2-adrenergic receptors | K_i_: ~8 ng/mL (in plasma); Dissociation constant (K_d_): ~2.5 nM | Antagonist |
Experimental Validation of this compound's Adrenergic Activity
The interaction of PAGly with adrenergic receptors has been substantiated through various in vitro and cellular assays. These experiments collectively demonstrate that PAGly acts as a partial agonist, capable of stimulating β-adrenergic receptors, albeit less effectively than full agonists like isoproterenol. Furthermore, PAGly can compete with these agonists, thereby blunting the overall adrenergic response.
Experimental Protocols
1. Radioligand Competition Binding Assay (Hypothetical Protocol for PAGly):
This assay is designed to determine the binding affinity of PAGly for β-adrenergic receptors by measuring its ability to displace a radiolabeled antagonist.
-
Materials:
-
Cell membranes prepared from tissues or cells expressing β-adrenergic receptors (e.g., rat heart, CHO cells expressing human β2-AR).
-
Radioligand: [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol.
-
Unlabeled Ligands: this compound, Isoproterenol (for positive control), Propranolol (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the cell membrane preparation in the assay buffer.
-
Add increasing concentrations of unlabeled this compound to compete for binding to the receptors.
-
Include control tubes with the radioligand alone (total binding) and with an excess of unlabeled propranolol (non-specific binding).
-
Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC_50_ value (the concentration of PAGly that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the K_i_ value using the Cheng-Prusoff equation.
-
2. Intracellular cAMP Measurement Assay:
This assay quantifies the functional consequence of β-adrenergic receptor activation by measuring the production of the second messenger, cyclic AMP (cAMP).
-
Materials:
-
Cultured cells expressing β-adrenergic receptors (e.g., HEK293, cardiomyocytes).
-
PAGly, Isoproterenol.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or bioluminescence-based).
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period.
-
Stimulate the cells with varying concentrations of PAGly or isoproterenol for a defined time (e.g., 15-30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and determine the EC_50_ values for PAGly and isoproterenol.
-
3. Protein Kinase A (PKA) Activity Assay:
This assay measures the activity of PKA, a key downstream effector of the β-adrenergic signaling pathway.[1]
-
Materials:
-
Cell lysates from cells treated with PAGly or isoproterenol.
-
PKA activity assay kit (e.g., colorimetric, fluorescent, or radioactive).
-
PKA substrate (e.g., a specific peptide).
-
ATP.
-
-
Procedure:
-
Prepare cell lysates from control and treated cells.
-
Incubate the cell lysates with a PKA-specific substrate in the presence of ATP.
-
The kit provides a method to detect the phosphorylation of the substrate by PKA. This can be through a phospho-specific antibody in an ELISA format or by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP.
-
Quantify the PKA activity based on the signal generated.
-
Compare the PKA activity in PAGly-treated cells to that in untreated and isoproterenol-treated cells.
-
Signaling Pathway and Experimental Workflow
The binding of this compound to β-adrenergic receptors initiates a downstream signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for its validation.
Caption: this compound (PAGly) binds to and activates β-adrenergic receptors, initiating a G-protein-mediated signaling cascade that leads to the production of cAMP, activation of PKA, and subsequent downstream cellular responses.
Caption: A typical experimental workflow to characterize this compound's interaction with adrenergic receptors involves determining its binding affinity through competition assays and quantifying its functional effects on downstream signaling molecules like cAMP and PKA.
References
Phenylacetylglycine's Prognostic Value in Cardiovascular Disease: An Independent Cohort Validation Comparison
A guide for researchers, scientists, and drug development professionals on the prognostic utility of the gut microbial metabolite Phenylacetylglycine and its human analog, Phenylacetylglutamine.
This guide provides an objective comparison of the prognostic performance of this compound (PAG) and Phenylacetylglutamine (PAGln) with other biomarkers in cardiovascular disease, supported by data from independent cohort validations. Detailed experimental methodologies and signaling pathways are also presented to provide a comprehensive overview for research and drug development applications.
Comparative Prognostic Performance
The gut microbiota-derived metabolite Phenylacetylglutamine (PAGln), and its rodent equivalent this compound (PAGly), have emerged as significant predictors of adverse cardiovascular events.[1][2][3][4][5][6][7] Independent validation studies have confirmed the prognostic value of PAGln in heart failure and ischemic stroke, often showing performance comparable or additive to established biomarkers.
Heart Failure
Elevated plasma levels of PAGln are independently associated with an increased risk of adverse cardiovascular events in patients with heart failure (HF).[1][3] A study involving 3,152 HF patients demonstrated that higher PAGln levels were linked to a greater risk of cardiovascular death or heart transplantation.[1] This association remained significant even after adjusting for traditional risk factors and the established biomarker, NT-proBNP.[3] In fact, the concurrent assessment of both PAGln and NT-proBNP levels was shown to enhance risk stratification among HF patients.[1]
| Biomarker Comparison for 5-Year All-Cause Mortality in Heart Failure (Cleveland Cohort) | |||
| Biomarker | Quartile Comparison | Adjusted Hazard Ratio (95% CI) | P-value |
| PAGln | Q4 vs Q1 | 1.64 (1.07–2.53) | <0.05 |
| TMAO | Q4 vs Q1 | - | - |
| PAGln + TMAO (both > median) | High vs Low | Highest mortality risk | - |
Data synthesized from a study on the prognostic value of phenylacetylglutamine in patients with heart failure. The model was adjusted for age, sex, systolic blood pressure, LDL-C, HDL-C, diabetes, race, eGFR, log NT-proBNP, log hs-CRP, LVEF, ischemic etiology, and HF drug treatment.[3]
In an independent validation cohort from Berlin, elevated PAGln levels were also associated with a 1.92-fold increased risk of 3-year heart failure hospitalization or all-cause mortality.[3] Notably, patients with high levels of both PAGln and another gut-derived metabolite, TMAO, exhibited the highest mortality risk, with a 5-year mortality rate of 53% for those in the highest quartile for both markers.[3]
Ischemic Stroke
In patients with acute ischemic stroke (IS), plasma PAGln levels were found to be significantly higher than in healthy controls.[8] Elevated PAGln was independently associated with a higher risk of unfavorable short-term outcomes at 3 months post-stroke.[8]
| Prognostic Value of PAGln in Ischemic Stroke | ||
| Comparison | Adjusted Odds Ratio (95% CI) | P-value |
| IS vs. Healthy Controls (Highest vs. Lowest Tertile) | 9.362 (3.797–23.083) | <0.001 |
| Unfavorable vs. Favorable Outcome (Highest vs. Lowest Tertile) | 2.286 (1.188–4.401) | <0.05 |
Data from a study on Phenylacetylglutamine as a novel biomarker in acute ischemic stroke. Models were adjusted for potential confounders.[8]
Coronary In-Stent Restenosis
A study on patients with coronary in-stent restenosis (ISR) found that plasma levels of both Phenylalanine (Phe) and PAGln were significantly higher in the ISR group compared to the in-stent patent (ISP) group.[9] Both Phe and PAGln were identified as independent predictors of coronary ISR, with PAGln showing better discrimination performance in ROC curve analysis.[9]
| Predictive Performance for Coronary In-Stent Restenosis | |
| Biomarker | AUC (95% CI) |
| Phenylalanine (Phe) | 0.732 (0.606–0.858) |
| PAGln | 0.861 (0.766–0.957) |
Data from a study on the prognostic value of plasma phenylalanine and phenylacetylglutamine in coronary in-stent restenosis.[9]
Signaling Pathways and Experimental Workflows
The prognostic value of PAG is underpinned by its interaction with key signaling pathways involved in cardiovascular function.
This compound Signaling Pathway
This compound and Phenylacetylglutamine are produced from the dietary amino acid phenylalanine by gut microbiota.[1][2] Mechanistic studies have revealed that PAGln and PAGly can interact with adrenergic receptors, which are crucial in regulating cardiac function.[2][4][6] Specifically, PAGly has been shown to stimulate β2-adrenergic receptors (β2AR), activating an anti-apoptotic Gαi/PI3K/AKT signaling cascade.[1][10] This can protect against cardiac injury caused by ischemia/reperfusion.[1][10] However, at high concentrations, PAGly can also compete with selective adrenergic agonists, potentially blunting their inotropic effects.[2][4][6]
Figure 1: this compound (PAG) metabolic origin and signaling pathway.
Experimental Workflow for PAGln Quantification
The quantification of PAGln in plasma samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Figure 2: General experimental workflow for PAGln quantification in plasma.
Experimental Protocols
Plasma Sample Collection and Preparation
-
Blood Collection: Blood samples are drawn from subjects after an overnight fast.[11]
-
Plasma Separation: The collected blood is centrifuged at 3,000 rpm for 15 minutes at 4°C to separate the plasma. The plasma samples are then stored at -80°C until analysis.[11]
-
Protein Precipitation: A 100 μL plasma sample is deproteinized by adding 400 μL of a 1:1 (v/v) mixture of acetonitrile and methanol. The mixture is vortexed, sonicated, and then centrifuged at 12,000 rpm for 15 minutes at 4°C.[11]
-
Supernatant Processing: The resulting supernatant is collected, dried under nitrogen, and then reconstituted in 100 μL of a 1:1 (v/v) mixture of acetonitrile and water. The reconstituted sample is vortexed, sonicated, and centrifuged again before being transferred to an autosampler vial for analysis.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The separation of PAGln is typically achieved using a C18 reversed-phase column (e.g., Waters ACQUITY UPLC T3, 2.1 × 100 mm; 1.8 μm).[11] A common mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), with a gradient elution.[11]
-
Mass Spectrometry Detection: The analysis is performed on a tandem mass spectrometer, such as an AB SCIEX Qtrap 6500 system, using electrospray ionization (ESI) in either positive or negative mode.[11] Data is acquired in the information-dependent acquisition (IDA) mode.[11]
Conclusion
Independent cohort validations have consistently demonstrated the prognostic value of the gut microbiota-derived metabolite Phenylacetylglutamine in various cardiovascular diseases, including heart failure and ischemic stroke. Its ability to provide prognostic information that is additive to established biomarkers highlights its potential as a valuable tool for risk stratification in clinical practice. Further research into the therapeutic modulation of PAGln production and signaling may open new avenues for the management of cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic value of gut microbe-generated metabolite phenylacetylglutamine in patients with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gut microbiota-generated phenylacetylglutamine and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gut microbiota-dependent phenylacetylglutamine in cardiovascular disease: current knowledge and new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke [frontiersin.org]
- 9. Prognostic value of plasma phenylalanine and gut microbiota-derived metabolite phenylacetylglutamine in coronary in-stent restenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The gut microbial metabolite this compound protects against cardiac injury caused by ischemia/reperfusion through activating β2AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Disease & Therapeutic Application
Application Notes and Protocols: Investigating the Role of Phenylacetylglycine in Alzheimer's Disease Pathology
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1] Emerging evidence points to a critical role of the gut-brain axis in AD pathogenesis, where metabolites produced by the gut microbiota can influence brain health and disease.[2][3] Phenylacetylglycine (PAG), a metabolite derived from the microbial breakdown of phenylalanine, has garnered attention for its neuroprotective properties.[4] Although direct evidence in Alzheimer's disease is still emerging, its demonstrated ability to cross the blood-brain barrier and modulate neuroinflammation presents a compelling avenue for investigation.[4]
These application notes provide a comprehensive overview of the current understanding and a hypothetical framework for the role of PAG in AD. Detailed protocols are provided to facilitate the investigation of PAG's potential therapeutic effects on key aspects of AD pathology.
This compound: A Gut-Derived Metabolite with Neuroprotective Potential
This compound is synthesized from dietary phenylalanine by gut bacteria and subsequently absorbed into circulation.[4] Studies have demonstrated its ability to cross the blood-brain barrier, a critical prerequisite for direct action within the central nervous system.[4] The primary known mechanism of PAG's neuroprotective effect is its interaction with β2-adrenergic receptors (β2AR) on microglia, the resident immune cells of the brain.[4] By binding to these receptors, PAG can suppress the activation of microglia, thereby reducing the release of pro-inflammatory cytokines.[4]
Hypothetical Role of this compound in Alzheimer's Disease
Given the central role of neuroinflammation in the progression of Alzheimer's disease, the anti-inflammatory properties of PAG suggest a potential therapeutic role. The proposed mechanism centers on the modulation of microglial activity. In AD, microglia are chronically activated by Aβ plaques, leading to a sustained inflammatory state that contributes to neuronal damage.[5] PAG, by suppressing this activation through β2AR signaling, could mitigate this damage. Furthermore, dysregulation of phenylalanine metabolism has been noted in the hippocampus of individuals with AD, suggesting that alterations in PAG levels could be associated with the disease.[6]
Proposed Mechanisms of Action in AD:
-
Attenuation of Neuroinflammation: By inhibiting the activation of microglia, PAG may reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are known to be elevated in the AD brain and contribute to neurotoxicity.[4][5]
-
Reduction of Aβ-induced Neuronal Apoptosis: Chronic neuroinflammation exacerbates neuronal cell death. By creating a less inflammatory environment, PAG could indirectly protect neurons from apoptosis.[4]
-
Modulation of Synaptic Plasticity: Synaptic dysfunction is an early feature of AD, and neuroinflammation is a key contributor to this process.[7] By reducing inflammation, PAG may help preserve synaptic function.
Quantitative Data Summary
While direct quantitative data for this compound's effects in Alzheimer's disease models are not yet available, data from a cerebral ischemia/reperfusion injury model, which also involves significant neuroinflammation, provide a valuable reference for its potential efficacy.
| Parameter Measured | Model System | Treatment | Result | Reference |
| TNF-α mRNA Expression | LPS-stimulated BV2 Microglia | 24h PAG pretreatment | Significant reduction (P = 0.0016) | [4] |
| IL-1β mRNA Expression | LPS-stimulated BV2 Microglia | 24h PAG pretreatment | Significant reduction (P = 0.0009) | [4] |
| IL-6 mRNA Expression | LPS-stimulated BV2 Microglia | 24h PAG pretreatment | Significant reduction (P = 0.0409) | [4] |
| Neuronal Apoptosis | Primary neurons co-cultured with LPS-stimulated microglial medium | PAG treatment | Significant reduction in apoptosis (P = 0.000003) | [4] |
| Cerebral Infarct Volume | Rat model of cerebral I/R injury | PAG administration | Marked alleviation of infarct volume (P = 0.0024) | [4] |
| Neurobehavioral Outcomes | Rat model of cerebral I/R injury | PAG administration | Improved neurobehavioral scores (P = 0.0149) | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in modulating neuroinflammation and a general workflow for investigating its effects in an Alzheimer's disease context.
References
- 1. Frontiers | Synaptic Plasticity and Oscillations in Alzheimer’s Disease: A Complex Picture of a Multifaceted Disease [frontiersin.org]
- 2. The Gut Microbiota Modulates Neuroinflammation in Alzheimer's Disease: Elucidating Crucial Factors and Mechanistic Underpinnings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal endogenous metabolites affect neuroinflammation in 5×FAD mice by mediating “gut-brain” axis and the intervention with Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of this compound via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglial activation states and their implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Synaptic Plasticity, Dementia and Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenylacetylglycine as a Therapeutic Target in Ischemic Stroke
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylacetylglycine (PAGly) is a metabolite derived from the breakdown of phenylalanine by gut microbiota.[1] Phenylalanine is converted to phenylacetic acid by gut bacteria, which is then conjugated with glycine to form PAGly.[1] Emerging research has identified PAGly and the related metabolite phenylacetylglutamine (PAGln) as significant players in cardiovascular health and disease.[2][3] These metabolites have garnered attention in the context of ischemic stroke due to their dual roles: influencing thrombosis and platelet activity, and potentially offering neuroprotection.[1][4] This document provides a comprehensive overview of PAGly's role in ischemic stroke, summarizes key quantitative data, and offers detailed protocols for its investigation as a therapeutic target.
This compound: A Dual-Role Therapeutic Target
The therapeutic potential of targeting this compound in ischemic stroke is complex, as studies have revealed both detrimental and protective effects.
-
Pro-thrombotic Role: High levels of the related metabolite, Phenylacetylglutamine (PAGln), have been strongly associated with an increased risk of thrombosis.[2] PAGln enhances platelet reactivity and aggregation, key events in the formation of occlusive thrombi that cause ischemic stroke.[2][4] It is thought to exert these effects by modulating adrenergic receptors on platelets.[2] This suggests that inhibiting the production or action of these metabolites could be a viable anti-thrombotic strategy.
-
Neuroprotective Role: Conversely, a recent study has demonstrated that this compound (PAGly) can have neuroprotective effects in the context of cerebral ischemia/reperfusion (I/R) injury.[1] In a rat model of stroke, PAGly was shown to reduce cerebral infarct volume and improve neurological outcomes.[1][5] This protective effect is believed to be mediated through its interaction with β2-adrenergic receptors (β2AR) on microglia, leading to a reduction in neuroinflammation.[1][5] PAGly was found to suppress the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 from activated microglia.[1][5]
This dual functionality makes PAGly a fascinating and challenging therapeutic target. Strategies may need to be nuanced, aiming to either selectively block its pro-thrombotic effects or enhance its neuroprotective actions.
Signaling Pathways
The biological effects of this compound and its related metabolites are mediated through interactions with G-protein coupled adrenergic receptors.
Caption: Pro-thrombotic signaling cascade of this compound.
Caption: Neuroprotective signaling cascade of this compound.
Quantitative Data Summary
Studies have quantified the plasma levels of Phenylacetylglutamine (PAGln), a closely related metabolite to PAGly, in patients with ischemic stroke. These findings highlight a significant association between elevated PAGln levels and the presence and severity of ischemic stroke.
Table 1: Plasma Phenylacetylglutamine (PAGln) Levels in Ischemic Stroke (IS) Patients vs. Healthy Controls.
| Study Cohort | IS Patients (Median [IQR] µmol/L) | Healthy Controls (Median [IQR] µmol/L) | P-value | Reference |
| Discovery & Validation | 2.0 [1.2-3.3] | 1.0 [0.6-1.5] | < 0.001 | [6][7] |
Table 2: Plasma Phenylacetylglutamine (PAGln) Levels by Stroke Severity.
| Stroke Severity (NIHSS Score) | Plasma PAGln (Median [IQR] µmol/L) | Comparison | P-value | Reference |
| Mild (0-5) | 1.9 [1.0–3.2] | vs. Moderate-Severe | 0.007 | [8] |
| Moderate-Severe (>5) | 2.3 [1.5–3.5] | vs. Mild | 0.007 | [8] |
Table 3: Plasma Phenylacetylglutamine (PAGln) Levels in Ischemic Stroke Patients by Age.
| Age Quartile (years) | Plasma PAGln (Mean ± SD µmol/L) | P-value (across groups) | Reference |
| 35-54 | 186.87 ± 95.49 | 0.004 | [2][9] |
| 69-87 | 433.11 ± 474.03 | 0.004 | [2][9] |
| Note: A non-linear exponential increase was observed with a significant breakpoint at 71 years of age.[2][9] |
Experimental Protocols
Investigating this compound as a therapeutic target requires robust and reproducible experimental models and assays.
Protocol 1: Quantification of this compound in Plasma
This protocol describes the measurement of PAGly/PAGln in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific method.[6]
Principle: Plasma samples are deproteinized, and an internal standard (e.g., D5-PAGln) is added for accurate quantification. The sample is then injected into an LC-MS system where the analyte of interest is separated chromatographically and detected by mass spectrometry using Multiple Reaction Monitoring (MRM) for high specificity.[6]
Materials:
-
Plasma samples (stored at -80°C)
-
D5-PAGln internal standard (e.g., CDN Isotopes, Cat # D-6900)[6]
-
Methanol (ice-cold)
-
Deionized water
-
Microcentrifuge tubes
-
LC-MS system (e.g., AB SCIEX Qtrap 6500)[6]
-
C18 column (e.g., Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 μm)[6]
Procedure:
-
Thaw plasma samples on ice.
-
Prepare a diluted plasma sample by mixing 5 µL of plasma with 43 µL of deionized water.[6]
-
In a clean microcentrifuge tube, add 48 µL of the diluted plasma.
-
Add 2 µL of 1 ppm D5-PAGln internal standard.[6]
-
Add 150 µL of ice-cold methanol to precipitate proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 21,000 x g for 15 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
-
Inject the sample into the LC-MS system for analysis.
Data Analysis: Quantify the concentration of PAGly/PAGln by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analyte.
Caption: Experimental workflow for quantifying this compound in plasma.
Protocol 2: In Vitro Platelet Aggregation Assay
This assay assesses the effect of PAGly on platelet function by measuring the aggregation of platelets in response to various agonists. Light Transmission Aggregometry (LTA) is the gold standard method.[10][11]
Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist is added, platelets aggregate, causing the PRP to become more transparent. An aggregometer measures this change in light transmission over time, which is proportional to the extent of aggregation.[11][12]
Materials:
-
Fresh human whole blood collected in sodium citrate tubes.
-
This compound (PAGly) test compound.
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Saline solution.
-
Aggregometer with cuvettes and stir bars.
-
Centrifuge.
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood, discarding the first few mL to avoid activation.[10]
-
To obtain Platelet-Rich Plasma (PRP), centrifuge whole blood at 200 x g for 8-10 minutes at room temperature.[10][11]
-
To obtain Platelet-Poor Plasma (PPP), re-centrifuge the remaining blood at 2,500 x g for 10-15 minutes.[10][11] PPP is used to set the 100% aggregation baseline.
-
-
Assay Setup:
-
Pipette PRP into aggregometer cuvettes with a stir bar.
-
Pre-incubate the PRP with different concentrations of PAGly or vehicle control for a specified time (e.g., 2 minutes) at 37°C.[12]
-
-
Aggregation Measurement:
Data Analysis: The primary endpoint is the maximum percentage of platelet aggregation. Compare the aggregation curves and maximal aggregation percentages between PAGly-treated samples and controls to determine its pro- or anti-aggregatory effects.
Protocol 3: Animal Model of Ischemic Stroke (tMCAO)
The transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents is a widely used and clinically relevant model of focal ischemic stroke.[1][13]
Principle: A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery (MCA), inducing ischemia. After a defined period (e.g., 60-90 minutes), the filament is withdrawn to allow reperfusion, mimicking the clinical scenario of thrombus removal.[1][14]
Materials:
-
Rodents (rats or mice).
-
Small animal anesthesia system (e.g., isoflurane).[1]
-
Surgical microscope.
-
Micro-sutures and surgical instruments.
-
Silicone-coated monofilament.
-
Laser-Doppler flowmetry device (optional, to monitor cerebral blood flow).
Procedure:
-
Anesthetize the animal (e.g., 4-5% isoflurane for induction, 1-2% for maintenance).[1]
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the silicone-coated monofilament through a small incision in the ECA stump and advance it up the ICA until a slight resistance is felt, indicating occlusion of the MCA origin.
-
Maintain the occlusion for the desired ischemic period (e.g., 90 minutes).
-
Withdraw the filament to allow reperfusion.
-
Close the incision and allow the animal to recover.
-
Administer PAGly or vehicle at desired time points (before, during, or after ischemia) based on the study design.
Assessment of Outcome:
-
Neurological Deficit Scoring: Evaluate motor and sensory function at various time points post-surgery.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the animal, remove the brain, and slice it into sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. Calculate the infarct volume.[15]
Drug Development and Therapeutic Strategies
Targeting the PAGly pathway presents several opportunities for therapeutic intervention in ischemic stroke.
Caption: Potential drug development strategies targeting this compound.
-
Modulation of Gut Microbiota: Altering the composition of the gut microbiome through probiotics, prebiotics, or dietary changes could reduce the production of PAGly precursors.[16]
-
Inhibition of Synthesis: Developing small molecule inhibitors that target the microbial or host enzymes responsible for synthesizing PAGly could directly lower its circulating levels.[17]
-
Receptor Blockade: Using specific antagonists for the adrenergic receptors that mediate the pro-thrombotic effects of PAGly could prevent platelet hyper-reactivity.[18]
-
Selective Agonism: Designing PAGly analogs that selectively activate the neuroprotective pathway via microglial β2AR without triggering pro-thrombotic effects could be a novel neuroprotective strategy.[5]
This compound is a gut microbiota-derived metabolite that represents a novel and complex therapeutic target in ischemic stroke. Its dual capacity to promote thrombosis while also offering potential neuroprotection necessitates a thorough and nuanced approach to therapeutic development. The protocols and data presented here provide a framework for researchers to investigate the multifaceted roles of PAGly, with the ultimate goal of developing innovative treatments to improve outcomes for stroke patients. Future research should focus on elucidating the precise molecular interactions of PAGly, identifying the specific microbial producers, and developing targeted therapies that can selectively modulate its activity.
References
- 1. Neuroprotective effects of this compound via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Threshold of phenylacetylglutamine changes: exponential growth between age and gut microbiota in stroke patients [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Gut-Derived Metabolite Phenylacetylglutamine and White Matter Hyperintensities in Patients With Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound via β2AR on cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke [frontiersin.org]
- 9. Threshold of phenylacetylglutamine changes: exponential growth between age and gut microbiota in stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Testing platelet aggregation activity [protocols.io]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of ischemic stroke and their application in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Animal Models of Ischemic Stroke - Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Platelet receptors and signaling in the dynamics of thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Phenylacetylglycine in Diabetic Nephropathy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, characterized by progressive damage to the kidneys. The pathogenesis of DN is complex, involving intertwined pathways of inflammation, oxidative stress, and fibrosis. Phenylacetylglycine (PAG), a gut microbiota-derived metabolite, has emerged as a molecule of interest in the context of kidney disease. While often considered a uremic toxin that accumulates in chronic kidney disease (CKD), recent studies suggest a more nuanced role for PAG in the specific setting of diabetic nephropathy. This document provides detailed application notes and experimental protocols for investigating the role of PAG in preclinical models of diabetic nephropathy.
A study involving streptozotocin (STZ)-induced diabetic endothelial nitric oxide synthase knockout (eNOS-/-) mice on a C57BLKS background and eNOS-/- db/db mice revealed significantly lower urinary levels of N-phenyl-acetylglycine in diabetic mice compared to their non-diabetic counterparts.[1] This same study observed a reverse correlation between urinary PAG levels and the albumin-to-creatinine ratio (ACR), a key indicator of kidney damage.[1] These findings suggest a potential protective or modulatory role for PAG in the early stages of diabetic nephropathy, warranting further investigation into its mechanisms of action.
Data Presentation
The following tables summarize hypothetical quantitative data based on potential outcomes of investigating this compound (PAG) in a streptozotocin (STZ)-induced diabetic mouse model. These tables are intended to serve as a template for researchers to populate with their own experimental data.
Table 1: Effect of this compound on Renal Function Parameters
| Group | Treatment | Serum Creatinine (mg/dL) | Albumin-to-Creatinine Ratio (μg/mg) |
| Control | Vehicle | 0.4 ± 0.1 | 30 ± 5 |
| Diabetic | Vehicle | 1.2 ± 0.3 | 350 ± 50 |
| Diabetic | PAG (low dose) | 0.9 ± 0.2 | 200 ± 40 |
| Diabetic | PAG (high dose) | 0.6 ± 0.1 | 100 ± 30 |
Table 2: Effect of this compound on Inflammatory Markers in Kidney Tissue
| Group | Treatment | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | MCP-1 (pg/mg protein) |
| Control | Vehicle | 50 ± 10 | 30 ± 8 | 100 ± 20 |
| Diabetic | Vehicle | 250 ± 40 | 180 ± 30 | 500 ± 70 |
| Diabetic | PAG (low dose) | 180 ± 35 | 120 ± 25 | 350 ± 60 |
| Diabetic | PAG (high dose) | 100 ± 20 | 70 ± 15 | 200 ± 40 |
Table 3: Effect of this compound on Oxidative Stress Markers in Kidney Tissue
| Group | Treatment | Superoxide Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) (nmol/mg protein) |
| Control | Vehicle | 250 ± 30 | 1.5 ± 0.3 |
| Diabetic | Vehicle | 120 ± 20 | 5.0 ± 0.8 |
| Diabetic | PAG (low dose) | 180 ± 25 | 3.5 ± 0.6 |
| Diabetic | PAG (high dose) | 230 ± 30 | 2.0 ± 0.4 |
Table 4: Effect of this compound on Fibrosis Markers in Kidney Tissue
| Group | Treatment | Collagen IV (% area) | Fibronectin (% area) |
| Control | Vehicle | 2 ± 0.5 | 1 ± 0.3 |
| Diabetic | Vehicle | 15 ± 3 | 10 ± 2 |
| Diabetic | PAG (low dose) | 10 ± 2.5 | 7 ± 1.5 |
| Diabetic | PAG (high dose) | 5 ± 1.0 | 3 ± 0.8 |
Experimental Protocols
Induction of Diabetic Nephropathy in Mice
This protocol describes the induction of type 1 diabetes in mice using streptozotocin (STZ), a widely used method for modeling diabetic nephropathy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Blood glucose monitoring system
-
Insulin (optional, for maintaining long-term health)
Procedure:
-
Fast the mice for 4-6 hours before STZ injection.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A common dose is 50 mg/kg body weight for five consecutive days for a multiple low-dose protocol.
-
Administer the STZ solution via intraperitoneal (i.p.) injection.
-
Administer an equivalent volume of citrate buffer to the control group.
-
Monitor blood glucose levels 48-72 hours after the final STZ injection and then weekly. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
For long-term studies, small doses of long-acting insulin may be administered to prevent severe weight loss and mortality, while maintaining hyperglycemia.
This compound Administration
This protocol outlines the administration of PAG to the diabetic mouse model.
Materials:
-
This compound (PAG)
-
Sterile saline (0.9% NaCl)
-
Animal gavage needles or appropriate equipment for intraperitoneal injection
Procedure:
-
Prepare PAG solutions in sterile saline at the desired concentrations for low-dose and high-dose treatment groups. A typical dose for a related compound, phenylacetic acid, administered intraperitoneally has been documented.
-
Begin PAG administration after the confirmation of diabetes (e.g., 2 weeks post-STZ injection).
-
Administer PAG daily via oral gavage or intraperitoneal injection for the duration of the study (e.g., 8-12 weeks).
-
Administer an equivalent volume of sterile saline to the control and diabetic vehicle groups.
Assessment of Renal Function
a. Urine Collection and Albumin-to-Creatinine Ratio (ACR) Measurement:
-
House mice individually in metabolic cages for 24-hour urine collection.
-
Centrifuge the collected urine to remove debris.
-
Measure urinary albumin concentration using a mouse-specific ELISA kit.
-
Measure urinary creatinine concentration using a commercially available creatinine assay kit.
-
Calculate the ACR by dividing the albumin concentration (in μg) by the creatinine concentration (in mg).
b. Serum Creatinine Measurement:
-
Collect blood via cardiac puncture or tail vein sampling at the end of the study.
-
Separate serum by centrifugation.
-
Measure serum creatinine levels using a creatinine assay kit.
Analysis of Inflammatory, Oxidative Stress, and Fibrosis Markers
a. Tissue Homogenization:
-
At the end of the study, euthanize the mice and perfuse the kidneys with cold PBS.
-
Excise the kidneys, remove the capsule, and snap-freeze in liquid nitrogen or fix in 10% neutral buffered formalin.
-
Homogenize a portion of the frozen kidney tissue in appropriate lysis buffers for protein and RNA extraction.
b. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use commercially available ELISA kits to quantify the protein levels of TNF-α, IL-6, and MCP-1 in the kidney tissue homogenates.
c. Oxidative Stress Assays:
-
Measure superoxide dismutase (SOD) activity in kidney homogenates using a SOD assay kit.
-
Quantify malondialdehyde (MDA) levels, a marker of lipid peroxidation, in kidney homogenates using a TBARS assay kit.
d. Western Blotting:
-
Separate proteins from kidney homogenates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Collagen IV, Fibronectin, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
e. Histology and Immunohistochemistry:
-
Embed formalin-fixed kidney tissues in paraffin and section.
-
Perform Periodic acid-Schiff (PAS) and Masson's trichrome staining to assess glomerulosclerosis and interstitial fibrosis, respectively.
-
Perform immunohistochemistry using antibodies against Collagen IV and Fibronectin to visualize their deposition in the kidney tissue.
Signaling Pathway and Workflow Diagrams
References
Application Notes and Protocols: Phenylacetylglycine in Cardiac Ischemia/Reperfusion Injury
These application notes provide a comprehensive overview of the role of the gut microbial metabolite Phenylacetylglycine (PAG) in cardiac ischemia/reperfusion (I/R) injury. The information is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of PAG.
Introduction
This compound (PAG) is a metabolite derived from the breakdown of phenylalanine by gut microbiota.[1][2][3] Emerging research has identified its significant role in cardiovascular health and disease. Studies have demonstrated that PAG can protect the heart from ischemia/reperfusion injury, a condition where tissue damage occurs after blood flow is restored to an ischemic area.[4][5] The protective effects of PAG are primarily attributed to its ability to reduce cardiomyocyte apoptosis and decrease the size of the infarct.[4][6]
The principal mechanism of action for PAG in cardioprotection involves the activation of the β2 adrenergic receptor (β2AR).[4][5] This activation triggers a downstream signaling cascade involving Gαi, Phosphatidylinositol 3-kinase (PI3K), and Akt, ultimately leading to the inhibition of apoptotic pathways.[4] While PAG shows promise as a therapeutic agent, it is important to note that high doses have been associated with increased mortality in animal models, an effect that can be mitigated by co-administration of aspirin.[4]
Data Presentation
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cardiac ischemia/reperfusion injury.
Table 1: In Vitro Effects of this compound on Cardiomyocyte Apoptosis
| Cell Type | Model | Treatment | Outcome Measure | Result | Reference |
| Neonatal Mouse Cardiomyocytes (NMCMs) | Hypoxia/Reoxygenation (H/R) | This compound | Apoptosis (TUNEL staining) | Significantly suppressed H/R-induced apoptosis | [4] |
Table 2: In Vivo Effects of this compound on Myocardial Infarction
| Animal Model | Ischemia/Reperfusion Protocol | Treatment | Outcome Measure | Result | Reference |
| C57BL/6 Mice | Myocardial I/R | This compound (intraperitoneal) | Infarct Size (TTC and Evans blue staining) | Reduced infarct size | [4] |
| C57BL/6 Mice | Myocardial I/R | This compound (intraperitoneal) | Apoptosis (TUNEL and α-actin staining) | Inhibited apoptosis in myocardial tissue | [4] |
| C57BL/6 Mice | Myocardial I/R | High-dose this compound | Mortality | Increased mortality rate | [4] |
| C57BL/6 Mice | Myocardial I/R | High-dose this compound + Aspirin | Infarct Size and Mortality | Reduced infarct size and high mortality caused by high-dose PAG | [4] |
Table 3: Molecular Effects of this compound in Cardiomyocytes
| System | Model | Treatment | Protein/Molecule Measured | Result | Reference |
| NMCMs | H/R | This compound | p-PI3K, p-AKT, Bcl-2 | Increased expression | [4] |
| NMCMs | H/R | This compound | Bax, Cleaved caspase-3 | Decreased expression | [4] |
| NMCMs | H/R | This compound | Cyclic Adenosine Monophosphate (cAMP) | Level examined | [4] |
Experimental Protocols
In Vitro Hypoxia/Reoxygenation (H/R) Model in Neonatal Mouse Cardiomyocytes (NMCMs)
This protocol is designed to simulate ischemia/reperfusion injury in a cell culture setting.
-
Cell Culture:
-
Isolate neonatal mouse cardiomyocytes (NMCMs) from 1-3 day old C57BL/6 mice.
-
Culture the NMCMs in an appropriate medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) in a humidified incubator at 37°C with 5% CO2.
-
-
Hypoxia/Reoxygenation Procedure:
-
To induce hypoxia, replace the culture medium with a glucose-free, serum-free medium and place the cells in a hypoxic chamber with a 95% N2 and 5% CO2 atmosphere for a specified duration (e.g., 6 hours).
-
For reoxygenation, replace the hypoxic medium with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 12 hours).
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Treat the NMCMs with different concentrations of this compound during the reoxygenation phase.
-
-
Assessment of Apoptosis:
-
Fix the cells with 4% paraformaldehyde.
-
Perform Terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) staining according to the manufacturer's instructions to detect apoptotic cells.
-
Counterstain with a nuclear dye (e.g., DAPI) and visualize using fluorescence microscopy.
-
In Vivo Mouse Model of Myocardial Ischemia/Reperfusion (I/R) Injury
This protocol describes the surgical procedure to induce myocardial I/R injury in mice.
-
Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Anesthetize the mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Intubate the mice and provide mechanical ventilation.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 8-0 silk) to induce ischemia. Ischemia is confirmed by the discoloration of the ventricle.
-
Maintain the ischemic period for a specific duration (e.g., 45 minutes).
-
Release the ligature to allow for reperfusion of the coronary artery for a defined period (e.g., 24 hours).
-
-
This compound Administration:
-
Administer this compound via intraperitoneal injection at various doses before or during the reperfusion period.
-
-
Measurement of Infarct Size:
-
At the end of the reperfusion period, re-ligate the LAD artery.
-
Inject Evans blue dye intravenously to delineate the area at risk (AAR).
-
Excise the heart and slice it into transverse sections.
-
Incubate the heart slices in 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable myocardium will stain red, while the infarcted area will remain white.
-
Image the heart slices and quantify the infarct size, AAR, and total left ventricular area using image analysis software.
-
Western Blotting for Signaling Proteins
This protocol is used to measure the expression levels of key proteins in the signaling pathway.
-
Protein Extraction: Lyse the treated cells or heart tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, t-Akt, p-AKT, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Visualizations
Caption: this compound's anti-apoptotic signaling pathway in cardiomyocytes.
References
- 1. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The gut microbial metabolite this compound protects against cardiac injury caused by ischemia/reperfusion through activating β2AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of this compound via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Gut-Derived Phenylacetylglycine: A Novel Mediator of Atherosclerosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Recent scientific investigations have identified Phenylacetylglycine (PAG), a metabolite derived from the microbial breakdown of dietary phenylalanine in the gut, as a key player in the pathogenesis of atherosclerosis. Elevated plasma levels of PAG have been correlated with an increased risk of cardiovascular disease, primarily through its action on platelet activation and thrombosis. These findings open new avenues for therapeutic intervention and biomarker discovery in the management of atherosclerotic cardiovascular disease.
This document provides a comprehensive overview of the current understanding of PAG's role in atherosclerosis, including quantitative data from clinical studies, detailed experimental protocols for its study, and a depiction of the signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data from studies investigating the association between plasma this compound (PAG) and Phenylacetylglutamine (PAGln), a closely related metabolite, with the severity of coronary artery disease.
Table 1: Plasma PAG Levels and Coronary Atherosclerotic Burden
| Parameter | Correlation with Plasma PAG (r-value) | Plasma PAG in Non-Obstructive CAD (μM) | Plasma PAG in Obstructive CAD (μM) | p-value |
| Percent Atheroma Volume (PAV) | 0.499 | 2.04 | 3.8 | <0.01 |
Data from a study on patients with suspected coronary artery disease (CAD) assessed by coronary computed tomographic angiography[1][2]. Obstructive CAD was defined as CAD-RADS > 3.
Table 2: Plasma PAGln Levels in Patients with and without In-Stent Restenosis (ISR)
| Group | Mean Plasma PAGln (ng/mL) | Standard Deviation | p-value (vs. ISP) |
| In-Stent Patency (ISP) | 367.18 | 271.02 | - |
| In-Stent Restenosis (ISR) | 801.12 | 291.1 | <0.001 |
Data from a study on patients who underwent coronary angiography to assess in-stent restenosis[3].
Experimental Protocols
Quantification of this compound in Human Plasma using LC-MS/MS
This protocol outlines a general method for the accurate and sensitive quantification of this compound (PAG) in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
a. Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
b. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.
c. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes is a good starting point.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for PAG).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
PAG: Determine the precursor ion ([M-H]⁻ or [M+H]⁺) and optimize the collision energy to identify the most abundant and stable product ions.
-
Internal Standard: Determine the corresponding transitions for the stable isotope-labeled standard.
-
-
Instrument Parameters: Optimize source temperature, gas flows, and ion optics for maximum sensitivity.
-
d. Quantification:
-
Construct a calibration curve using known concentrations of the PAG analytical standard spiked into a blank plasma matrix and prepared using the same procedure as the samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of PAG in the unknown samples by interpolating from the calibration curve.
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the assessment of platelet aggregation in response to agonists in the presence or absence of this compound.
a. Materials and Reagents:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate).
-
This compound (PAG).
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
b. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood and process within 1-2 hours.
-
Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
c. Aggregation Assay:
-
Pre-warm the aggregometer to 37°C.
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 5 minutes.
-
Set the baseline (0% aggregation) with the PRP sample.
-
Set the 100% aggregation level using a cuvette with 450 µL of PPP.
-
Add 50 µL of PAG solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).
-
Add a sub-maximal concentration of a platelet agonist (e.g., ADP) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
The extent of aggregation is expressed as the maximum percentage change in light transmission.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This in vivo model is used to assess the pro-thrombotic effects of this compound (or its murine equivalent, this compound - PAGly).
a. Animals and Reagents:
-
Male C57BL/6 mice (8-12 weeks old).
-
This compound (PAGly) dissolved in sterile saline.
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Ferric chloride (FeCl₃) solution (e.g., 10% in water).
-
Filter paper discs (1-2 mm diameter).
-
Doppler flow probe.
-
Surgical instruments.
b. Experimental Procedure:
-
Anesthetize the mouse via intraperitoneal injection.
-
Make a midline cervical incision and carefully dissect the left common carotid artery, separating it from the vagus nerve.
-
Place a Doppler flow probe under the artery to measure baseline blood flow.
-
Administer PAGly (or vehicle control) via intraperitoneal or intravenous injection and allow for a circulation period (e.g., 15-30 minutes).
-
Saturate a filter paper disc with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and monitor blood flow continuously until complete occlusion (cessation of blood flow) occurs.
-
The time to occlusion is the primary endpoint, indicating the rate of thrombus formation.
Signaling Pathways and Experimental Workflows
References
- 1. Phenylacetylglutamine is associated with the degree of coronary atherosclerotic severity assessed by coronary computed tomographic angiography in patients with suspected coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prognostic value of plasma phenylalanine and gut microbiota-derived metabolite phenylacetylglutamine in coronary in-stent restenosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of Phenylacetylglycine in Bronchopulmonary Dysplasia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bronchopulmonary dysplasia (BPD) is a chronic lung disease that primarily affects premature infants, characterized by arrested lung development and impaired alveolarization. Recent metabolomic studies have identified a potential link between the gut microbial metabolite, phenylacetylglycine (PAG), and the severity of BPD. These application notes provide a comprehensive overview of the current understanding of PAG's involvement in BPD, a proposed signaling pathway, and detailed protocols for researchers to investigate its role further.
This compound and BPD: The Connection
A recent metabolomic analysis of urine from extremely preterm infants revealed a significant association between elevated levels of N-phenylacetylglycine and moderate to severe BPD. This finding suggests that PAG could serve as a potential biomarker for BPD severity and points towards the gut-lung axis as a potential therapeutic target.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study on urinary metabolites in preterm infants with and without BPD.
| Metabolite | Group | Relative Concentration (Mean ± SD) | p-value |
| N-phenylacetylglycine | Moderate to Severe BPD | Significantly Higher | < 0.05 |
| No or Mild BPD | Lower | ||
| Hippurate | Moderate to Severe BPD | Significantly Higher | < 0.05 |
| Acetylsalicylate | Moderate to Severe BPD | Significantly Higher | < 0.05 |
| Gluconate | Moderate to Severe BPD | Significantly Higher | < 0.05 |
| Indoxyl sulfate | Moderate to Severe BPD | Significantly Higher | < 0.05 |
| Betaine | Moderate to Severe BPD | Significantly Lower | < 0.05 |
| N,N-dimethylglycine | Moderate to Severe BPD | Significantly Lower | < 0.05 |
Data adapted from a study on urinary metabolomic profiling in preterm infants.[1] The exact fold-change was not specified in the abstract.
Proposed Signaling Pathway of this compound in the Lung
While the direct signaling pathway of PAG in the context of BPD is an active area of research, evidence from studies in other tissues, such as the heart and brain, suggests a likely mechanism involving the β2-adrenergic receptor (β2AR).[2][3] β2ARs are abundantly expressed in the lung, including on alveolar epithelial cells and macrophages.[4]
Activation of β2AR by an agonist typically leads to the following cascade:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of lung cells (e.g., alveolar epithelial cells, macrophages).
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.
This pathway is known to have anti-inflammatory effects and can promote tissue repair.
Potential Downstream Effects in BPD
The activation of the β2AR-cAMP-PKA pathway by PAG could have several beneficial effects in the context of BPD:
-
Modulation of Macrophage Polarization: This pathway has been shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[2][3][5] M2 macrophages are involved in tissue repair and resolution of inflammation, which could counteract the chronic inflammation seen in BPD.
-
Enhanced Alveolar Fluid Clearance: β2AR activation is known to increase the clearance of fluid from the alveoli, which can be compromised in BPD.[4]
-
Anti-inflammatory Effects: PKA activation can inhibit the production of pro-inflammatory cytokines in bronchial epithelial cells.[6]
Experimental Protocols
Protocol 1: Quantification of this compound in Urine/Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of PAG in biological fluids.
1. Sample Preparation
-
Thaw frozen urine or plasma samples on ice.
-
For plasma, perform protein precipitation by adding 3 volumes of ice-cold methanol containing a deuterated internal standard (e.g., this compound-d5) to 1 volume of plasma.
-
For urine, dilute the sample 1:10 with ultrapure water containing the deuterated internal standard.
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes is a good starting point.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
PAG: Precursor ion (m/z) -> Product ion (m/z). Specific transitions should be optimized based on the instrument. A common transition is 192.1 -> 75.0.
-
PAG-d5 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z). A common transition is 197.1 -> 80.0.
-
-
Optimize cone voltage and collision energy for each transition.
-
3. Data Analysis
-
Generate a standard curve using known concentrations of PAG.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of PAG in the samples by interpolating from the standard curve.
Protocol 2: Hyperoxia-Induced Bronchopulmonary Dysplasia in Neonatal Mice/Rats
This protocol describes a common method for inducing a BPD-like phenotype in neonatal rodents.[7][8][9][10][11]
1. Animals
-
Timed-pregnant C57BL/6 mice or Sprague-Dawley rats.
2. Hyperoxia Exposure
-
Within 12-24 hours of birth (Postnatal Day 0 or 1), litters are pooled and randomly assigned to either the hyperoxia or normoxia (room air) group to control for litter-specific effects.
-
Place the pups and their nursing dam into a hyperoxia chamber.
-
Maintain the oxygen concentration in the chamber at 85% FiO2. Monitor the oxygen levels continuously.
-
To avoid oxygen toxicity in the nursing dams, rotate them between the hyperoxia and normoxia cages every 24-48 hours.[9]
-
Continue the hyperoxia exposure for a period of 7 to 14 days.
-
The normoxia control group is maintained in room air (21% FiO2).
-
Ensure ad libitum access to food and water for the dams.
3. Assessment of Lung Injury
-
At the end of the exposure period, euthanize the pups and collect lung tissue for analysis.
-
Histology: Fix lungs with 4% paraformaldehyde, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess alveolar simplification (mean linear intercept) and septal thickness.
-
Immunohistochemistry/Immunofluorescence: Stain for markers of cell proliferation (e.g., Ki67), apoptosis (e.g., TUNEL), inflammation (e.g., CD68 for macrophages), and vascular development (e.g., CD31).
-
Gene Expression Analysis (RT-qPCR or RNA-seq): Analyze the expression of genes involved in inflammation, oxidative stress, and lung development.
-
Protein Analysis (Western Blot or ELISA): Quantify protein levels of key inflammatory mediators and structural proteins.
Conclusion and Future Directions
The identification of elevated this compound in infants with severe BPD opens up a new avenue of research into the pathophysiology and potential treatment of this devastating disease. The proposed signaling pathway, involving the β2-adrenergic receptor, provides a testable hypothesis for the mechanism of action of PAG in the lung. Future research should focus on:
-
Validating the association between PAG levels and BPD severity in larger, multicenter cohorts.
-
Directly investigating the interaction of PAG with the β2-adrenergic receptor in lung cells.
-
Elucidating the downstream effects of PAG-mediated β2AR signaling on alveolar epithelial cell function and macrophage polarization in the context of hyperoxic lung injury.
-
Evaluating the therapeutic potential of modulating PAG levels or targeting the β2AR pathway in preclinical models of BPD.
These studies will be crucial in translating the initial metabolomic findings into novel therapeutic strategies for bronchopulmonary dysplasia.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of M2 regulatory macrophages through the β2-adrenergic receptor with protection during endotoxemia and acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of M2 Regulatory Macrophages through the β2-Adrenergic Receptor with Protection during Endotoxemia and Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alveolar Epithelial β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-adrenergic-stimulated macrophages: Comprehensive localization in the M1–M2 spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Hyperoxia-induced bronchopulmonary dysplasia: better models for better therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of a neonatal rat model of sequential hyperoxic hypoxia to recapitulate clinical progression of bronchopulmonary dysplasia-associated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rat model establishment of bronchopulmonary dysplasia-related lung & brain injury within 28 days after birth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Therapeutic Potential of Modulating Phenylacetylglycine Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetylglycine (PAGly) is a gut microbiota-derived metabolite of phenylalanine that has emerged as a significant modulator of cardiovascular function. Elevated plasma levels of PAGly and its human analog, phenylacetylglutamine (PAGln), have been correlated with an increased risk for major adverse cardiovascular events, including heart failure and thrombosis.[1][2][3][4][5] Mechanistically, PAGly interacts with adrenergic receptors, exhibiting a complex, dose-dependent dual role.[2][6] At appropriate concentrations, it can confer protection against ischemia/reperfusion injury by activating pro-survival signaling pathways.[2][6] Conversely, at high concentrations, it can enhance platelet aggregation and blunt the positive inotropic effects of adrenergic stimulation.[1][7] These findings underscore the therapeutic potential of modulating PAGly levels for the management of cardiovascular diseases. This document provides an overview of the biosynthesis and signaling pathways of PAGly, along with detailed protocols for its quantification and the investigation of its biological effects.
Introduction
The gut microbiome plays a pivotal role in host health and disease, in part through the production of a vast array of metabolites that can enter systemic circulation and influence distant organ systems. This compound (PAGly) is one such metabolite, originating from the bacterial metabolism of dietary phenylalanine.[8][9] In the gut, bacteria convert phenylalanine to phenylacetic acid (PAA).[8][9] PAA is then absorbed and conjugated with glycine in the liver to form PAGly, which is more predominant in rodents, while in humans, PAA is primarily conjugated with glutamine to form phenylacetylglutamine (PAGln).[1][9][10] Both PAGly and PAGln have been shown to exert significant effects on the cardiovascular system, primarily through their interaction with G-protein coupled adrenergic receptors.[1][4][7]
Biosynthesis and Signaling Pathway of this compound
The generation of PAGly is a multi-step process involving both the gut microbiota and host enzymes.
Caption: Biosynthesis of this compound (PAGly).
PAGly's biological effects are primarily mediated through its interaction with β2-adrenergic receptors (β2AR). This interaction can trigger divergent downstream signaling cascades depending on the cellular context and the concentration of PAGly.
Cardioprotective Signaling: In the context of myocardial ischemia/reperfusion (I/R) injury, PAGly has been shown to activate a protective signaling pathway.
Caption: Cardioprotective Signaling of this compound.
Prothrombotic Signaling: In platelets, PAGly can enhance agonist-induced signaling, leading to a prothrombotic state.
Caption: Prothrombotic Signaling of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of PAGly.
Table 1: In Vitro Studies
| Parameter | Cell Type | Concentration | Effect | Reference |
| Ca2+ Transients | Mouse Ventricular Myocytes | 100 μM | Increased action potential-induced Ca2+ transients and sarcoplasmic reticulum Ca2+ load | [1] |
| Apoptosis | Neonatal Mouse Cardiomyocytes (NMCMs) | Various doses | Significantly suppressed hypoxia/reoxygenation injury-induced apoptosis | [6] |
| BNP Gene Expression | Cultured Cardiomyoblasts | Pathophysiologically relevant levels | Increased B-type natriuretic peptide (Nppb) gene expression | [11] |
Table 2: In Vivo Studies
| Animal Model | Administration Route | Dosage | Effect | Reference |
| C57BL/6 Mice (Myocardial I/R Injury) | Intraperitoneal | Appropriate dose | Inhibited apoptosis and reduced infarct size | [2][6] |
| C57BL/6 Mice (Myocardial I/R Injury) | Intraperitoneal | High dose | Associated with a higher mortality rate | [6] |
| Rats (Cerebral I/R Injury) | Intraperitoneal | 20 mg/kg | Alleviated cerebral infarct volume and improved neurobehavioral outcomes | [12] |
| Mice (Carotid Artery Injury Model) | Intraperitoneal | Acutely raised levels | Heightened rate of platelet clotting and thrombosis | [7] |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples
This protocol outlines the general steps for quantifying PAGly in plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[13][14]
Caption: Workflow for PAGly Quantification by LC-MS/MS.
Materials:
-
Biological sample (plasma, urine)
-
Internal standard (e.g., isotope-labeled PAGly)
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Spike samples with the internal standard.
-
For plasma, perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet proteins.
-
For urine, a dilution step may be sufficient. For cleaner samples, use SPE.
-
Transfer the supernatant or eluate to an autosampler vial.
-
-
LC Separation:
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode using ESI.
-
Monitor the specific precursor-to-product ion transitions for PAGly and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of PAGly.
-
Calculate the concentration of PAGly in the unknown samples based on the peak area ratio of the analyte to the internal standard.
-
Protocol 2: Mouse Model of Myocardial Ischemia/Reperfusion (I/R) Injury
This protocol describes the surgical procedure to induce myocardial I/R injury in mice.[2][6]
Caption: Workflow for Myocardial I/R Injury Model.
Materials:
-
C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Ventilator
-
Surgical instruments
-
Suture (e.g., 7-0 silk)
Procedure:
-
Anesthetize the mouse and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a slipknot using a suture. Ischemia is confirmed by the paling of the myocardium.
-
After the ischemic period (e.g., 30-60 minutes), release the slipknot to allow for reperfusion.
-
Close the chest and allow the animal to recover.
-
At the end of the reperfusion period (e.g., 24 hours), euthanize the animal and harvest the heart for analysis.
Protocol 3: Assessment of Myocardial Infarct Size
This protocol details the use of Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining to determine the area at risk and infarct size.[2][6]
Materials:
-
Excised heart from I/R model
-
Evans blue dye
-
TTC solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Retrogradely perfuse the heart with PBS through the aorta.
-
Inject Evans blue dye into the aorta to delineate the non-ischemic (blue) and ischemic (area at risk, unstained) myocardium.
-
Freeze the heart and slice it into transverse sections.
-
Incubate the slices in TTC solution. Viable tissue will stain red, while infarcted tissue will remain white.
-
Image the heart slices and quantify the areas using image analysis software.
Protocol 4: Western Blotting for Signaling Proteins
This protocol is for the detection of key proteins in the PAGly signaling pathway, such as p-PI3K, p-AKT, Bcl-2, and Bax.[2]
Materials:
-
Heart tissue homogenates or cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Therapeutic Strategies and Future Directions
The dual role of PAGly presents both opportunities and challenges for therapeutic intervention. Strategies to modulate PAGly levels or its downstream effects could include:
-
Dietary Interventions: Modifying dietary intake of phenylalanine, the precursor to PAGly, may be a straightforward approach to reduce its systemic levels.[15][16]
-
Microbiome Modulation: Targeting the gut bacteria responsible for converting phenylalanine to PAA could be achieved through probiotics, prebiotics, or specific antibiotics.
-
Enzyme Inhibition: Developing inhibitors for the host enzymes that conjugate PAA with glycine or glutamine could be a viable strategy.
-
Receptor Antagonism: For conditions associated with elevated PAGly, such as thrombosis, the use of β-blockers that antagonize adrenergic receptors could counteract its detrimental effects.[4]
Future research should focus on elucidating the precise molecular mechanisms that determine the switch between the protective and pathological effects of PAGly. Furthermore, the development of specific and potent modulators of the PAGly pathway holds promise for novel therapeutic approaches in cardiovascular medicine.
References
- 1. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The gut microbiota metabolite this compound regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new metabolite derived from the microbiota linked to cardiovascular disease | Observatoire de la prévention de l'Institut de Cardiologie de Montréal [observatoireprevention.org]
- 5. A Cardiovascular Disease-Linked Gu ... | Article | H1 Connect [archive.connect.h1.co]
- 6. The gut microbial metabolite this compound protects against cardiac injury caused by ischemia/reperfusion through activating β2AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Cardiovascular Disease-Linked Gut Microbial Metabolite Acts via Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Neuroprotective effects of this compound via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 14. Methods for the measurement of benzodiazepines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Strategies for the Treatment of Phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Future treatment strategies in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenylacetylglycine and its Association with Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetylglycine (PAG), a gut microbiota-derived metabolite of phenylalanine, has emerged as a molecule of interest in the context of ischemic pathologies. While its counterpart, phenylacetylglutamine (PAGln), has been associated with adverse cardiovascular events, recent preclinical evidence suggests a potential neuroprotective role for PAG in cerebral ischemia. This document provides a comprehensive overview of the current understanding of PAG's association with cerebral ischemia, including its proposed mechanism of action, relevant quantitative data from preclinical studies, and detailed experimental protocols for researchers investigating this phenomenon.
This compound in Cerebral Ischemia: A Neuroprotective Role
Recent studies utilizing a rat model of cerebral ischemia/reperfusion (I/R) injury have demonstrated that administration of this compound can significantly reduce infarct volume and improve neurological outcomes.[1][2] The primary mechanism underlying this neuroprotective effect appears to be the modulation of neuroinflammation.
Mechanism of Action: β2-Adrenergic Receptor (β2AR) Signaling in Microglia
PAG is structurally similar to catecholamines and has been shown to interact with β2-adrenergic receptors (β2AR) expressed on microglia, the resident immune cells of the central nervous system.[1][2] In the acute phase of cerebral I/R injury, microglia become activated and adopt a pro-inflammatory M1 phenotype, releasing cytotoxic cytokines such as TNF-α, IL-1β, and IL-6, which exacerbate neuronal damage.
PAG appears to act as an inhibitor of β2AR activity on microglia.[1][2] This inhibition suppresses the downstream signaling cascade that leads to the production and release of these pro-inflammatory cytokines. By mitigating this inflammatory response, PAG helps to reduce neuronal apoptosis in the ischemic penumbra, the area of salvageable tissue surrounding the infarct core.[1][2] This mechanism highlights a novel therapeutic avenue for mitigating the secondary injury cascade that follows an ischemic stroke.
Signaling Pathway of this compound in Microglia
References
Application Notes and Protocols: The Role of Phenylacetylglycine in Modulating Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The activation of resident immune cells in the central nervous system (CNS), particularly microglia, plays a central role in initiating and propagating the inflammatory cascade. This process involves the release of pro-inflammatory cytokines and chemokines, leading to neuronal damage and disease progression. Consequently, modulating microglial activation and the subsequent neuroinflammatory response represents a promising therapeutic strategy.
Phenylacetylglycine (PAGly) is a small molecule metabolite derived from the dietary amino acid phenylalanine by gut microbiota. Its ability to cross the blood-brain barrier positions it as a potential therapeutic agent for CNS disorders. Recent studies have highlighted the role of PAGly in attenuating neuroinflammation, primarily through its interaction with β2-adrenergic receptors (β2AR) on microglia. These application notes provide a comprehensive overview of the current understanding of PAGly's mechanism of action and detailed protocols for studying its effects on neuroinflammation.
Mechanism of Action of this compound
This compound modulates neuroinflammation by targeting microglia, the primary immune cells of the central nervous system. The key mechanism involves the β2-adrenergic receptor (β2AR), a G-protein coupled receptor expressed on the surface of microglial cells.
Upon inflammatory stimuli, such as lipopolysaccharide (LPS) or cerebral ischemia/reperfusion injury, microglia become activated and assume a pro-inflammatory phenotype. This activation leads to the upregulation and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).
PAGly has been shown to bind to β2AR on microglia. This interaction leads to an inhibition of the pro-inflammatory response, resulting in a significant reduction in the secretion of TNF-α, IL-1β, and IL-6. Interestingly, studies suggest that PAGly does not alter the expression levels of β2AR itself but rather modulates its activity. The precise downstream signaling cascade following PAGly binding to β2AR is an area of active investigation, but it is hypothesized to involve the modulation of intracellular signaling pathways that regulate the transcription of pro-inflammatory genes, such as the NF-κB pathway.[1][2]
Data Presentation
The following table summarizes the quantitative effects of this compound on key markers of neuroinflammation as reported in a rat model of cerebral ischemia/reperfusion (I/R) injury.[1][2]
| Marker | Treatment Group | Result (Compared to I/R Control) | p-value |
| Infarct Volume | PAGly | Markedly alleviated | p = 0.0024 |
| Neurobehavioral Outcomes | PAGly | Improved | p = 0.0149 |
| TNF-α Release (from microglia) | PAGly | Suppressed | p = 0.0018 |
| IL-1β Release (from microglia) | PAGly | Suppressed | p = 0.0310 |
| IL-6 Release (from microglia) | PAGly | Suppressed | p = 0.0017 |
| Neuronal Apoptosis | PAGly | Reduced | p = 0.000003 |
| β2AR Expression | PAGly | No significant change | p = 0.9137 |
Mandatory Visualization
Caption: Proposed signaling pathway of this compound in microglia.
Caption: General experimental workflow for studying PAGly's effects.
Caption: Logical relationship of PAGly's neuroprotective action.
Experimental Protocols
Protocol 1: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia followed by reperfusion to model stroke-induced neuroinflammation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, microvascular clips)
-
4-0 nylon monofilament with a silicon-coated tip
-
Heating pad to maintain body temperature
-
This compound (PAGly) solution (20 mg/kg in PBS)
-
Phosphate-buffered saline (PBS, vehicle control)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgery.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce the 4-0 nylon monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A cerebral blood flow drop of 70-80% should be confirmed.
-
After 90 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Immediately after reperfusion, intraperitoneally inject the rats with either PAGly (20 mg/kg) or an equal volume of PBS.
-
Administer a second, halved dose of PAGly or PBS 1 hour later, and continue with halved doses every hour for a total of 6 injections.[1]
-
After 24 hours, assess neurological deficits using a standardized scoring system.
-
Euthanize the animals and collect the brains.
-
For infarct volume analysis, slice the brain into 2 mm coronal sections and stain with TTC solution. The infarct area will appear white, while healthy tissue will be red.
Protocol 2: In Vitro Lipopolysaccharide (LPS)-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol details the use of the BV-2 microglial cell line to study the anti-inflammatory effects of PAGly.
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (PAGly)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for ELISA and Western blotting
Procedure:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).
-
Pre-treat the cells with various concentrations of PAGly for 24 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine measurement, shorter times for signaling pathway analysis).
-
Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Lyse the cells to extract protein for Western blot analysis of key signaling molecules (e.g., p-p65, IκBα).
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes the measurement of pro-inflammatory cytokines in cell culture supernatants or brain homogenates.
Materials:
-
ELISA kits for TNF-α, IL-1β, and IL-6 (species-specific)
-
Cell culture supernatants or brain homogenates
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (supernatants or diluted brain homogenates) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Western Blot for NF-κB Signaling Pathway
This protocol outlines the detection of key proteins in the NF-κB signaling pathway to assess its activation.
Materials:
-
Cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of neuroinflammation. Its ability to cross the blood-brain barrier and target microglial activation through the β2-adrenergic receptor makes it a compelling candidate for further investigation in the context of various neurological disorders. The protocols outlined above provide a framework for researchers to explore the therapeutic efficacy and underlying mechanisms of PAGly.
Future research should focus on elucidating the complete downstream signaling cascade initiated by PAGly's interaction with β2AR. Investigating the involvement of specific G-protein subunits, adenylyl cyclase, cAMP, and PKA, and their direct impact on the NF-κB and other inflammatory pathways will provide a more comprehensive understanding of its mode of action. Furthermore, dose-response studies and evaluation in a wider range of animal models of neurodegenerative diseases are warranted to establish its full therapeutic potential. The development of PAGly or its derivatives could offer a novel therapeutic avenue for managing the detrimental effects of neuroinflammation in the brain.
References
Safety Operating Guide
Proper Disposal of Phenylacetylglycine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of phenylacetylglycine, a compound utilized in various research applications. Adherence to these procedures is critical for operational safety and regulatory compliance.
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] While not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA), its potential health effects necessitate that it be managed as a chemical waste product. All materials contaminated with this compound should be disposed of following institutional and local regulations for chemical waste.
Summary of Chemical and Physical Properties
A clear understanding of the properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol [1] |
| Melting Point | 144°C |
| Boiling Point | 476.5°C at 760 mmHg[1] |
| Solubility in Water | 7.3 mg/mL at 11 °C[2] |
| Appearance | Solid[2] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to wear the appropriate personal protective equipment to prevent accidental exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles with side-shields |
| Skin and Body Protection | Laboratory coat |
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for the handling and disposal of this compound waste, categorized by its physical state.
Disposal of Solid this compound Waste
This category includes unused or expired this compound powder, as well as contaminated disposable items such as weigh boats, pipette tips, and gloves.
-
Segregation: At the point of generation, carefully place all solid this compound waste into a designated, leak-proof hazardous waste container. This container must be clearly labeled.
-
Labeling: The waste container must be labeled as "Hazardous Waste: this compound" and include the accumulation start date and the primary hazard (e.g., "Irritant").
-
Storage: Store the securely capped container in a designated secondary containment bin within a well-ventilated, controlled waste accumulation area, away from incompatible materials.
-
Disposal Request: Once the container is full or the accumulation time limit set by your institution is reached, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
Disposal of Liquid this compound Waste
This category includes this compound solutions, reaction mixtures, and any liquid media contaminated with the compound.
-
Collection: Pour the liquid waste into a designated, labeled, leak-proof hazardous waste container. Use a funnel to prevent spills.
-
pH Neutralization: If the this compound solution is highly acidic or basic, it should be neutralized to a pH between 6 and 8 before collection, provided it is safe to do so and does not create additional hazards.
-
Labeling: Clearly label the container with "Hazardous Waste: this compound," the approximate concentration, and the solvent used. Also, include the accumulation start date and hazard information.
-
Storage: Securely cap the container and store it in a designated secondary containment bin in a well-ventilated area, segregated from incompatible materials.
-
Disposal Request: Follow your institution's procedures to request a waste pickup from your EHS department or approved waste vendor.
Decontamination and Spill Cleanup
In the event of a spill or for the routine cleaning of non-disposable equipment, follow these procedures:
-
Spill Containment: For small spills, absorb the liquid with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. For solid spills, carefully sweep the material to avoid generating dust.
-
Decontamination: Decontaminate the affected surfaces and non-disposable equipment by scrubbing with a suitable solvent, such as ethanol, followed by a thorough wash with soap and water.[1]
-
Collection of Cleanup Materials: All used absorbent materials, wipes, and contaminated PPE must be collected and disposed of as solid this compound waste.
-
Reporting: Report any significant spills to your laboratory supervisor and EHS department as per your institution's policy.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and disposal guidelines.
References
Personal protective equipment for handling Phenylacetylglycine
This guide provides crucial safety and logistical information for the handling and disposal of Phenylacetylglycine, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Classification
This compound is classified with the following primary hazard:
It is imperative to handle this compound with care to avoid ingestion and minimize exposure.
Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against accidental splashes or airborne particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact.[1] |
| Body Protection | Impervious clothing, such as a lab coat | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | Suitable respirator | Recommended, especially when handling the powder form, to prevent inhalation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
When weighing the solid, use a draft shield or conduct the process within a fume hood to prevent the powder from becoming airborne.
-
Avoid eating, drinking, or smoking in the area where this compound is handled or stored.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
-
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove any contaminated clothing and seek medical advice.[1]
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical help.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite). Decontaminate the surface by scrubbing with alcohol. Dispose of the contaminated material in a sealed container as chemical waste.[1]
-
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to local, state, and federal regulations.
-
Waste Collection:
-
Collect all solid waste, including contaminated gloves, absorbent materials, and weighing papers, in a clearly labeled, sealed container.
-
Collect any liquid waste containing this compound in a separate, labeled, sealed container.
-
-
Disposal:
Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.20 g/mol [1][2] |
| CAS Number | 500-98-1[1] |
| Appearance | Solid[3] |
| Melting Point | 144°C[1] |
| Boiling Point | 476.5°C at 760 mmHg[1] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide[3] |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
